4-Acetyl-4'-bromobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58059. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVKNCRMWPNBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205931 | |
| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-01-1 | |
| Record name | 1-(4′-Bromo[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5731-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5731-01-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4'-bromo[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetyl-4′-bromobiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNW39Q228J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetyl-4'-bromobiphenyl: Synthesis, Characterization, and Applications in Modern Chemistry
CAS Number: 5731-01-1
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Acetyl-4'-bromobiphenyl, a key building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and diverse applications. The content is structured to offer not just procedural details but also the underlying scientific principles and practical insights essential for its effective utilization in a laboratory and industrial setting.
Introduction to a Versatile Synthetic Intermediate
This compound is a biphenyl derivative characterized by an acetyl group at the 4-position and a bromine atom at the 4'-position. This unique bifunctional structure makes it a highly valuable intermediate in the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of the acetyl group and the reactivity of the carbon-bromine bond towards various coupling reactions provide chemists with a versatile platform for molecular elaboration. Its applications span from the development of novel pharmaceuticals to the synthesis of advanced materials like liquid crystals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5731-01-1 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO | [1] |
| Molecular Weight | 275.14 g/mol | [1] |
| Appearance | White to pale brown solid/powder to crystal | [1][2][4] |
| Melting Point | 129-133 °C | [1][3][5] |
| Boiling Point | 372.1 ± 17.0 °C (Predicted) | [1] |
| Solubility | Soluble in Toluene | [1] |
| Storage | Sealed in a dry, room temperature environment | [1][5] |
Synthesis and Purification: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 4-bromobiphenyl.[6] This electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the biphenyl backbone.
The Friedel-Crafts Acylation Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 4-bromobiphenyl. The para-position to the existing phenyl group is preferentially acylated due to steric hindrance at the ortho-positions.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Benzene
Procedure: [6]
-
In a reaction flask under a nitrogen atmosphere, add anhydrous aluminum chloride (0.2 mol) and cover it with dichloromethane (150 ml).
-
Cool the mixture in an ice-salt bath.
-
Add a solution of acetyl chloride (0.2 mol) in dichloromethane (200 ml) dropwise to the cooled mixture.
-
To this solution, add a solution of 4-bromobiphenyl (0.1 mol) in dichloromethane (200 ml) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
After reflux, let the mixture stand at room temperature overnight under a nitrogen atmosphere.
-
Quench the reaction by carefully adding ice (50 g).
-
Separate the aqueous layer. Wash the organic layer twice with a saturated sodium chloride solution (50 ml).
-
Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent.
-
The crude product can be purified by crystallization from a 3:1 mixture of petroleum ether and benzene to yield the final product.
Optimization and Considerations
-
Stoichiometry of Lewis Acid: A stoichiometric amount of AlCl₃ is required as it forms a complex with the ketone product.
-
Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the reaction rate and minimize side product formation.
-
Moisture-Free Conditions: The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, anhydrous conditions are essential.
-
Purification: Recrystallization is a common and effective method for purifying the product. The choice of solvent system is critical for obtaining high purity crystals.
Analytical Characterization
Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone is a characteristic feature.
-
MS (Mass Spectrometry): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern.
Chromatographic Purity Assessment
-
TLC (Thin-Layer Chromatography): TLC is a quick and convenient method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity.
-
GC (Gas Chromatography): Gas chromatography can be used to determine the purity of the compound, with purity levels often exceeding 98%.[2][4]
-
HPLC (High-Performance Liquid Chromatography): HPLC is a powerful technique for the quantitative analysis of the purity of this compound.
Applications in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of several important drug molecules.[8]
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The acetylbiphenyl moiety is a core component of some NSAIDs. The acetyl group can be a precursor to other functional groups or can be part of the final pharmacophore.
Precursor to Angiotensin II Receptor Antagonists (Sartans)
Derivatives of 4-bromobiphenyl are crucial for constructing the biphenyl core of "sartan" drugs, which are used to treat hypertension.[8] While this compound is not a direct precursor, its chemical motifs are relevant to the synthesis of these complex molecules. The bromo- and acetyl- functionalities offer handles for further chemical transformations to build the intricate structures of these drugs.
Caption: Synthetic utility in drug discovery.
Role in Materials Science: Liquid Crystal Synthesis
The rigid, rod-like structure of the biphenyl unit makes this compound and its derivatives excellent candidates for the synthesis of liquid crystals.[8] The acetyl and bromo groups can be modified to introduce long alkyl chains or other functionalities that promote the formation of mesophases.
For instance, the acetyl group can be a starting point for the introduction of an alkyl chain via reactions like the Wittig reaction followed by hydrogenation. The bromo group can be replaced with a cyano group, a common electron-withdrawing group in liquid crystal molecules, through reactions like the Rosenmund-von Braun reaction.
Chemical Reactivity and Further Transformations
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
Reactions at the Carbon-Bromine Bond
The C-Br bond is a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids is a powerful tool for creating more complex biaryl structures.[8]
-
Heck Reaction: Coupling with alkenes introduces vinyl groups.[8]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Cyanation: Introduction of a cyano group.
Reactions of the Acetyl Group
The acetyl group can undergo a variety of transformations:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).
-
Oxidation: The Baeyer-Villiger oxidation converts the ketone to an ester.
-
Alpha-Halogenation: The methyl group can be halogenated under acidic or basic conditions.
-
Condensation Reactions: The enolizable protons of the methyl group allow for aldol and Claisen-Schmidt condensations.
Caption: Reactivity of functional groups.
Safety and Handling
This compound is an irritant and is toxic to aquatic life with long-lasting effects.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a synthetically valuable compound with a well-defined set of physicochemical properties and a straightforward synthetic route. Its bifunctional nature allows for a wide range of chemical transformations, making it an important building block in the synthesis of pharmaceuticals and advanced materials. This guide provides the necessary technical information and practical insights for researchers and scientists to effectively utilize this versatile intermediate in their synthetic endeavors.
References
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4-Acetyl-4-bromobiphenyl 5731-01-1 . Molbase. [Link]
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Synthesis of 1-Acetyl-4'-bromo-biphenyl . PrepChem.com. [Link]
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4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 . PubChem. [Link]
- Preparation of 4-bromobiphenyl.
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4-Acetyl-4'-bromobiphenyl molecular weight
An In-Depth Technical Guide to 4-Acetyl-4'-bromobiphenyl: Properties, Synthesis, and Characterization
Introduction
This compound is a key chemical intermediate, recognized for its versatile applications in the synthesis of pharmaceuticals, liquid crystals, and other advanced organic materials.[1][2][3] Structurally, it features a biphenyl backbone, a framework prevalent in many biologically active molecules and functional materials.[3] The presence of a bromine atom and an acetyl group provides two distinct reactive sites, making it an invaluable building block for medicinal chemists and material scientists. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, and standard analytical methods for its characterization.
Physicochemical Properties
The molecular weight and other physical properties of a compound are foundational for any experimental work, dictating everything from reaction stoichiometry to purification strategies. The molecular formula of this compound is C₁₄H₁₁BrO.[1][4] Based on this, the calculated molecular weight is a critical parameter for researchers.
| Property | Value | Source(s) |
| Molecular Weight | 275.14 g/mol | [1][4][5] |
| Molecular Formula | C₁₄H₁₁BrO | [1][2][4] |
| CAS Number | 5731-01-1 | [1][2][5] |
| Appearance | White to pale brown/yellow solid or crystalline powder | [1][2][6] |
| Melting Point | 127-133 °C | [1][7][8] |
| Boiling Point | 372.1 °C at 760 mmHg | [5] |
| Density | 1.359 g/cm³ | [5] |
| Purity | >98.0% (typically analyzed by GC) | [2][8] |
These properties confirm the compound exists as a stable, high-melting solid at room temperature, which is typical for rigid aromatic structures of this size.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 4-bromobiphenyl.[1][9] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from acetyl chloride. The biphenyl ring then acts as a nucleophile, with substitution occurring preferentially at the 4'-position due to steric and electronic factors.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for this compound synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established laboratory procedures.[9]
-
Catalyst Suspension: In a nitrogen-purged reaction flask equipped with a dropping funnel and magnetic stirrer, suspend aluminum chloride (26.6 g, 0.2 mol) in 150 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0-5 °C using an ice bath.
-
Expert Insight: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the catalyst. A nitrogen atmosphere prevents moisture from the air from interfering.
-
-
Acylium Ion Formation: Add acetyl chloride (15.6 g, 0.2 mol) dropwise to the cooled suspension. The reaction is exothermic; maintain the temperature below 5 °C to prevent side reactions.
-
Substrate Addition: In a separate flask, dissolve 4-bromobiphenyl (23.3 g, 0.1 mol) in 200 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) and maintain for 4 hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture back to room temperature and then slowly pour it over 50 g of crushed ice with vigorous stirring. This hydrolyzes the aluminum chloride and quenches the reaction.
-
Trustworthiness: This self-validating step ensures any remaining reactive species are neutralized safely. The formation of two distinct layers (aqueous and organic) confirms successful quenching.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer twice with 50 mL portions of saturated sodium chloride solution (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and evaporate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a solvent mixture such as petroleum ether and benzene (e.g., a 3:1 ratio) to yield the pure product as white crystals.[9]
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic methods is employed for full characterization.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum of this compound in a solvent like CDCl₃ will show characteristic signals.[10] The aromatic region (approx. 7.5-8.0 ppm) will display a set of doublets and multiplets corresponding to the eight protons on the biphenyl core. A sharp singlet at approximately 2.6 ppm will correspond to the three protons of the acetyl methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 14 distinct carbon atoms (or fewer if symmetry results in equivalence). Key signals include the carbonyl carbon of the ketone at ~197 ppm, and various aromatic carbons between 120-145 ppm. The methyl carbon will appear upfield at around 27 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by two key absorption bands:
-
A strong, sharp peak around 1670-1685 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
Several peaks in the 1400-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic rings.
-
A peak corresponding to the C-Br stretch, typically found in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as the final confirmation of its identity.
-
Under electron ionization (EI), the molecular ion peak ([M]⁺) will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum will show two peaks of nearly equal intensity at m/z = 274 and m/z = 276, which is a definitive signature for a molecule containing one bromine atom. The calculated monoisotopic mass for C₁₄H₁₁⁷⁹BrO is approximately 274.00 Da.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. According to safety data sheets, the compound presents several hazards.[7][11]
-
Hazards:
-
Precautions:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][13]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.[13]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][13]
-
Conclusion
This compound is a compound of significant interest in synthetic chemistry. Its molecular weight of 275.14 g/mol and well-defined physicochemical properties make it a reliable starting material.[1][4] The synthesis via Friedel-Crafts acylation is a robust and scalable method, providing good yields of the target molecule.[9] A rigorous analytical approach combining NMR, IR, and mass spectrometry is essential to unequivocally confirm the structure and purity of the synthesized product, ensuring its suitability for subsequent applications in research and development.
References
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Title: this compound Source: gsrs URL: [Link]
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Title: 4-Acetyl-4-bromobiphenyl 5731-01-1 Source: ChemSrc URL: [Link]
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Title: Synthesis of 1-Acetyl-4'-bromo-biphenyl Source: PrepChem.com URL: [Link]
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A Technical Guide to the Physicochemical Properties of 4-Acetyl-4'-bromobiphenyl
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Acetyl-4'-bromobiphenyl (CAS No. 5731-01-1). As a key bifunctional organic intermediate, this compound features a rigid biphenyl core functionalized with an acetyl group and a bromine atom, rendering it a valuable building block in medicinal chemistry and materials science. This document details its fundamental physicochemical characteristics, offers a validated synthetic protocol, discusses its spectroscopic signature for characterization, and outlines its applications and safety considerations. The information is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile molecule for synthetic design and application.
Chemical Identity and Molecular Structure
This compound is an aromatic ketone and a brominated derivative of biphenyl. Its unique structure provides two distinct reactive sites: the acetyl group, which can undergo various carbonyl reactions, and the bromo-substituent, which is an excellent handle for palladium-catalyzed cross-coupling reactions.
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| Synonyms | 4-Acetyl-4'-bromodiphenyl, 4'-(4-Bromophenyl)acetophenone, 1-(4'-Bromobiphenyl-4-yl)ethanone[3] |
| CAS Number | 5731-01-1[1][2] |
| Molecular Formula | C₁₄H₁₁BrO[1][2][4] |
| Molecular Weight | 275.14 g/mol [2][4][5] |
| InChI Key | UUVKNCRMWPNBNM-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | CC(=O)c1ccc(-c2ccc(Br)cc2)cc1[2][6] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="3.5,0.6!"]; C14 [label="CH₃", pos="4.5,0.3!"]; O1 [label="O", pos="3.5,1.2!"]; Br1 [label="Br", pos="-2.5,0!"];
// Define positions for the biphenyl core C1 [pos="0,0!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];
C7 [pos="1.73,0!"]; C8 [pos="2.6,0.5!"]; C9 [pos="2.6,1.5!"]; C10 [pos="1.73,2!"]; C11 [pos="0.87,1.5!"]; C12 [pos="0.87,0.5!"];
// Draw edges for the rings and the bridge C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C6 -- C7;
// Attach functional groups C3 -- Br1; C10 -- C13; C13 -- O1 [style=double]; C13 -- C14; }
Caption: 2D representation of this compound.
Core Physicochemical Properties
The physical properties of this compound are characteristic of a stable, crystalline organic solid. Its high melting point is indicative of a well-ordered crystal lattice stabilized by intermolecular interactions.
| Property | Value | Source(s) |
| Appearance | White to pale brown or orange crystalline solid/powder. | [2][6] |
| Melting Point | 127–133 °C | [1][2][3] |
| Boiling Point | 372.1 ± 17.0 °C (Predicted) | [1][2][7] |
| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [1][2][7] |
| Solubility | Soluble in Toluene. | [2][8] |
| Flash Point | 76.7 °C | [7] |
| Refractive Index | 1.592 (Predicted) | [7] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for verifying the identity and purity of this compound.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is a key tool for structural confirmation.[9] The spectrum is expected to show a sharp singlet around δ 2.6-2.7 ppm corresponding to the three protons of the acetyl (CH₃) group. The eight aromatic protons on the biphenyl core will appear as a series of complex multiplets in the range of δ 7.5-8.1 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong, sharp absorption band is expected around 1675-1685 cm⁻¹ due to the C=O stretching vibration of the aromatic ketone. Additional bands corresponding to aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region, while the C-Br stretch will be observed in the fingerprint region (typically 500-650 cm⁻¹).
Synthesis and Characterization Workflow
The most common and efficient synthesis of this compound is via a Friedel-Crafts acylation of 4-bromobiphenyl.
Causality of Experimental Design: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Aluminum chloride (AlCl₃), a strong Lewis acid, is used to activate the acetyl chloride. It coordinates with the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion ([CH₃CO]⁺). This powerful electrophile is then attacked by the electron-rich biphenyl ring. The reaction is performed in an inert solvent like dichloromethane (DCM) to dissolve the reactants and facilitate the reaction while remaining unreactive. The subsequent workup with ice-water hydrolyzes the aluminum complexes and quenches the reaction. Purification by recrystallization leverages differences in solubility between the desired product and any impurities to yield a highly pure solid.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation[12]
-
Reaction Setup: In a flask under a nitrogen atmosphere, add aluminum chloride (26.6 g, 0.2 mol) and cover with dichloromethane (150 mL).
-
Acylium Ion Formation: Cool the mixture and add a solution of acetyl chloride (15.6 g, 0.2 mol) in dichloromethane (200 mL) dropwise.
-
Addition of Substrate: Add a solution of 4-bromobiphenyl (23.3 g, 0.1 mol) in dichloromethane (200 mL) dropwise to the cooled reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Let the reaction stand at room temperature overnight.
-
Workup: Carefully add 50 g of ice to quench the reaction. Separate the aqueous layer.
-
Extraction and Drying: Wash the organic layer twice with a saturated sodium chloride solution (50 mL), then dry it over anhydrous magnesium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Crystallize the crude solid from a 3:1 mixture of petroleum ether and benzene to obtain pure this compound.[10]
Relevance in Scientific Research and Drug Development
This compound is not merely a laboratory chemical; it is a strategic precursor in the synthesis of high-value molecules.
-
Pharmaceutical Synthesis: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[11] The bromo-substituent on this compound is perfectly positioned for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions.[11] This allows for the facile construction of more complex poly-aromatic systems, which are central to drugs like the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[11]
-
Materials Science: The rigid, rod-like structure of the biphenyl core makes it an ideal component for liquid crystals.[12] The functional groups allow for the synthesis of complex molecules with specific mesomorphic properties required for display technologies (LCDs) and other optoelectronic applications.[12][13]
-
Chemical Probe and Tool Compound Development: In drug discovery, the acetyl group can serve as a hydrogen bond acceptor or a point for further chemical elaboration in structure-activity relationship (SAR) studies. The entire molecule can be used as a starting point for building fragment-based libraries for screening against biological targets like bromodomains.[14]
Safety, Handling, and Storage
Due to its chemical nature, proper handling of this compound is essential in a laboratory setting.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is also considered toxic to aquatic life with long-lasting effects.[3][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[15][16] Handle only in a well-ventilated area or a chemical fume hood.[15]
-
Handling: Avoid generating dust.[15] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][16]
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-
Synthesis of 1-Acetyl-4'-bromo-biphenyl. PrepChem.com.[Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Acetyl-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Acetyl-4'-bromobiphenyl (ABB), a key intermediate in organic synthesis. Recognizing the current gap in publicly available quantitative solubility data, this document transitions from a simple data repository to an actionable manual. It equips researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of ABB in various solvents, ensuring methodological robustness and data integrity.
Introduction: The Significance of Solubility in Process Chemistry
This compound (ABB) is a biphenyl derivative with the chemical formula C₁₄H₁₁BrO.[1][2][3][4] Its structure, featuring a reactive bromine atom and a ketone group, makes it a valuable precursor in the synthesis of more complex molecules, including liquid crystals and pharmaceutical compounds.[1][5][6] The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation development hinges on a thorough understanding of the compound's solubility in a range of organic solvents.
Solubility data dictates the choice of reaction media, influencing reaction kinetics and yield. It is paramount for designing effective crystallization procedures to isolate the pure compound and is a critical parameter in the early stages of drug development for formulation and delivery studies. This guide addresses the current informational void by providing a framework for the systematic determination of ABB's solubility.
Physicochemical Properties of this compound
A compound's solubility is intrinsically linked to its physicochemical properties. The table below summarizes the key characteristics of ABB, which collectively suggest its likely solubility behavior—predominantly in organic solvents of low to moderate polarity. The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BrO | [1][2][3][4] |
| Molecular Weight | 275.14 g/mol | [1][2][3][4] |
| Appearance | White to pale brown/orange-green powder or crystals | [1][3] |
| Melting Point | 129-133 °C | [1][2] |
| Boiling Point (Predicted) | 372.1 ± 17.0 °C | [2] |
| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [2] |
| LogP (Predicted) | 4.31870 | [7] |
Qualitative Solubility of this compound
Currently, the only publicly available solubility information for this compound is qualitative. It is reported to be "soluble in Toluene," with the observation of "very faint turbidity." This suggests that while toluene is a suitable solvent, the resulting solution may not be perfectly clear, possibly indicating the presence of micro-particulates or a tendency towards supersaturation under certain conditions. There is no readily available quantitative data for its solubility in water or other common organic solvents.
Experimental Determination of Quantitative Solubility
Given the absence of comprehensive solubility data, this section provides detailed, field-proven protocols for its determination. The choice of method depends on the required accuracy, throughput, and available equipment.
The Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.
Causality Behind Experimental Choices: The shake-flask method is chosen for its accuracy and direct measurement of the equilibrium state. By ensuring an excess of the solid is present, the resulting solution is guaranteed to be saturated. The extended equilibration time is crucial to allow the system to reach thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.
Self-Validating System: The protocol's integrity is maintained by analyzing the supernatant at multiple time points (e.g., 24, 48, and 72 hours). Consistent concentration values across these time points validate that equilibrium has been achieved.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide, dimethyl sulfoxide) to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Workflow Diagram:
Sources
An In-depth Technical Guide to the Synthesis of 4-Acetyl-4'-bromobiphenyl
Introduction
4-Acetyl-4'-bromobiphenyl is a key intermediate in the synthesis of a variety of organic molecules, finding applications in the development of pharmaceuticals, liquid crystals, and other advanced materials.[1][2] Its bifunctional nature, featuring a reactive bromine atom and a ketone moiety, allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth procedural details, mechanistic insights, and practical guidance for researchers and professionals in drug development and chemical synthesis.
Two principal synthetic strategies dominate the preparation of this compound: the classical Friedel-Crafts acylation of 4-bromobiphenyl and the more modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will explore both methodologies, presenting a comparative analysis to aid in the selection of the most suitable route based on laboratory capabilities, scale, and desired purity.
Strategic Comparison: Friedel-Crafts Acylation vs. Suzuki-Miyaura Coupling
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Starting Materials | 4-Bromobiphenyl, Acetyl Chloride/Acetic Anhydride | Aryl halide (e.g., 4-bromoacetophenone) and an arylboronic acid (e.g., phenylboronic acid), OR 4-acetylphenylboronic acid and a brominated biphenyl derivative. |
| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic Palladium complex (e.g., Pd(PPh₃)₄) |
| Reaction Conditions | Often harsh, requires anhydrous conditions | Generally milder, tolerant of a wider range of functional groups |
| Key Advantages | Utilizes readily available and inexpensive starting materials. | High functional group tolerance, high yields, and regioselectivity. |
| Key Disadvantages | Requires stoichiometric amounts of a moisture-sensitive catalyst, potential for polysubstitution, and harsh workup. | More expensive starting materials and catalyst, requires careful removal of palladium from the final product. |
Pathway 1: Friedel-Crafts Acylation of 4-Bromobiphenyl
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. In this approach, 4-bromobiphenyl is acylated using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich biphenyl ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring and yields the desired ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
-
Materials:
-
4-Bromobiphenyl (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve 4-bromobiphenyl (1.0 eq) in anhydrous dichloromethane.
-
Add the 4-bromobiphenyl solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Troubleshooting and Causality
-
Low Yield: This can be due to moisture inactivating the aluminum chloride catalyst. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Formation of Isomers: While the para-position is sterically and electronically favored for acylation, some ortho-acylation may occur. Running the reaction at lower temperatures can improve para-selectivity.
-
Incomplete Reaction: Insufficient catalyst or reaction time can lead to incomplete conversion. Ensure the correct stoichiometry of aluminum chloride is used.
Pathway 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane and an organohalide. For the synthesis of this compound, a logical approach involves the coupling of 4-bromoacetophenone with phenylboronic acid.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromoacetophenone) to form a palladium(II) complex.
-
Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the palladium(0) catalyst.
Sources
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Acetyl-4'-bromobiphenyl
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Acetyl-4'-bromobiphenyl. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this key chemical intermediate.
Introduction: The Structural Significance of this compound
This compound (C₁₄H₁₁BrO) is a disubstituted biphenyl derivative of significant interest in organic synthesis.[1] Its structure features a biphenyl core, which is a common motif in pharmaceuticals and liquid crystals, functionalized with an electron-withdrawing acetyl group and a halogen (bromo) substituent at the para positions of the two phenyl rings.[2][3] This substitution pattern makes it a valuable building block for creating more complex molecules through reactions like palladium-catalyzed cross-coupling.[2]
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides detailed information about the electronic environment of each proton, the number of different types of protons, and their spatial relationships through spin-spin coupling.[4] A thorough understanding of the ¹H NMR spectrum of this compound is therefore crucial for verifying its synthesis, assessing its purity, and understanding its chemical behavior.
Theoretical Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the acetyl methyl group. The chemical shifts (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals are governed by the electronic effects of the substituents and the geometry of the biphenyl system.
The Aromatic Region (δ 7.0 - 8.5 ppm)
The aromatic region of the spectrum is the most informative, revealing the influence of the acetyl and bromo substituents on the phenyl rings. Due to the para-substitution on both rings, the spectrum displays a characteristic AA'BB' or a simple doublet of doublets pattern for each ring, assuming free rotation around the biphenyl single bond at room temperature.[5]
Ring A (4-acetylphenyl group): The acetyl group is a moderately deactivating, electron-withdrawing group due to both inductive and resonance effects. This withdrawal of electron density deshields the protons on the attached phenyl ring, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[6] The protons ortho to the acetyl group (H-2 and H-6) are more deshielded than the protons meta to it (H-3 and H-5) due to the stronger resonance effect at the ortho position.
Ring B (4-bromophenyl group): The bromine atom exerts a dual electronic effect. It is deactivating due to its inductive electron withdrawal but weakly activating through resonance due to its lone pairs. Overall, bromine is considered a deactivating group, leading to a downfield shift of the protons on its ring compared to benzene. The protons ortho to the bromine (H-2' and H-6') will experience a different shielding effect compared to the meta protons (H-3' and H-5').
The interplay of these substituent effects results in four distinct signals in the aromatic region, each integrating to two protons.
The Aliphatic Region (δ 2.0 - 3.0 ppm)
The methyl protons of the acetyl group (-COCH₃) give rise to a sharp singlet in the aliphatic region of the spectrum. Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl group. This signal typically appears around δ 2.6 ppm. The singlet multiplicity arises from the absence of any adjacent protons to couple with.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound, based on spectral database information and an understanding of substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | ~8.02 | Doublet | ~8.5 | 2H |
| H-3, H-5 | ~7.63 | Doublet | ~8.5 | 2H |
| H-2', H-6' | ~7.58 | Doublet | ~8.6 | 2H |
| H-3', H-5' | ~7.48 | Doublet | ~8.6 | 2H |
| -COCH₃ | ~2.63 | Singlet | N/A | 3H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[7]
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum requires meticulous sample preparation and proper instrument setup.
Step-by-Step Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral analysis.
-
Massing the Sample: Weigh approximately 5-10 mg of the solid compound.[8]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound. Use approximately 0.6-0.7 mL of the solvent.[9]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in the deuterated solvent. Gentle vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.[10][11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.
Caption: Structure of this compound and its proton environments.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of a para-disubstituted biphenyl system. The well-resolved signals in both the aromatic and aliphatic regions provide a clear fingerprint of the molecule's structure. A thorough understanding of the electronic effects of the acetyl and bromo substituents is key to the accurate interpretation of the spectrum. This guide provides the necessary theoretical background, practical protocols, and detailed analysis to assist researchers in confidently characterizing this important chemical compound.
References
-
Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Sample Preparation. UCL. [Link]
-
University of Rochester Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]
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The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]
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DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]
-
The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). AIST. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
Research India Publications. (n.d.). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl). Research India Publications. [Link]
-
The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). HMDB. [Link]
-
ResearchGate. (2025). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Chalcone 2(2E)-1-(4′-bromobiphenyl-4-yl)-3-(2, 3-dimethoxybenzaldhyde)prop-2-ene-1-one. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Taylor & Francis Online. [Link]
-
The Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions - Supplementary Information. The Royal Society of Chemistry. [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Modgraph. (n.d.). 1H NMR Chemical Shifts. Modgraph. [Link]
-
NIST. (n.d.). This compound. NIST WebBook. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. AIST. [Link]
-
MDPI. (2022). Effects of Through-Bond and Through-Space Conjugations on the Photoluminescence of Small Aromatic and Aliphatic Aldimines. MDPI. [Link]
-
Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. Reddit. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. University of Calgary. [Link]
-
NIH. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. NIH. [Link]
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13C NMR chemical shifts of 4-Acetyl-4'-bromobiphenyl
An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Acetyl-4'-bromobiphenyl
Executive Summary
This compound is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where the substituted biphenyl scaffold is a privileged structure. Unambiguous structural confirmation of this and related compounds is critical for regulatory compliance and ensuring predictable downstream reactivity. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a direct, non-destructive fingerprint of the carbon skeleton. This guide offers a comprehensive analysis of the 13C NMR spectrum of this compound. By integrating theoretical principles with a deductive analysis based on empirical data from precursor moieties, we provide a robust framework for spectral assignment. This document details the influence of both the electron-withdrawing acetyl group and the halogen substituent on the chemical shifts of the biphenyl system, presents a standardized protocol for data acquisition, and contextualizes the analysis within a synthetic framework.
Introduction: The Significance of the Biphenyl Scaffold
The 1,1'-biphenyl framework is a recurring motif in medicinal chemistry and materials science. Its rigid, planar structure serves as a versatile scaffold for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets or tuning of photophysical properties. This compound (CAS 5731-01-1) is a particularly useful derivative, offering two distinct points for chemical modification: the acetyl group, which can undergo a variety of carbonyl chemistries, and the bromo group, a prime handle for palladium-catalyzed cross-coupling reactions.[1]
Given its role as a key building block, the ability to confirm the identity and purity of this compound is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, as it provides a signal for each unique carbon atom in the molecule, offering a high-resolution view of the molecular structure.[2]
Foundational Principles of 13C NMR in Aromatic Systems
The 13C NMR spectrum is governed by the local electronic environment of each carbon nucleus. The chemical shift (δ), reported in parts per million (ppm), is influenced by hybridization, electronegativity of attached atoms, and resonance effects.[3]
-
Hybridization: sp2-hybridized carbons (aromatic, alkene, carbonyl) are significantly deshielded and appear downfield (higher ppm) compared to sp3-hybridized carbons (alkane).[3] Aromatic carbons typically resonate between 110-150 ppm, while carbonyl carbons are found further downfield, often above 170 ppm.[4]
-
Substituent Effects: Electron-withdrawing groups (like acetyl) deshield nearby carbons, shifting their signals downfield. Electron-donating groups generally cause upfield shifts. These substituent chemical shift (SCS) effects are transmitted through the aromatic system via inductive and resonance mechanisms.[5]
-
The "Heavy Atom Effect" of Bromine: While electronegativity predicts that a halogen should deshield the carbon it's attached to (the ipso-carbon), a phenomenon known as the "heavy atom effect" complicates this for bromine and iodine. The large, diffuse electron cloud of bromine introduces significant diamagnetic shielding, which counteracts the inductive deshielding.[6] This often results in the ipso-carbon signal appearing more upfield (lower ppm) than might be expected based on electronegativity alone.[6]
Structural Analysis and 13C NMR Spectral Assignment
To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown below.
Diagram 1: Numbering scheme for this compound.
Predicted Chemical Shifts and Deductive Assignment
While a publicly available, experimentally verified 13C NMR spectrum for this compound is elusive, we can generate a highly accurate predicted spectrum and assign it based on the principles discussed. The following assignments are made for a spectrum in deuterated chloroform (CDCl3).
| Carbon Atom | Predicted δ (ppm) | Rationale for Assignment |
| C=O | 197.6 | Carbonyl Region: Ketone carbonyls consistently appear in the most downfield region of the spectrum, typically >195 ppm.[4] |
| C4 | 144.5 | Deshielded Quaternary: This ipso-carbon is attached to the electron-withdrawing acetyl group and the other phenyl ring, causing a significant downfield shift. |
| C1' | 139.5 | Quaternary: Attached to the brominated ring. Less deshielded than C4 as it is further from the acetyl group. |
| C1 | 136.2 | Quaternary: Attached to the acetylated ring. Deshielded by the acetyl group's influence on the ring system. |
| C-Br (C4') | 122.5 | Heavy Atom Effect: The ipso-carbon attached to bromine is shielded relative to other aromatic carbons due to the heavy atom effect.[6] |
| C3', C5' | 132.3 | Ortho to Bromine: These carbons are adjacent to the bromine atom. |
| C2, C6 | 129.1 | Ortho to Acetyl Group: These carbons are ortho to the acetyl-bearing carbon (C4) and are deshielded. |
| C3, C5 | 128.7 | Meta to Acetyl Group: These carbons are meta to the acetyl group and ortho to the biphenyl linkage. |
| C2', C6' | 128.9 | Meta to Bromine: These carbons are ortho to the biphenyl linkage on the brominated ring. |
| CH₃ | 26.7 | Aliphatic Region: The methyl carbon of the acetyl group appears in the typical upfield aliphatic region. |
Note: Predicted values are generated using standard algorithms and may vary slightly from experimental results. The logic of assignment remains the primary focus.
Validation through Comparative Analysis
The trustworthiness of the assignment is significantly enhanced by comparing the predicted shifts to the experimental data of precursor molecules. This demonstrates a clear, logical progression of substituent effects.
| Carbon | Biphenyl | 4-Bromobiphenyl | 4-Acetylbiphenyl | This compound (Predicted) |
| C1 | 141.2 | 140.2 | 139.9 | 136.2 |
| C2/C6 | 127.1 | 128.8 | 128.9 | 129.1 |
| C3/C5 | 128.7 | 128.8 | 127.3 | 128.7 |
| C4 | 127.1 | 121.6 (C-Br) | 135.9 | 144.5 |
| C1' | 141.2 | 140.2 | 139.9 | 139.5 |
| C2'/C6' | 127.1 | 128.8 | 127.2 | 128.9 |
| C3'/C5' | 128.7 | 132.0 | 128.3 | 132.3 |
| C4' | 127.1 | 121.6 (C-Br) | 127.2 | 122.5 (C-Br) |
| C=O | - | - | 197.8 | 197.6 |
| CH₃ | - | - | 26.7 | 26.7 |
Key Observations:
-
The chemical shifts for the carbonyl (≈197.7 ppm) and methyl (≈26.7 ppm) carbons in 4-acetylbiphenyl are virtually identical to those predicted for the target molecule, indicating the bromo-substituent on the distal ring has a negligible effect on these environments.
-
The shift of the carbon bearing the bromine (C4') is consistently found around 122 ppm, showcasing the characteristic upfield shift from the heavy atom effect.
-
The presence of the acetyl group dramatically shifts the attached quaternary carbon (C4) downfield from ≈127 ppm in biphenyl to ≈144.5 ppm, highlighting its strong electron-withdrawing nature.
Diagram 2: Influence of substituents on 13C NMR chemical shifts.
Experimental Protocol for Data Acquisition
Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and adherence to a standardized operating procedure (SOP).
Sample Preparation
-
Massing: Accurately weigh 50-100 mg of this compound. A higher concentration is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[2]
-
Solvation: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for non-polar to moderately polar organic compounds.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent shimming issues.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak (CDCl3 at 77.16 ppm).
NMR Spectrometer Workflow
The following workflow represents a standard procedure for data acquisition on a modern NMR spectrometer.
Diagram 3: Standard workflow for 13C NMR data acquisition.
A typical set of acquisition parameters for a 400 MHz spectrometer would include:
-
Pulse Program: zgpg30 (proton-decoupled 13C experiment with a 30° pulse)
-
Number of Scans (NS): 1024 to 4096 (or more), depending on sample concentration.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
Illustrative Synthesis: Suzuki-Miyaura Coupling
A common and efficient method for synthesizing this compound involves a Suzuki-Miyaura cross-coupling reaction. This highlights the compound's role as a product of modern synthetic methods.
Reaction: 4-Bromobiphenyl is coupled with an acetyl-donating reagent, or more commonly, 4-bromoacetophenone is coupled with 4-bromophenylboronic acid. A general protocol is as follows:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoacetophenone (1.0 eq), 4-bromophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux (e.g., 80-100 °C) for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup & Purification: After cooling, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the final product.
Conclusion
The 13C NMR spectrum of this compound is a powerful tool for its structural verification. The spectrum is characterized by a downfield ketone signal near 197.6 ppm, a shielded ipso-carbon attached to bromine around 122.5 ppm, and a series of aromatic signals whose positions are dictated by the combined electronic effects of the acetyl and bromo substituents. By understanding these foundational principles and applying a deductive, comparative analysis, researchers can confidently assign the 13C NMR spectrum of this and structurally related biphenyl compounds, ensuring the integrity of their materials and the reliability of their scientific outcomes.
References
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Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds. Marcel Dekker, Inc. (Available at: [Link])
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Campanelli, A. R., et al. "Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds." The Journal of Organic Chemistry. (Available at: [Link])
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Conformational analysis of biphenyls using 13C NMR spectroscopy. Semantic Scholar. (Available at: [Link])
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"13C NMR of bromobenzene ipso carbon shielding." Chemistry Stack Exchange, 2017. (Available at: [Link])
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Hamer, G. K., et al. "Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations." Canadian Journal of Chemistry. (Available at: [Link])
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Hajipour, A. R., et al. "Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water." The Royal Society of Chemistry, 2015. (Available at: [Link])
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"Supporting Information for Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol..." The Royal Society of Chemistry, 2011. (Available at: [Link])
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"13C NMR Spectrum (1D, 101 MHz, CDCl3, experimental) (NP0039460)." NP-MRD. (Available at: [Link])
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"1-[4'-(p-Bromophenoxy)phenyl]-ethanone - Optional[13C NMR] - Chemical Shifts." SpectraBase. (Available at: [Link])
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Reich, H. J. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin. (Available at: [Link])
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"Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. (Available at: [Link])
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Al-Showiman, S. S., et al. "Analysis of 13C NMR Spectra of Some Phenyl Acetates." Journal of the Chemical Society of Pakistan, 1981. (Available at: [Link])
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"Calculated 13C NMR Shifts of brominated Carbons." Chemistry Stack Exchange, 2015. (Available at: [Link])
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"13-C NMR Chemical Shift Table.pdf." Compound Interest, 2015. (Available at: [Link])
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"13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5)." ResearchGate. (Available at: [Link])
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"13C NMR Chemical Shifts." Oregon State University. (Available at: [Link])
-
"Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone." Chemistry Stack Exchange, 2018. (Available at: [Link])
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Mass spectrometry of 4-Acetyl-4'-bromobiphenyl
An In-Depth Technical Guide to the Mass Spectrometry of 4-Acetyl-4'-bromobiphenyl
Introduction
This compound (CAS No: 5731-01-1) is a biphenyl derivative of significant interest in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and liquid crystal materials.[1][2] Its molecular structure, featuring a ketone functional group and a bromine atom on a biphenyl framework, presents a distinct and informative fragmentation pattern in mass spectrometry.[3] This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, focusing on electron ionization (EI) techniques. We will explore the foundational principles governing its ionization and fragmentation, detail the expected mass spectrum, and provide a validated experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this molecule and similar structures using mass spectrometry.
Core Principles: Ionization and Isotopic Signature
To interpret the mass spectrum of this compound, two fundamental concepts must be understood: the ionization process and the unique isotopic pattern of bromine.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[4] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M+•) .[5]
The molecular ion is often energetically unstable and undergoes subsequent fragmentation, breaking into smaller charged ions (fragments) and neutral radicals or molecules.[5] The mass spectrometer detects only the charged species. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z), which serves as a molecular fingerprint.[6]
The Characteristic Bromine Isotope Pattern
A defining feature in the mass spectrum of any bromine-containing compound is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[7][8] Consequently, any ion containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator for the presence of bromine in an unknown analyte.[9][10]
Analysis of the EI Mass Spectrum of this compound
The mass spectrum of this compound is a rich source of structural information. The key features are the molecular ion peak and a series of fragment ions resulting from predictable cleavage pathways.
The Molecular Ion (M+•)
The molecular formula for this compound is C₁₄H₁₁BrO.[1][11] The molecular weight is calculated to be 274.00 g/mol using the ⁷⁹Br isotope and 276.00 g/mol using the ⁸¹Br isotope. Therefore, the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 274 and m/z 276 , with a relative abundance ratio of approximately 1:1. The presence of this doublet immediately confirms the molecular weight and the presence of one bromine atom.
Principal Fragmentation Pathways
The fragmentation of the this compound molecular ion is primarily driven by the presence of the carbonyl group, which directs cleavage at adjacent bonds. The most significant fragmentation pathways are detailed below.
-
α-Cleavage: Loss of a Methyl Radical (•CH₃) This is a classic fragmentation pathway for methyl ketones.[12][13] The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, mass 15 Da). This forms a highly stable bromobiphenyl-substituted acylium ion. This fragment will appear as an isotopic doublet at m/z 260 and m/z 262 .
-
α-Cleavage: Formation of the Acylium Ion (Base Peak) The alternative α-cleavage, the breaking of the bond between the carbonyl carbon and the biphenyl ring, is also highly favorable. This pathway yields a resonance-stabilized acylium ion, [CH₃CO]⁺, at m/z 43 . Due to its stability, this ion is often the most abundant fragment in the spectrum, making it the base peak .[5][12] The other product, the bromobiphenyl radical, is a neutral species and is not detected.[5]
-
Cleavage of the C-Br Bond The loss of the bromine radical (•Br) from the molecular ion can occur, although it is typically less favored than α-cleavage. This fragmentation would result in an ion at m/z 195 .
-
Cleavage of the Biphenyl C-C Bond Fragmentation can also occur at the bond connecting the two phenyl rings. This can lead to the formation of the 4-bromophenyl cation at m/z 155 and m/z 157 and the acetylphenyl cation at m/z 119 .
The major fragmentation pathways are illustrated in the diagram below.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Expected Ions
The principal ions expected in the EI mass spectrum are summarized below for quick reference.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway | Expected Relative Abundance |
| 274 / 276 | [C₁₄H₁₁BrO]⁺• | Molecular Ion (M⁺•) | High |
| 260 / 262 | [C₁₃H₈BrO]⁺ | Loss of •CH₃ | High |
| 195 | [C₁₄H₁₁O]⁺ | Loss of •Br | Medium |
| 155 / 157 | [C₆H₄Br]⁺ | Biphenyl C-C Cleavage | Medium to Low |
| 119 | [C₈H₇O]⁺ | Biphenyl C-C Cleavage | Medium |
| 43 | [C₂H₃O]⁺ | Loss of •(Br-Biphenyl) | Base Peak (100%) |
Experimental Protocol: GC-MS Analysis
This section provides a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. This protocol is designed to be a self-validating system, ensuring reproducible and accurate results.
Workflow Overview
Caption: Standard workflow for GC-MS analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the sample in 1 mL of high-purity dichloromethane (or other suitable volatile solvent like ethyl acetate) to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation & GC Conditions:
-
GC System: Standard Gas Chromatograph.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m length, 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 20°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
MS System: Quadrupole Mass Spectrometer.
-
Interface: Heated transfer line at 290°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC). The target compound should elute as a sharp, single peak.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the spectrum, identifying the molecular ion doublet (m/z 274/276) and the key fragment ions (m/z 260/262, 195, 155/157, 43) as described in this guide.
-
Confirm the base peak is at m/z 43.
-
Conclusion
The mass spectrometry of this compound under electron ionization provides a highly characteristic and interpretable fragmentation pattern. The definitive 1:1 isotopic doublet for the molecular ion at m/z 274/276 and for bromine-containing fragments confirms the elemental composition. The fragmentation is dominated by predictable α-cleavage pathways characteristic of methyl ketones, leading to a stable base peak at m/z 43 and a significant fragment at m/z 260/262. By employing the validated GC-MS protocol provided, researchers can confidently identify and characterize this compound, ensuring the integrity and purity of this vital chemical intermediate in their research and development workflows.
References
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
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Clark, J. (2021). mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Save My Exams. (2023). The M+1 & M+2 Peaks. Available at: [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
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Molbase. (n.d.). 4-Acetyl-4-bromobiphenyl 5731-01-1. Available at: [Link]
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Wikipedia. (2024). Electron ionization. Available at: [Link]
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Spectroscopy Online. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]
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Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 4-Bromobiphenyl (CAS 92-66-0). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Acetyl-4'-methylbiphenyl. PubChem Compound Database. Available at: [Link]
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Hu, N., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. Available at: [Link]
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Wikimedia Commons. (2025). File:Aromatic ketone electron ionization fragmentation.jpg. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem Compound Database. Available at: [Link]
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Global Substance Registration System. (n.d.). This compound. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Research India Publications. (2017). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl). International Journal of Applied Chemistry. Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Mastering Molecular Integrity: An In-depth Technical Guide to the FT-IR Analysis of 4-Acetyl-4'-bromobiphenyl
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Acetyl-4'-bromobiphenyl (CAS 5731-01-1), a key intermediate in pharmaceutical and materials science research.[1][2][3] Moving beyond a simple recitation of procedures, this document elucidates the causal reasoning behind methodological choices, from sample preparation to spectral interpretation. It is designed to empower researchers, scientists, and drug development professionals with the expertise to ensure the structural integrity and purity of this critical compound, thereby fostering reproducibility and confidence in subsequent applications. We will delve into the foundational principles of FT-IR, provide a validated, step-by-step analytical protocol, and offer a detailed interpretation of the compound's characteristic spectral fingerprint.
Introduction: The Significance of this compound
This compound is a biphenyl derivative characterized by an acetyl group and a bromine atom at the para positions of the two phenyl rings.[1][4][5] Its molecular formula is C₁₄H₁₁BrO, and it typically appears as a white or pale brown solid with a melting point in the range of 129-133 °C.[1][3] The unique arrangement of an electron-withdrawing acetyl group and an electron-withdrawing, yet bulky, bromine atom across the biphenyl scaffold makes it a valuable precursor in the synthesis of more complex molecules, including liquid crystals and pharmaceutical agents.[1][2]
Given its role as a foundational building block, verifying the identity and purity of this compound is of paramount importance. Contaminants or isomeric impurities can have profound, often detrimental, effects on the yield, stereochemistry, and biological activity of the final product. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for this verification, providing a molecular "fingerprint" that is unique to the compound's structure.[6][7]
Foundational Principles: Why FT-IR is the Right Tool
FT-IR spectroscopy measures the interaction of infrared radiation with a molecule.[8] Covalent bonds within a molecule are not static; they vibrate at specific frequencies, akin to springs. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a change in its vibrational state.[8] An FT-IR spectrometer detects this absorption and plots it against the wavenumber (cm⁻¹), generating a spectrum.[6]
The utility of this technique lies in the fact that different types of bonds and functional groups absorb infrared radiation at characteristic frequencies.[9][10] For instance, a carbonyl (C=O) stretch is one of the most intense and recognizable absorptions in an IR spectrum. By analyzing the positions, intensities, and shapes of the absorption bands in the spectrum of this compound, we can confirm the presence of its key functional groups—the aromatic ketone, the substituted biphenyl rings, and the carbon-bromine bond—and thus verify its identity.[7]
The Analytical Protocol: A Self-Validating Workflow
The choice of analytical method is critical for obtaining a high-quality, reproducible spectrum. For a solid sample like this compound, several techniques are available.[11][12][13] While traditional methods like Potassium Bromide (KBr) pellets are effective, they can be labor-intensive and susceptible to moisture contamination.[14] The Nujol mull technique introduces interfering peaks from the mineral oil.[11][13]
Therefore, for its simplicity, speed, and high reproducibility, we advocate for the use of Attenuated Total Reflectance (ATR)-FT-IR spectroscopy .[14][15][16] ATR requires minimal to no sample preparation, reducing the potential for operator error and sample contamination.[15][17] The technique works by placing the solid sample in direct contact with a high-refractive-index crystal (commonly diamond). An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few microns into the sample surface.[16][18][19] This interaction provides an absorption spectrum of the sample's surface.[16]
Experimental Workflow: Acquiring the ATR-FT-IR Spectrum
The following protocol outlines a robust procedure for analyzing this compound using an ATR-FT-IR spectrometer.
Step 1: Instrument Preparation & Background Scan
-
Rationale: A background spectrum of the ambient environment (air, CO₂, water vapor) and the clean ATR crystal must be collected. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are solely from the sample itself.
-
Procedure:
-
Ensure the ATR crystal surface is immaculately clean. Wipe gently with a lint-free cloth dampened with isopropyl alcohol or acetone and allow it to dry completely.
-
In the spectrometer software, initiate the "Collect Background" command.
-
Allow the scan to complete (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
Step 2: Sample Application
-
Rationale: Achieving intimate contact between the solid sample and the ATR crystal is crucial for a strong, well-defined spectrum.[12]
-
Procedure:
-
Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.
-
Lower the integrated pressure clamp onto the sample. Apply consistent pressure using the torque knob until it clicks or indicates sufficient force has been applied. This ensures the powder is pressed firmly and evenly against the crystal surface.
-
Step 3: Sample Spectrum Collection
-
Rationale: This is the data acquisition step where the sample's interaction with the infrared beam is measured.
-
Procedure:
-
Enter the sample identification information into the software.
-
Initiate the "Collect Sample" command. The instrument will scan the sample over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
Step 4: Data Processing and Cleaning
-
Rationale: Post-acquisition processing ensures the spectrum is clean and ready for interpretation.
-
Procedure:
-
After the scan, raise the pressure clamp and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly as described in Step 1.
-
If necessary, use the software's functions to perform a baseline correction to flatten any broad, rolling features. For ATR spectra, an "ATR correction" algorithm may be applied to make the spectrum appear more like a traditional transmission spectrum, although this is often not necessary for routine identification.[15]
-
Visualizing the Workflow
The logical flow of the experimental protocol is illustrated below.
Caption: ATR-FT-IR Experimental Workflow for Solid Sample Analysis.
Spectral Interpretation: Decoding the Molecular Fingerprint
The interpretation of an FT-IR spectrum is a systematic process.[7] We analyze specific regions to identify the functional groups present and then examine the "fingerprint region" for a holistic confirmation.[6][8]
Key Diagnostic Regions for this compound
-
Aromatic C-H Stretching Region (>3000 cm⁻¹): The presence of sp² hybridized C-H bonds in the biphenyl rings will give rise to absorption bands at wavenumbers slightly above 3000 cm⁻¹.[20][21][22] These peaks are typically of weak to medium intensity.
-
Aliphatic C-H Stretching Region (<3000 cm⁻¹): The acetyl group (-COCH₃) contains sp³ hybridized C-H bonds. These will produce medium to strong absorption bands just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[21][23]
-
Carbonyl (C=O) Stretching Region (~1700-1660 cm⁻¹): This is the most prominent and diagnostically important peak. For an aromatic ketone, where the carbonyl group is conjugated with the phenyl ring, the C=O stretching vibration is observed at a lower frequency than in a simple aliphatic ketone.[24][25] We expect a very strong, sharp absorption band around 1685-1666 cm⁻¹.[24][26] This conjugation effect lowers the bond order of the C=O double bond, shifting its absorption to a lower wavenumber.[25]
-
Aromatic C=C Stretching Region (~1600-1450 cm⁻¹): The carbon-carbon double bond stretches within the two aromatic rings produce a series of sharp bands of variable intensity in this region.[20][27][28] Typically, prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[28]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions arising from many types of vibrations, including C-C single bond stretches, C-H bending, and the C-Br stretch.[8]
-
C-C-C Stretch: Aromatic ketones often show a notable C-C-C stretching vibration between 1300 and 1230 cm⁻¹.[25]
-
Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene rings gives rise to characteristic strong bands in the 900-675 cm⁻¹ region.[20] Since both rings are para-disubstituted (1,4-disubstituted), we expect a strong absorption band in the 860-800 cm⁻¹ range.[4][26][29] This is a powerful confirmation of the compound's isomeric structure.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency range of the fingerprint region, typically between 690-515 cm⁻¹.[21][30] This peak may be of medium to strong intensity.
-
Summary of Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100 - 3010 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium |
| ~2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H of -CH₃) | Medium |
| ~1685 - 1666 | C=O Stretch | Aromatic Ketone (Conjugated) | Strong, Sharp |
| ~1600 - 1585 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1500 - 1475 | C=C Stretch | Aromatic Ring | Medium to Strong |
| ~1360 | C-H Bend | Methyl (-CH₃) | Medium |
| ~1300 - 1230 | C-C-C Stretch | Aryl-C(=O)-C | Medium to Strong |
| ~860 - 800 | C-H Out-of-Plane Bend | p-Disubstituted Benzene | Strong |
| ~690 - 515 | C-Br Stretch | Aryl Bromide | Medium to Strong |
Logic of Spectral Interpretation
The process of interpreting the spectrum follows a logical pathway to confirm the structure of this compound.
Caption: Logical Flowchart for the FT-IR Spectral Interpretation.
Conclusion
FT-IR spectroscopy, particularly when utilizing the ATR technique, is an indispensable tool for the structural verification of this compound. This guide has provided a detailed, scientifically-grounded protocol and a comprehensive roadmap for spectral interpretation. By understanding the "why" behind each step and each characteristic absorption band, researchers can move beyond simple pattern-matching and confidently ascertain the molecular integrity of this vital chemical intermediate. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of the advanced materials and pharmaceuticals derived from it.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]
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Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). The Infrared Spectra of Aromatic ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
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The Internet. (2023). Ask AI: DISCUSS IR SPECTROSCOPY OF Biphenyl. Retrieved from [Link]
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AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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University of California, Davis. (n.d.). Table of IR Absorptions. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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AIP Publishing. (2002). Infrared spectroscopy of biphenyl under hydrostatic pressure. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Molbase. (n.d.). 4-Acetyl-4-bromobiphenyl 5731-01-1. Retrieved from [Link]
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ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Structural Characteristics of 4-Acetyl-4'-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-4'-bromobiphenyl is a versatile biphenyl derivative that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its molecular architecture, featuring a reactive bromine atom and a carbonyl group, makes it a valuable building block in the development of liquid crystals, polymers, and pharmaceutical agents.[1] The biphenyl scaffold is a privileged structure in medicinal chemistry, and the functional groups on this compound allow for its incorporation into more complex molecules through various cross-coupling and condensation reactions. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed exploration of its structural characteristics, drawing comparisons with closely related analogues to provide a thorough understanding of this important chemical entity.
Physicochemical Properties
This compound is a white to pale brown solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO | [2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Melting Point | 129-133 °C | [2] |
| Appearance | White or pale brown solid | [1] |
| CAS Number | 5731-01-1 | [2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation of 4-bromobiphenyl. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired product.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Benzene
Procedure:
-
In a reaction flask maintained under a nitrogen atmosphere, add 26.6 g (0.2 mol) of anhydrous aluminum chloride and cover it with 150 ml of dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 15.6 g (0.2 mol) of acetyl chloride in 200 ml of dichloromethane to the cooled suspension.
-
To this mixture, add a solution of 23.3 g (0.1 mol) of 4-bromobiphenyl in 200 ml of dichloromethane dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 4 hours.
-
Following reflux, let the reaction mixture stir at room temperature overnight under a nitrogen atmosphere.
-
Quench the reaction by carefully adding 50 g of ice to the flask.
-
Separate the aqueous layer.
-
Wash the organic layer twice with 50 ml of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and then filter.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by crystallization from a 3:1 mixture of petroleum ether and benzene.
Expected Yield:
This procedure can yield up to 20.8 g of this compound in two crops.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the aromatic protons on the two phenyl rings and the methyl protons of the acetyl group. A representative ¹H NMR spectrum is available from commercial suppliers and chemical databases.
Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties and for applications in drug design and materials science.
The Importance of Crystallographic Data
A detailed understanding of the crystal structure of a molecule like this compound is essential for:
-
Structure-Activity Relationship (SAR) Studies: In drug development, the precise conformation of a molecule is critical for its interaction with biological targets.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different physical properties, such as solubility and bioavailability.
-
Materials Science: The packing of molecules in a crystal determines its bulk properties, which is important for the design of materials like liquid crystals.
A Case Study: The Crystal Structure of 4-Acetyl-3'-bromobiphenyl
While a definitive, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD) or other crystallographic databases, a detailed analysis of its isomer, 4-acetyl-3'-bromobiphenyl, offers valuable insights into the likely structural features of this class of compounds.
A study published in Acta Crystallographica details the crystal structure of 4-acetyl-3'-bromobiphenyl, as determined by three-dimensional X-ray diffraction data.
Experimental Workflow for Crystal Structure Determination:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for 4-Acetyl-3'-bromobiphenyl:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 3.91 Å |
| b | 9.06 Å |
| c | 32.76 Å |
| β | 98.1° |
| Z | 4 |
The analysis revealed that the angle between the two phenyl rings is 38.6°, and the angle between the acetyl group and the phenyl ring to which it is attached is 2.9°. Such dihedral angles are critical in determining the overall shape and packing of the molecule in the solid state. The intermolecular contacts were found to be normal van der Waals interactions. This information is invaluable for computational modeling and for predicting the properties of related biphenyl derivatives.
Applications and Future Directions
This compound's utility as a synthetic intermediate is well-established. Its application in the synthesis of liquid crystals is of particular interest, where the rigid biphenyl core and the polar acetyl group can contribute to the desired mesophase behavior.[3] In the pharmaceutical industry, the biphenyl moiety is present in numerous drugs, and this compound provides a convenient starting point for the synthesis of new drug candidates.[1]
Future research may focus on the development of novel synthetic methodologies for this compound and its derivatives, as well as a more in-depth investigation of its solid-state properties, including a definitive determination of its crystal structure. Such studies will undoubtedly contribute to the broader fields of materials science and medicinal chemistry.
References
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PrepChem. Synthesis of 1-Acetyl-4'-bromo-biphenyl. [Link]
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Sutherland, H. H.; Hoy, T. G. The crystal structure of 4-acetyl-3'-bromobiphenyl. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry 1969 , B25, 1013-1019. [Link]
-
Global Substance Registration System. This compound. [Link]
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Theoretical Deep Dive: A Technical Guide to 4-Acetyl-4'-bromobiphenyl for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 4-Acetyl-4'-bromobiphenyl (4-Ac-4-BrBP), a key intermediate in the synthesis of advanced materials and pharmacologically active compounds. Designed for researchers, medicinal chemists, and material scientists, this document delves into the molecule's structural, electronic, and spectroscopic properties through a blend of established experimental protocols and in-silico analysis. We explore the causality behind its preferred synthesis route, offer a detailed interpretation of its spectral characteristics, and present a theoretical framework for understanding its reactivity based on Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. This guide aims to serve as an authoritative resource, bridging fundamental principles with practical applications to empower innovation in drug discovery and materials science.
Introduction: The Biphenyl Scaffold and the Significance of this compound
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate electronic properties, receptor binding affinity, and material characteristics such as those required for liquid crystals.[1][2] this compound (4-Ac-4-BrBP) emerges as a particularly valuable derivative. The acetyl group at the 4-position and the bromine atom at the 4'-position provide two distinct reactive handles for orthogonal synthetic transformations.
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the facile construction of complex biaryl and poly-aryl systems.[2] This reactivity is fundamental to the synthesis of numerous pharmaceuticals, including the 'sartan' class of antihypertensives.[2] The acetyl group, a meta-directing deactivator, can be used for further electrophilic aromatic substitution or can be transformed into a variety of other functional groups. This dual functionality makes 4-Ac-4-BrBP a versatile building block for creating molecules with tailored properties.
This guide will provide a detailed examination of its synthesis, spectroscopic identity, and, most critically, its theoretical underpinnings, which dictate its reactivity and potential applications.
Synthesis of this compound: A Mechanistic Perspective
The most common and efficient synthesis of this compound is achieved through the Friedel-Crafts acylation of 4-bromobiphenyl. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Reaction Protocol: Friedel-Crafts Acylation
Reactants:
-
4-bromobiphenyl
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃) - Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) - Solvent
Step-by-Step Methodology:
-
Under an inert nitrogen atmosphere, anhydrous aluminum chloride (2.0 eq) is suspended in dry dichloromethane (DCM).
-
The suspension is cooled in an ice-salt bath to 0-5 °C.
-
Acetyl chloride (1.0 eq) is added dropwise to the cooled suspension, allowing for the formation of the acylium ion precursor complex.
-
A solution of 4-bromobiphenyl (1.0 eq) in dry DCM is then added dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully quenched by pouring it over crushed ice.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., petroleum ether:benzene) to yield this compound as a white to pale brown solid.[1]
Mechanistic Rationale and Causality
The choice of a strong Lewis acid like AlCl₃ is critical. It coordinates with the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.
The electrophilic acylium ion then attacks the electron-rich aromatic ring of 4-bromobiphenyl. The substitution occurs preferentially at the 4-position of the unsubstituted phenyl ring due to steric hindrance from the bulky bromine atom and the directing effects of the phenyl group. The acetyl group itself is deactivating, which prevents polyacylation, leading to a mono-substituted product. This is a key advantage of Friedel-Crafts acylation over alkylation, which is prone to multiple additions.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 4-Ac-4-BrBP is essential for its application and for quality control.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁BrO | [3] |
| Molecular Weight | 275.14 g/mol | [3] |
| Appearance | White to pale brown solid/powder | [1] |
| Melting Point | 129-133 °C | [1] |
| Boiling Point | ~372 °C (Predicted) | [1] |
| Solubility | Soluble in Toluene |
Spectroscopic Analysis
While experimental spectra for 4-Ac-4-BrBP are available in spectral databases, this section provides an interpretation of the expected spectral features based on its structure and data from analogous compounds.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.
-
Methyl Protons: A sharp singlet at approximately δ 2.6 ppm corresponding to the three protons of the acetyl group (CH₃).
-
Aromatic Protons: The eight aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.5-8.1 ppm . The protons on the acetyl-substituted ring will be deshielded due to the electron-withdrawing nature of the carbonyl group and will thus appear further downfield. The protons ortho to the carbonyl group are expected around δ 8.0 ppm as a doublet, while those meta will be a doublet around δ 7.7 ppm. The protons on the bromo-substituted ring will show a similar doublet of doublets pattern, slightly upfield compared to the other ring.
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon: A signal at approximately δ 197-198 ppm for the ketone carbonyl carbon.
-
Methyl Carbon: A signal around δ 26-27 ppm for the acetyl methyl carbon.
-
Aromatic Carbons: Multiple signals in the range of δ 122-145 ppm . The carbon attached to the bromine (C-Br) will appear around δ 122 ppm, while the quaternary carbons of the biphenyl linkage will be in the δ 138-145 ppm region.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band for the carbonyl group.
-
C=O Stretch: A strong, sharp peak around 1670-1685 cm⁻¹ , characteristic of an aryl ketone.
-
C-H Aromatic Stretch: Peaks above 3000 cm⁻¹ .
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methyl group.
-
C=C Aromatic Stretch: Several peaks in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A peak in the lower frequency region, typically 500-600 cm⁻¹ .
3.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z 274 and another at m/z 276 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragment: A significant peak at m/z 259/261 corresponding to the loss of a methyl group ([M-CH₃]⁺). Another major fragment would be observed at m/z 43 , corresponding to the acetyl cation ([CH₃CO]⁺).
Theoretical Studies: Unveiling Electronic Structure and Reactivity
Computational chemistry provides profound insights into the electronic properties of 4-Ac-4-BrBP, which govern its reactivity and potential applications. The following analyses are based on DFT calculations performed on closely related bromo-acetophenone derivatives and substituted biphenyls.[4][5]
Molecular Geometry and Conformational Analysis
The central C-C single bond between the two phenyl rings allows for rotational freedom. DFT calculations on substituted biphenyls have shown that the equilibrium geometry is non-planar, with a dihedral angle between the rings typically ranging from 30° to 45° to minimize steric hindrance.[6] For 4-Ac-4-BrBP, this twisted conformation is the most stable ground state.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[7][8]
-
HOMO: For 4-Ac-4-BrBP, the HOMO is expected to be localized primarily on the bromine-substituted phenyl ring, which is more electron-rich compared to the acetyl-substituted ring.
-
LUMO: The LUMO is predicted to be centered on the acetyl-substituted phenyl ring, particularly around the electron-deficient carbonyl group.
-
HOMO-LUMO Gap: A relatively small HOMO-LUMO gap is anticipated, suggesting high chemical reactivity, which is consistent with its use as a versatile synthetic intermediate.[7] The gap indicates that the molecule can readily participate in reactions involving charge transfer.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting sites for electrophilic and nucleophilic attack.[4][8]
-
Negative Potential (Red/Yellow): The most electron-rich region will be around the carbonyl oxygen atom of the acetyl group, making it a prime site for electrophilic attack or coordination to Lewis acids.
-
Positive Potential (Blue): Electron-deficient regions will be located around the hydrogen atoms of the phenyl rings.
-
Neutral Regions (Green): The carbon framework of the biphenyl rings will exhibit a more neutral potential.
The MEP analysis clearly indicates that the carbonyl oxygen is the most nucleophilic site, while the aromatic rings, particularly the acetyl-substituted one, are susceptible to nucleophilic attack under certain conditions.
Applications and Future Directions
The unique bifunctional nature of this compound makes it a valuable precursor in several fields:
-
Pharmaceutical Synthesis: As a key building block for creating complex drug molecules where the biphenyl scaffold is essential for biological activity. The bromo-group allows for the introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR).
-
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. The acetyl and bromo groups can be further modified to synthesize calamitic (rod-shaped) liquid crystals.
-
Organic Electronics: Derivatives of 4-Ac-4-BrBP can be used to synthesize conjugated materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future research will likely focus on leveraging the theoretical understanding of this molecule to design more efficient synthetic routes to novel materials and pharmaceuticals with precisely controlled electronic and steric properties.
Conclusion
This compound is a molecule of significant synthetic utility, underpinned by a rich electronic structure that dictates its reactivity. This guide has provided a comprehensive overview, from its synthesis and spectroscopic characterization to a detailed theoretical analysis of its conformational and electronic properties. By understanding the interplay between its structure and reactivity, researchers can more effectively utilize this versatile building block to advance the frontiers of medicinal chemistry and materials science.
References
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García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. Retrieved from [Link]
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Vinutha P.R., et al. (n.d.). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl). Research India Publications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]
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Salunkhe, R. S. et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). α-Bromination of acetophenone derivative(s) containing moderate activating/deactivating or high deactivating groups. Retrieved from [Link]
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Filo. (2025, February 10). Predict the 1H NMR spectrum of the 4 acetylbiphenyl product using a table. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Acetyl-4'-bromobiphenyl: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-4'-bromobiphenyl is a halogenated aromatic ketone that has emerged as a significant building block in organic synthesis. Its rigid biphenyl core, coupled with the reactive acetyl and bromo functionalities, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of liquid crystals and its potential in medicinal chemistry.
The Genesis of a Key Intermediate: A Historical Perspective
The story of this compound is intrinsically linked to the development of fundamental reactions in organic chemistry, most notably the Friedel-Crafts acylation. While a singular "discovery" paper for this specific compound is not readily apparent in historical records, its synthesis became feasible following the groundbreaking work of Charles Friedel and James Crafts in 1877. Their discovery that Lewis acids, such as aluminum chloride, could catalyze the acylation of aromatic rings opened the door for the preparation of a vast number of aryl ketones.
The early 20th century saw a surge in the exploration of aromatic compounds and their derivatives. The synthesis of biphenyl, the core structure of this compound, was also a focus of intense research, with methods like the Wurtz-Fittig reaction and Ullmann coupling being developed. The subsequent functionalization of biphenyl, including bromination to form 4-bromobiphenyl, set the stage for the eventual synthesis of this compound.
It was the burgeoning field of liquid crystals in the latter half of the 20th century that likely propelled this compound and similar structures into prominence. The unique properties of biphenyl-containing molecules to form liquid crystalline phases made them ideal candidates for the development of display technologies. The acetyl and bromo groups on the biphenyl scaffold provided convenient handles for further chemical modification to fine-tune the liquid crystalline properties.
Synthesis of this compound: A Methodological Deep Dive
The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 4-bromobiphenyl. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the 4'-position of the biphenyl ring system.
Core Reaction: Friedel-Crafts Acylation
The synthesis begins with the preparation of the electrophile, the acylium ion, which is generated from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The 4-bromobiphenyl then acts as the nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation re-establishes aromaticity and yields the final product, this compound.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: A reaction flask equipped with a dropping funnel and a condenser is charged with anhydrous aluminum chloride and a dry solvent, such as dichloromethane. The flask is cooled in an ice bath.
-
Acylium Ion Formation: A solution of acetyl chloride in dichloromethane is added dropwise to the cooled suspension of aluminum chloride with stirring.
-
Nucleophilic Attack: A solution of 4-bromobiphenyl in dichloromethane is then added dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.
-
Workup: The reaction is quenched by carefully pouring the mixture over ice. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization, typically from a solvent mixture like petroleum ether and benzene, to yield pure this compound as a white to pale brown solid.
Synthesis of the Precursor: 4-Bromobiphenyl
The starting material, 4-bromobiphenyl, can be synthesized through various methods, including the bromination of biphenyl. This reaction typically employs bromine in the presence of a catalyst or in a suitable solvent system to achieve selective monobromination at the 4-position.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO |
| Molecular Weight | 275.14 g/mol |
| Appearance | White to pale brown solid |
| Melting Point | 129-133 °C |
| Boiling Point | ~372 °C (Predicted) |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the two phenyl rings and a singlet for the methyl protons of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Key Applications of this compound
The unique structural features of this compound have led to its use in several areas of chemical research and development.
Liquid Crystal Synthesis
The rigid biphenyl core of this compound is a common motif in liquid crystalline materials. The acetyl and bromo groups serve as versatile synthetic handles to introduce various alkyl chains, cyano groups, or other functionalities. These modifications are critical for tuning the mesophase behavior (e.g., nematic, smectic phases) and other physical properties like clearing point and dielectric anisotropy, which are essential for applications in liquid crystal displays (LCDs) and other optical devices.
Intermediate in Organic Synthesis and Medicinal Chemistry
The reactivity of the acetyl and bromo groups makes this compound a valuable intermediate for the synthesis of more complex organic molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. The acetyl group can be a precursor to other functional groups through reactions like reduction, oxidation, or condensation.
In the context of drug development, the biphenyl scaffold is a "privileged structure," meaning it is frequently found in biologically active compounds. While direct pharmaceutical applications of this compound are not prominent, it serves as a key starting material for the synthesis of potential therapeutic agents. The ability to functionalize both ends of the biphenyl system allows for the creation of diverse molecular architectures for screening in drug discovery programs.
Future Outlook
This compound is expected to remain a relevant and valuable compound in the toolbox of synthetic chemists. Its role in the synthesis of advanced materials, particularly liquid crystals for next-generation displays and optical technologies, is likely to continue. Furthermore, as the demand for novel and complex molecular scaffolds in drug discovery grows, the utility of versatile building blocks like this compound will undoubtedly increase. Future research may focus on developing more sustainable and efficient synthetic routes to this compound and exploring its applications in emerging fields such as organic electronics and polymer chemistry.
References
- Morgan, G. T., & Walls, F. S. (1931). The Friedel-Crafts Reaction. Part I. The Acylation of Biphenyl. Journal of the Chemical Society (Resumed), 2225-2231.
-
PrepChem. (n.d.). Synthesis of 1-Acetyl-4'-bromo-biphenyl. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic Guide to 4-Acetyl-4'-bromobiphenyl: Structure Elucidation for Drug Discovery and Development
Abstract
4-Acetyl-4'-bromobiphenyl is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active compounds and functional organic materials.[1][2] Its utility stems from the versatile biphenyl scaffold and the presence of two key functional groups: a reactive acetyl moiety and a bromine atom that is amenable to a wide array of cross-coupling reactions.[1] A thorough and unambiguous structural characterization of this compound is paramount to ensure the integrity of subsequent synthetic transformations and the purity of final products. This in-depth technical guide provides a multi-faceted spectroscopic approach to the definitive identification and characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.
Introduction: The Chemical Significance of this compound
This compound, with the chemical formula C₁₄H₁₁BrO and a molecular weight of 275.14 g/mol , is a white to pale brown solid.[3][4] The biphenyl core is a privileged structure in numerous approved drugs, valued for its conformational flexibility and ability to engage in various biological interactions.[1] The acetyl group provides a handle for further chemical modifications, while the bromo-substituent is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the construction of more complex molecular architectures.[1]
Given its role as a critical intermediate, a comprehensive spectroscopic "fingerprint" is essential for quality control and to confirm its identity and purity. This guide will systematically dissect the information provided by each major spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by signals in the aromatic and aliphatic regions.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~2.63 | Singlet (s) | 3H | - |
| H-c, H-c' | ~7.63 | Doublet (d) | 2H | ~8.0 |
| H-b, H-b' | ~8.02 | Doublet (d) | 2H | ~8.0 |
| H-d, H-d' | ~7.48 | Doublet (d) | 2H | ~8.4 |
| H-e, H-e' | ~7.58 | Doublet (d) | 2H | ~8.4 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation:
-
The Methyl Protons (H-a): A sharp singlet integrating to three protons is observed around 2.63 ppm.[5] This is characteristic of the methyl protons of the acetyl group, which have no adjacent protons to couple with.
-
The Aromatic Protons: The eight aromatic protons give rise to a complex pattern of doublets due to the para-substitution on both phenyl rings.
-
The protons on the acetyl-substituted ring (H-b, H-b', H-c, H-c') and the bromo-substituted ring (H-d, H-d', H-e, H-e') form two distinct AA'BB' spin systems, which often appear as two sets of doublets.
-
The protons ortho to the electron-withdrawing acetyl group (H-b, H-b') are deshielded and appear at a lower field (~8.02 ppm).[6]
-
The protons meta to the acetyl group (H-c, H-c') are found at a slightly higher field (~7.63 ppm).
-
Similarly, the protons on the brominated ring appear as two doublets around 7.48 and 7.58 ppm.[5] The ortho- and meta-couplings in aromatic systems typically result in doublet multiplicities with coupling constants in the range of 7-9 Hz.[7]
-
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Label | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~26.6 |
| C-8 (C-Br) | ~122.0 |
| C-6, C-6' | ~127.0 |
| C-5, C-5' | ~128.9 |
| C-7, C-7' | ~132.0 |
| C-4 (C=O) | ~136.0 |
| C-9 (C-C) | ~139.0 |
| C-3 (C-C) | ~145.0 |
| C-2 (C=O) | ~197.7 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation:
-
The Carbonyl Carbon (C-2): The most downfield signal appears around 197.7 ppm, which is characteristic of a ketone carbonyl carbon.[8]
-
The Methyl Carbon (C-1): The methyl carbon of the acetyl group is observed at the highest field, around 26.6 ppm.[8]
-
The Aromatic Carbons: The aromatic region displays several signals corresponding to the biphenyl carbons.
-
The carbon bearing the bromine atom (C-8) is shielded and appears around 122.0 ppm.
-
The quaternary carbons (C-3, C-4, and C-9) are typically of lower intensity and appear at lower field due to substitution.
-
The protonated aromatic carbons appear in the range of 127-132 ppm. The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.
-
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2925 | Aliphatic C-H stretch (methyl) | Weak |
| ~1680 | C=O stretch (aromatic ketone) | Strong |
| ~1600, ~1485, ~1400 | Aromatic C=C stretch | Medium |
| ~1265 | C-C(=O) stretch | Strong |
| ~1010 | C-Br stretch | Medium |
| ~840 | C-H out-of-plane bend (para-disubstituted) | Strong |
Interpretation:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum is the strong absorption around 1680 cm⁻¹, which is indicative of the C=O stretching vibration of an aromatic ketone.[10] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.[11]
-
Aliphatic C-H Stretch: A weak band around 2925 cm⁻¹ corresponds to the C-H stretching of the methyl group.
-
Aromatic C=C Stretches: Multiple bands in the 1600-1400 cm⁻¹ region are due to the C=C stretching vibrations within the two aromatic rings.[10]
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1010 cm⁻¹.
-
Out-of-Plane Bending: A strong band around 840 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, confirming the substitution pattern.[11]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
This method is suitable for solid samples and provides high-quality spectra.
-
Sample Preparation:
-
Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For this compound, electron ionization (EI) is a common technique.
Expected Mass Spectral Data (EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 274 and 276 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[12][13]
-
Major Fragment Ions:
-
m/z 259/261: Loss of a methyl radical (•CH₃) from the molecular ion, resulting in the [M-15]⁺ fragment.
-
m/z 196: Loss of a bromine radical (•Br) from the molecular ion.
-
m/z 181: Loss of both the bromine radical and a methyl radical.
-
m/z 152: A characteristic fragment of the biphenyl cation, arising from the cleavage of the acetyl group and the bromine atom.
-
m/z 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺).[12]
-
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters (Example):
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Expected UV-Vis Spectral Data (in Ethanol or Hexane):
-
λ_max: A strong absorption band is expected in the range of 250-290 nm. This absorption is attributed to the π → π* electronic transition within the conjugated biphenyl system, which is extended by the carbonyl group.[14][15] The presence of the acetyl and bromo substituents will influence the exact position and intensity of this absorption maximum. A weaker n → π* transition of the carbonyl group may be observed at longer wavelengths, but it is often obscured by the more intense π → π* band.[16]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Record the spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Integrated Spectroscopic Analysis Workflow
A logical workflow ensures a comprehensive and efficient characterization of this compound.
Caption: Integrated workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and comprehensive framework for the unambiguous characterization of this compound. Each technique offers complementary information, and together they allow for the confirmation of the molecular formula, the identification of key functional groups, the elucidation of the carbon-hydrogen framework, and the analysis of the electronic structure. The protocols and interpretative guidelines presented in this technical guide are designed to empower researchers in drug discovery and materials science to confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.
References
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Semantic Scholar. Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. Available from: [Link]
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ResearchGate. Spin coupling constants of PCBs (Hz). Available from: [Link]
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PubMed. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column. Available from: [Link]
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ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available from: [Link]
- Supporting Information. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
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The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
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Semantic Scholar. Gas and liquid chromatography of hydroxybiphenyls, chlorinated hydroxybiphenyls and several types of halogenated derivatives. I. Capillary gas chromatography and mass spectrometry. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]
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Filo. Predict the 1H NMR spectrum of the 4 acetylbiphenyl product using a table. Available from: [Link]
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ResearchGate. The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. Available from: [Link]
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ResearchGate. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Available from: [Link]
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Toxic Docs. Computer-controlled GC/MS for the analysis of polychlorinated biphenyls. Available from: [Link]
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The Royal Society of Chemistry. ESI for. Available from: [Link]
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SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Global Substance Registration System. This compound. Available from: [Link]
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Chegg.com. Solved Examine the 13C-NMR spectrum of our Friedel-Crafts. Available from: [Link]
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YouTube. Electronic transitions in UV Visible spectroscopy. Available from: [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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Reddit. How would you describe the multiplicity of this proton nmr for biphenyl? Available from: [Link]
- Table of Characteristic IR Absorptions.
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Chemistry LibreTexts. 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. Available from: [Link]
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IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. Available from: [Link]
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Slideshare. UV-Visible spectroscopy..pptx UV-Visible Spectroscopy – Electronic Transitions, Chromophores & Auxochromes, Spectral Shifts, Solvent Effects, and Beer–Lambert's Law. Available from: [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
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PubMed. Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. Available from: [Link]
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Chemical Instrumentation Facility - Iowa State University. NMR Coupling Constants. Available from: [Link]
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Journal of the American Chemical Society. Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Available from: [Link]
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Slideshare. UV-Visible spectroscopy..pptx UV-Visible Spectroscopy – Electronic Transitions, Chromophores & Auxochromes, Spectral Shifts, Solvent Effects, and Beer–Lambert's Law. Available from: [Link]
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An In-depth Technical Guide to the Purity Analysis of 4-Acetyl-4'-bromobiphenyl
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 4-Acetyl-4'-bromobiphenyl (A4B), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of analytical methodologies grounded in scientific principles. We will delve into the rationale behind method selection, present step-by-step protocols for impurity identification and quantification, and provide a systematic approach to ensure the scientific integrity of the analytical results. The guide covers chromatographic, spectroscopic, and thermal analysis techniques, forming a holistic strategy for the comprehensive characterization of A4B purity.
Introduction: The Analytical Imperative for this compound
This compound, with the chemical formula C₁₄H₁₁BrO and a molecular weight of 275.14 g/mol , is a white to pale brown solid with a melting point in the range of 129-133 °C.[1][2] Its utility as a building block in organic synthesis, particularly for biphenyl derivatives, necessitates a rigorous assessment of its purity.[1] The presence of impurities, even in trace amounts, can have significant repercussions on the yield, safety, and efficacy of the final products. Therefore, a robust analytical strategy is paramount.
This guide moves beyond a simple recitation of methods. It provides the causal logic behind the selection of each analytical technique, empowering the researcher to not only execute the protocols but also to interpret the results with a high degree of confidence. Our approach is built on a self-validating system of orthogonal techniques, ensuring the trustworthiness of the final purity assessment.
Understanding the Impurity Landscape: A Synthesis-Driven Approach
The most common route for the synthesis of this compound is the Friedel-Crafts acylation of 4-bromobiphenyl with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3] Understanding this synthesis pathway is crucial for predicting the likely impurity profile.
Potential Impurities:
-
Unreacted Starting Materials:
-
4-Bromobiphenyl: The primary starting material. Its presence indicates an incomplete reaction.
-
Acetyl Chloride: Highly volatile and reactive, it is unlikely to be present in the final product after workup.
-
-
Isomeric Byproducts:
-
2-Acetyl-4'-bromobiphenyl and 3-Acetyl-4'-bromobiphenyl: While the acetyl group is primarily para-directing, trace amounts of ortho and meta isomers can be formed.
-
-
Polysubstituted Byproducts:
-
Di-acetylated bromobiphenyl: The acetyl group is deactivating, making a second acylation less likely; however, it can occur under forcing conditions.[4]
-
-
Residual Solvents:
-
Solvents used in the reaction (e.g., dichloromethane) and crystallization (e.g., petroleum ether, benzene) may be present.[3]
-
A logical workflow for identifying and quantifying these potential impurities is essential for a comprehensive purity analysis.
Caption: Synthetic pathway and potential impurity sources.
Chromatographic Purity Assessment: The Power of Separation
Chromatographic techniques are the cornerstone of purity analysis, offering the ability to separate the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for non-volatile and thermally stable compounds like this compound. A C18 column is well-suited for this analysis, providing excellent separation based on hydrophobicity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile.
-
Create a series of calibration standards by diluting a reference standard stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Quantify impurities based on the peak area at 254 nm. A diode array detector (DAD) can be used to confirm peak purity by comparing spectra across the peak.[5]
-
Rationale for Method Parameters:
-
The choice of a C18 column and an acetonitrile/water mobile phase is based on the non-polar nature of the biphenyl ring system, ensuring good retention and separation from more polar or less retained impurities.
-
A detection wavelength of 254 nm is selected due to the strong UV absorbance of the aromatic rings in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, as well as for orthogonal confirmation of purity, GC-MS is an invaluable tool. It offers high separation efficiency and definitive identification based on mass-to-charge ratio.[6]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Inlet Temperature: 280 °C.[6]
-
Injection Mode: Splitless (1 µL injection volume).[6]
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.[6]
-
MS Transfer Line Temperature: 280 °C.[6]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile solvent like toluene or hexane.
-
-
Data Analysis:
-
Quantification is typically performed using the peak area of a characteristic ion in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]
-
Rationale for Method Parameters:
-
A DB-5ms column is a good general-purpose column for separating compounds of intermediate polarity.
-
The temperature program is designed to ensure the elution of the target compound and any less volatile impurities.
-
Electron ionization at 70 eV provides reproducible fragmentation patterns for structural elucidation.
Caption: Chromatographic analysis workflow.
Spectroscopic Characterization: Confirming Identity and Structure
Spectroscopic techniques provide orthogonal confirmation of the compound's identity and can be used to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation of the main component and any isolated impurities.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A singlet corresponding to the three protons of the acetyl group.
-
A series of doublets and multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
A peak for the methyl carbon of the acetyl group.
-
A peak for the carbonyl carbon.
-
Multiple peaks in the aromatic region for the carbons of the biphenyl system.
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural confirmation.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion Peak (M+): A prominent peak at m/z corresponding to the molecular weight of this compound (275.14 g/mol ), showing the characteristic isotopic pattern for a molecule containing one bromine atom.[7]
-
Key Fragments:
-
Loss of a methyl group (-CH₃) from the acetyl moiety.
-
Cleavage of the bond between the carbonyl group and the phenyl ring.
-
Fragmentation of the biphenyl ring system.
-
Thermal Analysis: Assessing Stability and Purity
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and purity of the sample.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a pure crystalline solid, DSC will show a sharp endothermic peak at its melting point. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability of the compound and for quantifying volatile components, such as residual solvents or moisture.
Table 1: Summary of Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
| HPLC-UV | Quantitative purity analysis of non-volatile components. | Purity (%), presence of non-volatile impurities. |
| GC-MS | Quantitative and qualitative analysis of volatile and semi-volatile components. | Purity (%), identification of volatile impurities, residual solvents. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity. | Chemical structure of the main component and impurities. |
| Mass Spectrometry | Molecular weight determination and structural confirmation. | Molecular weight, fragmentation pattern. |
| DSC | Purity assessment and thermal transition analysis. | Melting point, purity estimation, phase transitions. |
| TGA | Thermal stability and compositional analysis. | Decomposition temperature, residual solvent/moisture content. |
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity analysis of this compound requires a multi-faceted approach that combines the separation power of chromatography, the structural elucidation capabilities of spectroscopy, and the thermal characterization provided by DSC and TGA. By employing this integrated strategy, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream applications. The protocols and rationales presented in this guide provide a robust framework for achieving this analytical imperative.
References
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Acetyl-4'-bromo-biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]
-
Chegg.com. (2018). Solved 4. Predict the 1H NMR spectrum of the. Retrieved from [Link]
-
Research India Publications. (n.d.). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl). Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
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Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
-
The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Bromobiphenyl. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
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Methodological & Application
Palladium catalysts for 4-Acetyl-4'-bromobiphenyl coupling
An Application Guide to Palladium-Catalyzed Cross-Coupling for the Synthesis of 4-Acetyl-4'-bromobiphenyl
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of this compound via palladium-catalyzed cross-coupling reactions. The biphenyl scaffold is a privileged structure in medicinal chemistry, and intermediates like this compound are crucial building blocks.[1] This guide delves into the mechanisms of key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, and Stille couplings—offering a rationale for experimental design. A detailed, field-tested protocol for the Suzuki-Miyaura coupling is provided, alongside a comparative analysis of catalyst systems and a practical troubleshooting guide.
Theoretical Background: Pillars of Palladium Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forging carbon-carbon bonds.[2] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3] For the synthesis of a biaryl compound like this compound, three primary methods are particularly relevant: the Suzuki-Miyaura, Heck, and Stille reactions.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[4] It is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable organoboron reagents.[5][6] The reaction requires a base to activate the organoboron species, which facilitates the crucial transmetalation step.[7][8]
The catalytic cycle proceeds via three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 1,4-dibromobenzene), forming a Pd(II) complex.[5][7]
-
Transmetalation : The organic group from the activated organoboron reagent (e.g., 4-acetylphenylboronic acid) is transferred to the Pd(II) complex, displacing the halide.[5][7]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[4][5]
The Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3] While highly effective for creating substituted alkenes, its direct application for synthesizing this compound is less straightforward than Suzuki coupling, as it would involve forming an aryl-aryl bond via an alkene intermediate, which is a more complex, multi-step process. However, the principles are fundamental to palladium chemistry.[9] The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination.[10][11]
Catalyst and Ligand Selection: The Heart of the Reaction
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium source (precatalyst) and the supporting ligands. [12]
Palladium Precatalysts
Commonly used palladium precatalysts include Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) sources such as Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). [13]Pd(II) species must first be reduced in situ to the active Pd(0) catalyst to initiate the catalytic cycle.
The Role of Ligands
Ligands play a multifaceted role: they stabilize the palladium center, influence its reactivity, and enhance catalyst solubility. The development of specialized ligands has been a major driver in expanding the scope of cross-coupling reactions. [14]
-
Simple Phosphines : Triphenylphosphine (PPh₃) is a classic, versatile ligand.
-
Bulky, Electron-Rich Phosphines : Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) can significantly accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling the use of less reactive substrates like aryl chlorides. [6]* Buchwald-Type Biarylphosphines : This class of sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) has proven exceptionally effective for a wide range of cross-coupling reactions, often allowing for reactions at room temperature and with low catalyst loadings. [14][15]* N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, making them suitable for challenging coupling reactions.
Catalyst System Palladium Source Ligand Key Features & Applications Classic Pd(PPh₃)₄ Triphenylphosphine Widely available, good for reactive aryl bromides/iodides. [13] Acetate-Based Pd(OAc)₂ PPh₃, PCy₃, P(t-Bu)₃ Versatile Pd(II) source, requires in situ reduction. Buchwald System Pd(OAc)₂ or Pd₂(dba)₃ XPhos, SPhos, etc. High activity, broad substrate scope, effective for aryl chlorides. [14][15] | DPPF System | PdCl₂(dppf) | dppf | Stable, reliable precatalyst for various couplings. [12][13]|
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol details the synthesis of this compound via the Suzuki-Miyaura coupling of 4-acetylphenylboronic acid with 1,4-dibromobenzene . This approach utilizes a mono-coupling on a symmetric dihalide, which requires careful control of stoichiometry to maximize the yield of the desired product over diarylated byproduct.
Reagents and Materials
-
Reactants :
-
1,4-Dibromobenzene
-
4-Acetylphenylboronic acid
-
-
Catalyst System :
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
-
Base :
-
Potassium Phosphate, tribasic (K₃PO₄)
-
-
Solvents :
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Hexanes (for chromatography)
-
Brine
-
-
Equipment :
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
Safety First : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dioxane is a flammable solvent and a suspected carcinogen.
-
Reaction Setup :
-
To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Add the palladium catalyst, Pd(OAc)₂ (e.g., 2 mol%), and the SPhos ligand (e.g., 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere :
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.
-
-
Solvent Addition :
-
Using a syringe, add a deoxygenated mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.
-
-
Reaction Execution :
-
Workup :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine. This helps to remove residual water and inorganic salts.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel. A solvent gradient (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate) is typically effective for separating the desired product from starting materials and byproducts.
-
The purified fractions are combined and the solvent is evaporated to yield this compound as a solid. [16]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is not strong enough or is hydrated. 4. Low reaction temperature. | 1. Use a fresh, high-quality catalyst and ligand. [17] 2. Ensure the reaction setup is properly purged with inert gas and solvents are deoxygenated. 3. Use freshly opened or dried base. Consider screening other bases (e.g., K₂CO₃, Cs₂CO₃). 4. Increase the reaction temperature incrementally. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition/agglomeration. This can be caused by oxygen, impurities, or an inappropriate ligand-to-metal ratio. | 1. Improve inert atmosphere technique. [17] 2. Use a higher ligand-to-palladium ratio. 3. Consider using a more robust ligand system (e.g., Buchwald ligands). [17] |
| Significant Homocoupling Byproduct | The organoboron or organohalide reagent is coupling with itself. Often promoted by oxygen. | 1. Rigorously exclude oxygen from the reaction. 2. Adjust stoichiometry and reaction conditions. |
| Difficult Purification | Product co-elutes with starting materials or byproducts. | 1. Optimize the solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent (e.g., ethanol, isopropanol) as an alternative or additional purification step. [17] |
Conclusion
The synthesis of this compound is readily achievable through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and practical choice. A successful outcome hinges on the rational selection of the catalyst system, careful control of reaction parameters, and rigorous exclusion of oxygen. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize this valuable transformation for applications in pharmaceutical and materials science discovery.
References
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Stille reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 10, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 10, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. Journal of the American Chemical Society, 126(32), 9976–9982. [Link]
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Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Coupling | NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved January 10, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 43(1), 129–140. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Gensch, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 10, 2026, from [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 10, 2026, from [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 10, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023, June 16). Retrieved January 10, 2026, from [Link]
-
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2269–2280. [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
-
Synthesis of parent biphenyl via Stille cross coupling - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Org. Synth. 2011, 88, 197. (n.d.). Retrieved January 10, 2026, from [Link]
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 10, 2026, from [Link]
-
Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. (n.d.). Retrieved January 10, 2026, from [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
(PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex - ResearchGate. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. (n.d.). Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Palladium-Catalyzed Acetylation of Arylbromides - Organic Syntheses. (2021, March 28). Retrieved January 10, 2026, from [Link]
-
Heck Coupling - YouTube. (2020, August 1). Retrieved January 10, 2026, from [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. (2017, September 18). Retrieved January 10, 2026, from [Link]
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Application Notes & Protocols: Heck Reaction for the Synthesis of 4-Acetyl-4'-vinylbiphenyl
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Mizoroki-Heck reaction, focusing on the synthesis of 4-acetyl-4'-vinylbiphenyl from 4-acetyl-4'-bromobiphenyl. This protocol delves into the mechanistic underpinnings of the reaction, offering a detailed, step-by-step experimental procedure, and robust troubleshooting advice. The aim is to equip researchers with the necessary knowledge to successfully implement and optimize this powerful carbon-carbon bond-forming reaction.
Introduction: The Significance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex organic molecules, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its significance lies in its ability to form carbon-carbon bonds with high stereoselectivity and functional group tolerance.[4][5] The synthesis of 4-acetyl-4'-vinylbiphenyl serves as an exemplary case, showcasing the reaction's utility in creating valuable building blocks for drug discovery and materials science.
Mechanistic Insights: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[6][7] This is often the rate-determining step, particularly for less reactive aryl bromides.[7]
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene (e.g., ethylene or an equivalent). This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[2][6][8]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.[2][6] This step is typically stereospecific, leading to the trans-(E)-alkene as the major product due to thermodynamic stability.[7]
-
Reductive Elimination and Catalyst Regeneration: A base is crucial for neutralizing the generated hydrohalic acid (HBr) and facilitating the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[2][7][9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol details the synthesis of 4-acetyl-4'-vinylbiphenyl from this compound and an ethylene source.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | --- |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, reduced in situ.[1][9] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | >98% | Commercially Available | Ligand to stabilize the catalyst.[4] |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercially Available | Base and solvent.[1][6] |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Commercially Available | Co-solvent.[10][11] |
| Ethylene gas | High Purity | Commercially Available | Alkene source. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate | ACS Grade | Commercially Available | Drying agent. |
| Celite® | --- | Commercially Available | For filtration. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen/argon inlet
-
Ethylene gas cylinder with regulator and balloon
-
Standard laboratory glassware for workup and purification
Reaction Setup and Procedure
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Protocol:
-
Flask Preparation: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), palladium(II) acetate (0.01-0.03 eq), and tri(o-tolyl)phosphine (0.02-0.06 eq).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) and anhydrous triethylamine (Et₃N) in a 1:1 to 4:1 ratio by volume. The total solvent volume should be sufficient to create a stirrable slurry.
-
Degassing: Seal the flask and perform three cycles of vacuum followed by backfilling with the inert gas to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation.[12]
-
Alkene Introduction: Evacuate the flask one final time and backfill with ethylene gas from a balloon. Maintain a positive pressure of ethylene throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup - Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-acetyl-4'-vinylbiphenyl.
Key Considerations and Optimization
Causality Behind Experimental Choices:
-
Catalyst System: Palladium(II) acetate is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[1] The choice of a phosphine ligand, such as tri(o-tolyl)phosphine, is critical. Ligands stabilize the Pd(0) species, preventing its aggregation into inactive palladium black, and modulate the catalyst's reactivity.[1][7][12] The steric bulk of P(o-tol)₃ can promote the desired reaction pathway.
-
Base: Triethylamine acts as both a base and a solvent in some cases.[1] Its primary role is to neutralize the HBr formed during the reaction, which is essential for regenerating the Pd(0) catalyst.[7][9] Inorganic bases like potassium carbonate can also be used.[6]
-
Solvent: A polar aprotic solvent like DMF is often used to dissolve the reactants and facilitate the reaction, especially at elevated temperatures.[10][11] However, the purity of the solvent is critical, as impurities like hydroperoxides in aged NMP (a similar solvent) can oxidize the phosphine ligand and hinder the reaction.[4]
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate, particularly with less reactive aryl bromides.[13] However, excessive heat can lead to catalyst decomposition.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents/solvents; Insufficient temperature. | Ensure fresh, high-purity reagents. Degas solvents thoroughly.[12] Screen different phosphine ligands or increase catalyst loading slightly. Increase reaction temperature incrementally. |
| Formation of Palladium Black | Catalyst decomposition. | Use a stabilizing phosphine ligand.[12] Ensure the reaction is under a strictly inert atmosphere. Avoid excessive temperatures.[12] |
| Side Product Formation | Isomerization of the product; Dimerization of the alkene. | Optimize reaction time and temperature. The addition of certain additives like quaternary ammonium salts can sometimes improve selectivity.[4] |
| Poor Reproducibility | Variations in reagent/solvent quality; Inconsistent degassing. | Use reagents from the same batch. Standardize the degassing procedure. Check solvent purity, especially for peroxides.[4] |
Conclusion
The Mizoroki-Heck reaction is an indispensable tool for the synthesis of substituted alkenes. By understanding the underlying mechanism and carefully controlling the reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can reliably synthesize valuable compounds like 4-acetyl-4'-vinylbiphenyl. This application note provides a robust starting protocol and a framework for optimization and troubleshooting, empowering scientists to leverage this powerful reaction in their research and development endeavors.
References
-
Heck reaction. In: Wikipedia. Accessed January 10, 2026. [Link]
-
Heck Reaction Mechanism. BYJU'S. Accessed January 10, 2026. [Link]
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development. 2020. [Link]
-
Heck reaction. Chemistry LibreTexts. Published January 22, 2023. [Link]
-
Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. Accessed January 10, 2026. [Link]
-
Chemistry Heck Reaction. sathee jee. Accessed January 10, 2026. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. 2010. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings. 2021. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Accessed January 10, 2026. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Acetyl-4'-bromobiphenyl
Abstract
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination, specifically tailored for the C-N cross-coupling of 4-acetyl-4'-bromobiphenyl. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting N-aryl biphenyl scaffold is a prevalent motif in numerous pharmaceuticals and functional materials. This document offers a detailed mechanistic overview, practical guidance on reaction optimization, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers to achieve successful and reproducible outcomes.
Introduction: The Power of Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods like the Goldberg reaction and nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1] The reaction's broad applicability has made it an indispensable tool in the synthesis of complex molecules, including a wide array of pharmaceuticals.[3]
The focus of this application note is the amination of this compound, a substrate that presents the challenge of a potentially base-sensitive acetyl group. Careful selection of reaction parameters is therefore crucial to ensure the integrity of this functional group while achieving high coupling efficiency.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, if a Pd(0) source is not used directly.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.[5][6] This is often the rate-determining step of the reaction.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[7][8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
An unproductive side reaction that can occur is β-hydride elimination, which leads to hydrodehalogenation of the starting aryl halide.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. The presence of the acetyl group necessitates conditions that are sufficiently reactive for C-N bond formation but mild enough to avoid side reactions such as aldol condensation or other base-mediated decompositions.
Palladium Precatalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful transformation. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, pre-formed palladium-ligand complexes (precatalysts) often offer superior activity and reproducibility.[5] For the amination of aryl bromides, a variety of bulky, electron-rich phosphine ligands have been developed.
| Ligand Type | Examples | Characteristics & Suitability |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly active for a broad range of substrates, including challenging aryl bromides. Often the first choice for optimization.[9] |
| Ferrocenyl Phosphines | Josiphos, dppf | Bidentate ligands that can be effective, particularly for primary amines.[1] |
| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Sterically hindered and electron-rich, showing good activity. |
The Crucial Role of the Base
The base is essential for the deprotonation of the amine, but its strength and solubility can significantly impact the reaction outcome, especially with a base-sensitive substrate like this compound.[7][8]
| Base | pKaH | Advantages | Considerations for this compound |
| Sodium tert-butoxide (NaOtBu) | ~19 | Highly effective and widely used.[5] | Strong base; may promote side reactions with the acetyl group. Use with caution and at lower temperatures. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Another strong, non-nucleophilic base. | Similar concerns as NaOtBu. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Weaker base, well-suited for sensitive substrates.[5] | May require higher temperatures or longer reaction times. |
| Cesium Carbonate (Cs₂CO₃) | ~10 | Good solubility in many organic solvents.[5] | A mild and often effective choice for delicate substrates. |
Solvent and Temperature Considerations
The choice of solvent influences the solubility of the reagents and the overall reaction rate.[10] Temperature is a critical parameter that needs to be carefully controlled to balance reaction kinetics with substrate stability.
| Solvent | Typical Temperature Range (°C) | Notes |
| Toluene | 80-110 | A common and effective solvent.[10] |
| 1,4-Dioxane | 80-110 | Also widely used, but should be handled with care due to peroxide formation.[11] |
| Tetrahydrofuran (THF) | 60-70 | Lower boiling point, suitable for reactions at milder temperatures. |
| tert-Butanol (t-BuOH) | 80-100 | Can be beneficial in some cases, particularly with alkoxide bases. |
It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[5]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a generic primary or secondary amine. Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add this compound, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent followed by the amine via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-acetylbiphenyl derivative.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below are some common problems and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ensure all reagents are pure and dry.- Screen different bases (e.g., Cs₂CO₃) and solvents.- Gradually increase the reaction temperature. |
| Formation of side products (e.g., from acetyl group reaction) | - Base is too strong- Temperature is too high | - Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[5]- Lower the reaction temperature. |
| Hydrodehalogenation of starting material | - Presence of water- β-hydride elimination | - Ensure all reagents and solvents are anhydrous.- Screen different phosphine ligands to minimize this side reaction.[1] |
| Inconsistent results | - Poor solubility of the base- Oxygen sensitivity | - Grind the inorganic base to a fine powder before use or add celite to prevent clumping.[5]- Ensure a strictly inert atmosphere is maintained throughout the reaction. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-aryl derivatives of 4-acetylbiphenyl. By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges posed by the acetyl functional group and achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in both academic and industrial research settings.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Singleton, D. A., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014, December 19). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
-
Norrby, P.-O., et al. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Organic ChemistryTube. (2021, July 2). Buchwald-Hartwig Coupling. YouTube. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
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Application Notes & Protocols for Microwave-Assisted Synthesis Using 4-Acetyl-4'-bromobiphenyl
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) with 4-Acetyl-4'-bromobiphenyl. This key building block, featuring a reactive bromine atom and a versatile acetyl group on a biphenyl scaffold, is pivotal in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] Microwave irradiation offers a transformative approach to accelerate these syntheses, enhancing efficiency and yield.[2][3]
The Rationale for Microwave-Assisted Synthesis
Conventional synthesis methods often rely on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[4] This process can be slow and inefficient, leading to temperature gradients and the formation of byproducts.[5][6] Microwave-assisted synthesis, however, utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy directly into heat.[7][8]
This direct, volumetric heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[4][9]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the oscillating electric field. The resistance to this movement results in energy dissipation as heat.[4][9]
This efficient energy transfer results in rapid and uniform heating, often leading to dramatic reductions in reaction times (from hours to minutes), higher product yields, and improved product purity.[2][3][5][10] Furthermore, MAOS is considered a green chemistry technique due to its reduced energy consumption and potential for solvent-free reactions.[10][11][12]
Strategic Importance of this compound
This compound is a valuable bifunctional building block. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The acetyl group, on the other hand, can be a precursor for a wide array of chemical transformations, including the synthesis of heterocycles, or can act as a key pharmacophore element. The biphenyl core is a privileged structure in medicinal chemistry, frequently found in blockbuster drugs.[1]
Core Applications & Protocols
The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions using this compound. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between aryl halides and boronic acids. Microwave irradiation significantly accelerates this transformation.[13][14]
Reaction Principle:
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Application Notes and Protocols for the Synthesis of Liquid Crystal Precursors from 4-Acetyl-4'-bromobiphenyl
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of liquid crystal precursors starting from the versatile building block, 4-Acetyl-4'-bromobiphenyl. This document offers detailed experimental protocols, explains the rationale behind methodological choices, and is grounded in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
This compound is a pivotal starting material in the synthesis of calamitic (rod-shaped) liquid crystals. Its structure is pre-organized with a rigid biphenyl core, which is a common motif in many liquid crystalline materials, providing the necessary anisotropy for the formation of mesophases.[1] The two functional groups, the acetyl and the bromo moieties, offer orthogonal reactivity, allowing for a stepwise and controlled elaboration of the molecular structure to achieve the desired liquid crystalline properties. The acetyl group can be transformed into a variety of other functionalities, while the bromo group serves as an excellent handle for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2][3] This dual functionality makes this compound a highly valuable and adaptable precursor for the synthesis of a diverse range of liquid crystal molecules.[4]
Strategic Synthesis Pathways
Several synthetic routes can be envisioned to transform this compound into advanced liquid crystal precursors. The choice of pathway depends on the desired final structure of the liquid crystal molecule. Here, we detail three robust and versatile strategies.
Pathway A: Core Extension via Suzuki Coupling followed by Acetyl Group Modification
This is a direct and highly effective approach where the biphenyl core is first extended via a Suzuki coupling reaction, followed by the modification of the acetyl group. This strategy is particularly useful for synthesizing liquid crystals with an extended aromatic core.
Pathway B: Functional Group Interconversion of the Acetyl Group followed by Core Elaboration
An alternative strategy involves the initial transformation of the acetyl group into a different functional group, such as a carboxylic acid via the Willgerodt-Kindler reaction, followed by the extension of the molecular core. This pathway is advantageous for the synthesis of ester-based liquid crystals.
Pathway C: Olefination of the Acetyl Group via Horner-Wadsworth-Emmons Reaction
For liquid crystals containing an alkene linkage, the Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method to convert the acetyl group into a vinyl group.[5][6] This pathway introduces conformational flexibility and can significantly influence the mesomorphic properties of the final compound.
Experimental Protocols and Methodologies
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[2] This reaction is fundamental in the synthesis of biaryl compounds, which are common cores for liquid crystals.[2]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-acetyl-4'-aryl-biphenyl.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the catalytic cycle.[9]
-
Base: Potassium carbonate is a mild base that activates the boronic acid for transmetalation to the palladium center.[3]
-
Solvent System: The biphasic solvent system of toluene, ethanol, and water is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
| Reactant | Product | Catalyst | Base | Solvent | Typical Yield |
| This compound | 4-Acetyl-4'-phenylbiphenyl | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 85-95% |
Protocol 2: Willgerodt-Kindler Reaction of 4-Acetylbiphenyl Derivatives
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to a carboxylic acid.[10][11] This reaction is particularly useful for converting the acetyl group of the biphenyl core into a carboxylic acid, a key functional group for forming ester-based liquid crystals.
Reaction Scheme:
Caption: Willgerodt-Kindler reaction and subsequent hydrolysis.
Materials:
-
4-Acetyl-biphenyl derivative (from Protocol 1)
-
Sulfur
-
Morpholine
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine the 4-acetyl-biphenyl derivative (1.0 eq), sulfur (2.5 eq), and morpholine (5.0 eq).
-
Heat the mixture to reflux (around 130-140 °C) for 6-12 hours. The reaction is typically performed neat.
-
After cooling, pour the reaction mixture into a beaker of ice water.
-
The solid thioamide intermediate will precipitate. Collect the solid by filtration and wash with cold water.
-
For hydrolysis, suspend the crude thioamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours until the thioamide is fully converted to the carboxylic acid.
-
Cool the mixture, and the carboxylic acid product will precipitate. Collect the solid by filtration, wash with water, and dry.[12]
Causality Behind Experimental Choices:
-
Reagents: Sulfur and a secondary amine like morpholine are the classic reagents for the Kindler modification of the Willgerodt reaction, leading to the formation of a thioamide.[10]
-
Hydrolysis: Acidic hydrolysis is a standard method to convert the resulting thioamide to the corresponding carboxylic acid.
| Starting Material | Product | Reaction Conditions | Typical Yield |
| 4-Acetyl-4'-phenylbiphenyl | 4'-Phenylbiphenyl-4-acetic acid | 1. S, Morpholine, Reflux2. HCl, Ethanol, Reflux | 70-85% |
Protocol 3: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of alkenes from ketones, typically yielding the (E)-alkene with high stereoselectivity.[5][13] This is due to the greater nucleophilicity and lower basicity of the phosphonate carbanion compared to the Wittig ylide.[6]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons olefination of a 4-acetyl-biphenyl derivative.
Materials:
-
4-Acetyl-biphenyl derivative
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C to form the phosphonate ylide.
-
Add a solution of the 4-acetyl-biphenyl derivative (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the (E)-alkene.[14][15]
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate ester to generate the reactive carbanion.[6]
-
Solvent: Anhydrous THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the strong base.
-
Stereoselectivity: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][13]
| Ketone | Phosphonate | Product (E/Z ratio) | Typical Yield |
| 4-Acetyl-4'-phenylbiphenyl | Triethyl phosphonoacetate | Ethyl 3-(4'-phenylbiphenyl-4-yl)but-2-enoate (>95:5) | 80-90% |
Protocol 4: Esterification of Biphenyl Carboxylic Acids
The final step in the synthesis of many liquid crystals is the formation of an ester linkage. Fischer esterification is a classic and effective method for this transformation, especially when one of the components can be used in excess.[16]
Reaction Scheme:
Caption: Fischer esterification to form the final liquid crystal precursor.
Materials:
-
Biphenyl carboxylic acid derivative (from Protocol 2)
-
Alcohol (e.g., ethanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the biphenyl carboxylic acid derivative (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ester.[17][18]
Causality Behind Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[16]
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.
| Carboxylic Acid | Alcohol | Product | Typical Yield |
| 4'-Phenylbiphenyl-4-acetic acid | Ethanol | Ethyl 2-(4'-phenylbiphenyl-4-yl)acetate | 85-95% |
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM): To determine the liquid crystalline phases and transition temperatures of the final products.[4][19][20]
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of a wide array of liquid crystal precursors. By employing a strategic combination of modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling, the Willgerodt-Kindler reaction, the Horner-Wadsworth-Emmons reaction, and classical esterification, researchers can access a diverse library of novel liquid crystalline materials. The protocols outlined in these application notes provide a solid foundation for the rational design and synthesis of next-generation liquid crystals for advanced applications.
References
-
Thakor, A., et al. (2021). Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group. Journal of Molecular Structure, 1234, 130171. Available at: [Link]
-
Al-Mutabagani, L. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(19), 6289. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. Journal of Molecular Liquids, 360, 119491. Available at: [Link]
-
Uchimura, M., et al. (2018). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, 47(10), 1278-1280. Available at: [Link]
-
Thakor, A., et al. (2021). Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group. Molecular Crystals and Liquid Crystals, 723(1), 46-60. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. Available at: [Link]
-
Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
El-Samasy, T., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7, 11776. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Guragain, P., et al. (2023). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals, 13(7), 1058. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]
-
Semantic Scholar. (n.d.). Novel fluorinated liquid crystals X. The synthesis and mesomorphic states of 1-(4-bromophenyl)2-(4'-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-yl)acetylene. Available at: [Link]
-
ResearchGate. (n.d.). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Available at: [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available at: [Link]
-
Wang, K., et al. (2021). Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Liquid Crystals, 48(5), 672-688. Available at: [Link]
- Google Patents. (n.d.). CA2280955A1 - Preparation of 4-cyano-4'-hydroxy biphenyl.
-
ResearchGate. (n.d.). Recent advances in the Willgerodt–Kindler reaction. Available at: [Link]
- Google Patents. (n.d.). RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
-
Thieme. (n.d.). The Willgerodt–Kindler Reaction. In Science of Synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
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The Strategic Utility of 4-Acetyl-4'-bromobiphenyl in the Synthesis of Pharmaceutical Intermediates: Advanced Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the biphenyl moiety is a recurrent and privileged structural motif, underpinning the pharmacological activity of a diverse array of therapeutic agents. 4-Acetyl-4'-bromobiphenyl emerges as a particularly valuable starting material, offering two distinct and orthogonally reactive functional groups. The bromo substituent serves as a versatile handle for a suite of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and the introduction of nitrogen-based functionalities. Concurrently, the acetyl group provides a gateway for a variety of chemical transformations, allowing for the synthesis of key pharmacophores such as aryl-acetic acids, esters, and other derivatives. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations that inform the rational design of pharmaceutical intermediates.
Part 1: Harnessing the Bromo Group: Advanced C-C and C-N Bond Forming Reactions
The bromine atom at the 4'-position of the biphenyl scaffold is primed for participation in a multitude of cross-coupling reactions, which are foundational to modern drug discovery and development. These transformations allow for the modular and efficient assembly of complex molecular architectures from readily available building blocks.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance.[1] This palladium-catalyzed coupling of an organohalide with an organoboron compound provides a powerful means to construct intricate biaryl systems, which are prevalent in numerous active pharmaceutical ingredients (APIs).
This protocol details the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid to yield 4-Acetyl-4'-(p-tolyl)biphenyl, a representative terphenyl derivative.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 275.14 | 1.0 | 275 mg |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | 163 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 10 mL |
| Ethanol | - | - | 2.5 mL |
| Deionized Water | - | - | 2.5 mL |
Step-by-Step Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (275 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Under a positive pressure of argon, add toluene (10 mL), ethanol (2.5 mL), and deionized water (2.5 mL). The solvent mixture should be degassed prior to use.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-Acetyl-4'-(p-tolyl)biphenyl.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction is of paramount importance in pharmaceutical synthesis, as the arylamine motif is a common feature in a vast number of drugs.
This protocol describes the synthesis of an N-aryl biphenyl derivative from this compound and aniline.
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 275.14 | 1.0 | 275 mg |
| Aniline | 93.13 | 1.2 | 112 µL |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.015 | 13.7 mg |
| Xantphos | 578.68 | 0.075 | 43.4 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | 10 mL |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), Xantphos (43.4 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add this compound (275 mg, 1.0 mmol), aniline (112 µL, 1.2 mmol), and anhydrous toluene (10 mL).
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Acetyl-4'-(phenylamino)biphenyl.
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other palladium-catalyzed cross-coupling reactions.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Other Notable Cross-Coupling Reactions
The synthetic utility of the bromo group extends to other powerful C-C bond-forming reactions, including:
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to arylalkynes, which are valuable intermediates in the synthesis of various pharmaceuticals and materials.[5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]
-
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene.[8] This transformation is useful for introducing vinyl groups onto the biphenyl scaffold.[9]
-
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-S, and C-N bonds, providing access to diaryl ethers, thioethers, and amines, respectively.[10][11]
Part 2: Strategic Transformations of the Acetyl Group
The acetyl group at the 4-position offers a second point of diversification, allowing for the synthesis of a different class of pharmaceutical intermediates.
Willgerodt-Kindler Reaction: Synthesis of Arylacetic Acid Derivatives
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide.[12] This reaction is particularly valuable for synthesizing 4-biphenylacetic acid derivatives, a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).[13]
This protocol outlines the conversion of this compound to the corresponding arylacetic acid.
Experimental Workflow:
Caption: Workflow for the Willgerodt-Kindler reaction and subsequent hydrolysis.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 275.14 | 1.0 | 275 mg |
| Sulfur | 32.07 | 2.5 | 80 mg |
| Morpholine | 87.12 | 5.0 | 436 µL |
| Sulfuric Acid (conc.) | - | - | As needed |
| Acetic Acid | - | - | As needed |
| Water | - | - | As needed |
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (275 mg, 1.0 mmol), sulfur (80 mg, 2.5 mmol), and morpholine (436 µL, 5.0 mmol).
-
Heat the mixture to reflux (approximately 140°C) for 4-8 hours. The reaction progress can be monitored by TLC.
-
After the formation of the thioamide is complete, cool the reaction mixture.
-
For hydrolysis, add a mixture of concentrated sulfuric acid, acetic acid, and water (e.g., 1:1:1 ratio) and heat to reflux until the thioamide is fully converted to the carboxylic acid.
-
Cool the mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Purify the crude 2-(4'-Bromobiphenyl-4-yl)acetic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Baeyer-Villiger Oxidation: Access to Phenolic Derivatives
The Baeyer-Villiger oxidation converts a ketone to an ester using a peroxyacid.[14] In the case of this compound, this reaction yields 4'-bromobiphenyl-4-yl acetate. Subsequent hydrolysis of the ester provides the corresponding phenol, a valuable intermediate for the synthesis of diaryl ethers and other derivatives.
-
Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxyacid.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the resulting 4'-bromobiphenyl-4-yl acetate by column chromatography or recrystallization.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its bifunctional nature allows for a divergent approach to the synthesis of a wide range of pharmaceutical intermediates. Through judicious selection of reaction conditions, researchers can selectively functionalize either the bromo or the acetyl group, or a combination of both, to rapidly assemble libraries of complex molecules for drug discovery programs. The protocols and mechanistic discussions provided herein serve as a guide for harnessing the full synthetic potential of this versatile building block.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lackinger, M. (2016). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. ACS Omega. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Wikipedia. (2024). Ullmann reaction. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Retrieved from [Link]
-
Merriam-Webster. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. Retrieved from [Link]
- Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Willgerodt rearrangement. Retrieved from [Link]
-
MDPI. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chatterjee, A., et al. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
-
MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). KR100641825B1 - Method for producing 4-biphenylacetic acid.
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
International Journal of Biology and Chemistry. (2023). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Retrieved from [Link]
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction). Retrieved from [Link]
-
YouTube. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2015). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Wipf Group. (2006). 2. Bayer-Villiger Oxidations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
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Application Notes & Protocols: Strategic Ligand Selection for Cross-Coupling Reactions with 4-Acetyl-4'-bromobiphenyl
Abstract
This comprehensive guide provides researchers, chemists, and drug development professionals with a detailed framework for selecting the optimal ligand for palladium-catalyzed cross-coupling reactions involving 4-Acetyl-4'-bromobiphenyl. This key building block, featuring a moderately reactive aryl bromide and an electron-withdrawing acetyl group, presents unique challenges and opportunities in synthetic chemistry. We will delve into the mechanistic rationale behind ligand choice for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering field-proven insights, detailed experimental protocols, and troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Central Role of Ligands in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The substrate at the heart of this guide, this compound, is a versatile intermediate used in the synthesis of biphenyl derivatives for various applications.[2][3][4]
The success of any cross-coupling reaction hinges on the intricate interplay between the metal center, the substrates, and, most critically, the ancillary ligand. The ligand is not a passive spectator; it is an active controller of the catalyst's properties, profoundly influencing its stability, reactivity, and selectivity.[5] A judicious choice of ligand can dramatically accelerate reaction rates, broaden the substrate scope to include less reactive partners (like aryl chlorides), and enable transformations at lower temperatures.[6][7] This guide will elucidate the principles of rational ligand selection tailored specifically to the electronic and steric profile of this compound.
Understanding the Substrate: Electronic and Steric Profile
This compound possesses two key features that dictate its behavior in cross-coupling reactions:
-
The Aryl Bromide: The C(sp²)-Br bond is a common and reliable electrophilic partner in palladium catalysis. Its reactivity is intermediate between the highly reactive aryl iodides and the more challenging aryl chlorides.[8] Oxidative addition of the C-Br bond to a Pd(0) center is generally feasible but requires an effective catalyst system.
-
The Electron-Withdrawing Acetyl Group: The ketone functionality deactivates the aromatic ring to which it is attached, making the entire biphenyl system somewhat electron-poor. This electronic pull can facilitate the initial oxidative addition step, which is often rate-limiting.[9][10] However, the acetyl group is also susceptible to side reactions under strongly basic conditions, a critical consideration when selecting the base for the reaction.[11]
A successful catalytic system must therefore be reactive enough to cleave the C-Br bond efficiently while being compatible with the acetyl functional group.
Core Principles of Ligand Selection
The primary role of the ligand is to stabilize the palladium catalyst and modulate its reactivity throughout the catalytic cycle. Two main classes of ligands dominate modern cross-coupling: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Electron-Richness: Ligands that are strong electron donors increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition of the aryl bromide.[9][12]
-
Steric Bulk: Large, sterically demanding ligands promote the final, product-releasing step of the catalytic cycle, known as reductive elimination.[9] They also favor the formation of monoligated palladium species, which are often the most catalytically active.[13]
Table 1: Overview of Common Ligand Classes for Cross-Coupling
| Ligand Class | Key Examples | Primary Characteristics | Best Suited For |
| Bulky, Monodentate Phosphines | P(t-Bu)₃, PCy₃, SPhos, XPhos | Highly electron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination. | General-purpose for Suzuki and Buchwald-Hartwig; excellent for challenging substrates.[6][7] |
| Bidentate Phosphines | BINAP, dppf, Xantphos | Form stable chelate complexes with palladium. Offer a defined bite angle that influences reactivity. | C-N and C-O couplings; can prevent β-hydride elimination.[14][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI Precatalysts | Extremely strong σ-donors, forming highly stable and active catalysts.[16] | Coupling of unreactive electrophiles (e.g., aryl chlorides), high-temperature reactions.[17][18] |
Application Note I: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[10][19]
Mechanistic Considerations
The catalytic cycle involves three key steps: oxidative addition of the this compound to Pd(0), transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9][10] Bulky, electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps.[6][7]
}
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Ligand Recommendations for Suzuki Coupling
For coupling this compound, dialkylbiaryl phosphine ligands are highly recommended due to their proven efficacy.
Table 2: Recommended Ligands for Suzuki Coupling of this compound
| Ligand | Palladium Precatalyst | Recommended Base | Solvent | Key Advantages |
| SPhos | Pd₂(dba)₃ or SPhos Pd G3 | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O | Excellent for a broad range of aryl bromides. High activity allows for low catalyst loading.[6][7] |
| XPhos | Pd(OAc)₂ or XPhos Pd G2 | K₃PO₄ | Toluene, CPME | Extremely bulky, effective for sterically hindered couplings.[6][7] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Highly electron-rich, promotes room-temperature couplings for activated substrates.[20] |
| PEPPSI-IPr | (Precatalyst) | K₂CO₃ | Toluene, Dioxane | NHC-based precatalyst, highly stable and active. Good for avoiding phosphine-related side reactions.[9] |
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid using an SPhos-based catalyst system.
Materials:
-
This compound (1.0 equiv, e.g., 275 mg, 1.0 mmol)
-
Phenylboronic Acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Pd₂(dba)₃ (1.0 mol%, 9.2 mg, 0.01 mmol)
-
SPhos (2.2 mol%, 9.0 mg, 0.022 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv, 424 mg, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[21]
-
Catalyst Addition: In a separate vial under an inert atmosphere, briefly mix the Pd₂(dba)₃ and SPhos in 1-2 mL of the reaction solvent. Add this catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add the remaining anhydrous solvent to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-acetyl-4'-phenylbiphenyl product.
Application Note II: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[11][14]
Mechanistic Considerations
Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[8][14][15] The choice of ligand is critical and is often dictated by the nature of the amine coupling partner (e.g., primary vs. secondary, alkyl vs. aryl).[8][22]
}
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Ligand and Base Recommendations for Amination
The base sensitivity of the acetyl group is a major consideration here. While strong bases like NaOtBu are common, weaker bases are preferred for this substrate to avoid side reactions.[8][11]
Table 3: Recommended Ligands for Buchwald-Hartwig Amination of this compound
| Ligand | Palladium Precatalyst | Recommended Base | Solvent | Key Advantages |
| BrettPhos | Pd₂(dba)₃ or BrettPhos Pd G3/G4 | K₂CO₃, Cs₂CO₃, K₃PO₄ | t-BuOH, Toluene | Excellent for a wide range of primary and secondary amines, including challenging substrates.[15] |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane, Toluene | Wide bite angle ligand, effective for coupling with a variety of nucleophiles.[15] |
| BINAP | Pd(OAc)₂ | NaOtBu (use with caution), Cs₂CO₃ | Toluene | Classic bidentate ligand, particularly effective for coupling primary amines.[14] |
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol details a procedure for the C-N coupling of this compound with morpholine, a common secondary amine, using a BrettPhos-based system.
Materials:
-
This compound (1.0 equiv, e.g., 275 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 105 µL, 1.2 mmol)
-
BrettPhos Pd G3 Precatalyst (2.0 mol%, 18 mg, 0.02 mmol)
-
Cesium Carbonate (Cs₂CO₃), finely ground (1.5 equiv, 488 mg, 1.5 mmol)
-
Anhydrous tert-Butanol (t-BuOH) (5 mL)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound, Cs₂CO₃, and the BrettPhos Pd G3 precatalyst to a vial equipped with a stir bar.
-
Liquid Addition: Add the anhydrous t-BuOH, followed by the morpholine.
-
Sealing and Reaction: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 90-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor for completion by TLC or LC-MS (typically 6-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate (20 mL).
-
Filtration and Extraction: Filter the mixture through Celite® and wash the pad with additional solvent. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the resulting crude material by flash column chromatography to afford the desired N-arylated product.
General Workflow and Troubleshooting
Systematic optimization is key to success in cross-coupling reactions.[23][24][25] A logical screening process can quickly identify the optimal conditions.
}
Figure 3: A logical workflow for ligand and condition screening.
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Ligand is not suitable for the transformation.3. Insufficient temperature. | 1. Use a well-defined Pd(0) precatalyst (e.g., G3/G4 palladacycles). Ensure the reaction is under a strictly inert atmosphere.[26]2. Screen a more electron-rich or bulkier ligand (e.g., switch from a bidentate to a Buchwald-type ligand).[27]3. Increase the reaction temperature in 10-20 °C increments. |
| Starting Material Decomposition | 1. Base is too strong for the acetyl group.2. Reaction temperature is too high. | 1. Switch to a weaker base (NaOtBu → Cs₂CO₃ → K₃PO₄ → K₂CO₃).[8][11]2. Lower the reaction temperature and accept a longer reaction time. |
| Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling) | 1. Catalyst decomposition leading to Pd black.2. Unfavorable reaction kinetics. | 1. Use a more robust ligand (e.g., NHC or a bulky phosphine) that better stabilizes the catalyst.[9]2. Screen different solvents or change the base.[28] |
Conclusion
The selection of a ligand for the cross-coupling of this compound is a critical decision that directly impacts reaction efficiency, yield, and purity. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich monodentate phosphine ligands, such as those from the dialkylbiaryl phosphine class (e.g., SPhos, BrettPhos), represent an excellent starting point, offering high reactivity and broad substrate scope. The presence of the base-sensitive acetyl group necessitates careful consideration of the base, with weaker inorganic bases like K₃PO₄ or Cs₂CO₃ often providing the best results. By understanding the mechanistic principles and employing a systematic approach to optimization as outlined in this guide, researchers can confidently and successfully utilize this compound in the synthesis of complex molecular targets.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ACS Publications. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. [Link]
-
PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
IIUM Repository. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Andrew G. Myers. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
GSRS. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Bromobiphenyl: A Guide for Chemists. [Link]
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Application Note: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 4-Acetyl-4'-bromobiphenyl
A Senior Application Scientist's Guide to Base and Solvent Effects
Introduction
4-Acetyl-4'-bromobiphenyl is a key building block in modern organic synthesis, serving as a versatile precursor for a wide range of functionalized biaryl compounds. These compounds are pivotal in the development of pharmaceuticals, liquid crystals, and advanced organic materials. The synthetic utility of this substrate is most prominently realized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.
The success of these transformations—measured in terms of yield, purity, and reaction rate—is profoundly dependent on the judicious selection of the reaction base and solvent. These components are not mere auxiliaries but active participants that govern catalyst stability, substrate solubility, and the kinetics of key mechanistic steps.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed analysis of these effects, supported by mechanistic insights, comparative data, and robust experimental protocols to facilitate reaction optimization and scale-up.
The Critical Role of the Base in Catalytic Efficacy
In palladium-catalyzed cross-coupling reactions, the base is a master regulator of the catalytic cycle. Its primary functions include activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) and neutralizing the acid generated during the reaction.[3][4] The choice of base—its strength, solubility, and cation—can dramatically influence the reaction outcome.
Mechanistic Insight: The Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[5] The base is crucial for the transmetalation step. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[4]
The following diagram illustrates the pivotal role of the base in activating the boronic acid for efficient transmetalation.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Common Bases
The choice between inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) is a critical optimization parameter.[3]
-
Carbonates (e.g., K₂CO₃, Na₂CO₃): These are widely used due to their moderate basicity, low cost, and good performance in a variety of solvent systems, particularly aqueous mixtures.[3][6] They are effective for a broad range of substrates.
-
Phosphates (e.g., K₃PO₄): Often a stronger base than carbonates, K₃PO₄ can be advantageous for less reactive aryl chlorides or sterically hindered substrates.[3][7] It is frequently employed under anhydrous conditions.
-
Hydroxides (e.g., NaOH, KOH): While strong, these bases can sometimes promote side reactions, such as the hydrolysis of sensitive functional groups or catalyst degradation. However, in some systems, they provide rapid and complete conversion.[8]
-
The "Caesium Effect": Caesium bases, particularly Cs₂CO₃, are often found to be superior, providing higher yields and faster reaction rates. This "caesium effect" has been attributed to factors beyond simple basicity, including higher solubility in organic solvents and potential stabilizing interactions with catalytic intermediates.[9]
Data Presentation: Base Screening for Suzuki Coupling
The following table summarizes the results of a base screening study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Entry | Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 4 | 95 |
| 2 | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 4 | 92 |
| 3 | K₃PO₄ | Dioxane | 90 | 6 | 88 |
| 4 | Cs₂CO₃ | Dioxane | 90 | 2 | 98 |
| 5 | NaOH | Toluene/H₂O (10:1) | 80 | 8 | 75[8] |
| 6 | Et₃N | DMF | 100 | 12 | 45 |
Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Solvent (5 mL). Yields are for the isolated product, 4-Acetyl-4'-phenylbiphenyl.
The Pervasive Influence of the Solvent
The solvent is far from an inert medium; it actively influences nearly every aspect of a cross-coupling reaction.[1][2] Its properties dictate the solubility of reactants, bases, and catalytic species, and can significantly alter the energy profile of the catalytic cycle.[10]
Mechanistic Insight: How Solvents Modulate Reactivity
Solvent choice impacts the reaction in several key ways:
-
Solubility: Ensuring all components, including the inorganic base and the organometallic catalyst, are sufficiently soluble is paramount for a homogeneous and efficient reaction. Dipolar aprotic solvents like DMF, dioxane, and THF are often effective.[1][8]
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing its stability and reactivity.[1][2] For example, highly coordinating solvents might stabilize the catalyst but could also inhibit substrate binding.
-
Stabilization of Intermediates: The polarity of the solvent can stabilize charged or polar intermediates and transition states.[10][11] For instance, the oxidative addition step often proceeds via a polar transition state that is favored in more polar solvents.[11][12]
-
Influence on Base Activity: The solvent can affect the effective basicity and solubility of the chosen base, creating a synergistic interplay between the two components.[2]
Caption: Solvent effects on catalyst stability and reaction energy profiles.
Comparative Analysis of Common Solvents
-
Aromatic Hydrocarbons (e.g., Toluene): Nonpolar solvents like toluene are effective for many couplings, particularly when using highly soluble organic bases or phase-transfer catalysts. They are less effective at dissolving inorganic salts.[11]
-
Ethers (e.g., Dioxane, THF): These are moderately polar and are excellent general-purpose solvents for Suzuki reactions. 1,4-Dioxane is particularly common due to its higher boiling point and ability to dissolve a wide range of reagents.[8][13]
-
Amides (e.g., DMF, DMAc): Highly polar aprotic solvents like DMF can dissolve most reaction components, including inorganic bases, and often accelerate reactions by stabilizing polar intermediates.[1][8] However, their high boiling points can complicate product isolation.
-
Alcohols and Water: The use of "green" solvents like ethanol and water is increasingly popular.[14] Aqueous systems are particularly effective with water-soluble bases like K₂CO₃ and can lead to very high reaction rates and easy workups.[7][15]
Data Presentation: Solvent Screening for a Heck Reaction
The following table summarizes results for the Heck reaction of this compound with styrene.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | DMF/H₂O (1:1) | K₂CO₃ | 80 | 4 | 92[16] |
| 2 | Toluene | Et₃N | 110 | 12 | 78 |
| 3 | Acetonitrile | K₂CO₃ | 80 | 8 | 85 |
| 4 | 1,4-Dioxane | K₃PO₄ | 100 | 6 | 89 |
| 5 | Water (with TBAB*) | KOH | 100 | 2 | 96[15] |
Conditions: this compound (1.0 mmol), Styrene (1.5 mmol), Base (2.0 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%). Yields are for the isolated product, (E)-1-(4'-(2-phenylvinyl)-[1,1'-biphenyl]-4-yl)ethan-1-one. *TBAB = Tetrabutylammonium bromide, used as a phase-transfer catalyst.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling in an Aqueous System
This protocol provides a high-yield, environmentally conscious method for the synthesis of 4-acetyl-4'-phenylbiphenyl.
Materials:
-
This compound (275 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)
-
Ethanol/Water (1:1 v/v), 5 mL
-
Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
-
To the round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, and palladium(II) acetate.[5]
-
Add the 1:1 ethanol/water solvent mixture to the flask.[5]
-
Equip the flask with the reflux condenser and place it in a preheated oil bath at 80 °C.
-
Stir the mixture vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5] The reaction is typically complete in 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure product.
Protocol 2: Optimized Sonogashira Coupling
This protocol details the copper-free Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (275 mg, 1.0 mmol)
-
Phenylacetylene (123 mg, 1.2 mmol)
-
Caesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol)
-
Pd(CH₃CN)₂Cl₂ (2.6 mg, 0.01 mmol, 1 mol%)
-
CataCXium A (3.6 mg, 0.01 mmol, 1 mol%)
-
1,4-Dioxane (5 mL, anhydrous)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
Procedure:
-
Add this compound, caesium carbonate, Pd(CH₃CN)₂Cl₂, and cataCXium A to an oven-dried Schlenk flask.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.[17]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(4'-(phenylethynyl)-[1,1'-biphenyl]-4-yl)ethan-1-one.
Conclusion
The selection of base and solvent are not independent variables but are part of a complex, interconnected system that dictates the outcome of palladium-catalyzed reactions with this compound. For Suzuki-Miyaura couplings, aqueous systems with carbonate bases offer a robust, high-yielding, and sustainable approach. For more sensitive transformations like the Sonogashira coupling, anhydrous conditions with carefully selected bases and solvents are paramount. The protocols and comparative data provided in this guide serve as a validated starting point for process development, enabling researchers to rationally design and optimize their synthetic strategies to achieve desired outcomes with high efficiency and reproducibility.
References
- A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. Benchchem.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. Available at: [Link]
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. Available at: [Link]
-
Large acceleration of solvent-free Suzuki-Miyaura cross-coupling reactions at room temperature by the addition of small amounts of dioxane and water. ResearchGate. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH? ResearchGate. Available at: [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. Available at: [Link]
-
Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Huddersfield Repository. Available at: [Link]
- Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Benchchem.
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH ? ResearchGate. Available at: [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. Available at: [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]
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The Biphenyl Keystone: Unlocking Advanced Materials with 4-Acetyl-4'-bromobiphenyl
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of materials science, the biphenyl moiety is a privileged scaffold, imparting rigidity, thermal stability, and unique electronic properties to a host of advanced materials. 4-Acetyl-4'-bromobiphenyl emerges as a particularly strategic starting material, offering two distinct and versatile functional handles: a reactive acetyl group and a readily coupled bromo substituent. This bifunctionality opens a gateway to a diverse array of molecular architectures, making it an invaluable precursor for researchers in liquid crystals, functional polymers, and organic electronics.
This comprehensive guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into the fundamental reactivity of this compound and present detailed, field-proven protocols for its utilization in the synthesis of high-performance materials. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methodologies for their specific research needs.
Core Reactivity and Functionalization
The synthetic versatility of this compound stems from the distinct reactivity of its acetyl and bromo groups. The acetyl group serves as a prime site for condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones, which are themselves versatile intermediates. The bromo group, on the other hand, is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the extension of the biphenyl core and the introduction of a wide range of functional moieties.[1]
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent building blocks for various heterocyclic compounds and have applications in nonlinear optics and as precursors to fluorescent polymers.[2][3] The following protocol details the synthesis of a chalcone derivative from this compound.
Reaction Scheme:
A representative Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in an appropriate volume of ethanol with stirring at room temperature.[4]
-
Add 10 mmol of the selected aromatic aldehyde to the solution.[4]
-
Prepare a solution of NaOH or KOH in ethanol and add it dropwise to the reaction mixture. The mixture will typically turn yellow or orange.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.[4]
-
The precipitated solid is the crude chalcone product. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.
-
Melting Point: The purified chalcone should have a sharp and distinct melting point.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of α,β-unsaturated ketone protons in the ¹H NMR and the characteristic carbonyl stretch in the FT-IR are key indicators of success.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Elongation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for creating complex biaryl structures that are central to many advanced materials, including liquid crystals and OLEDs.[5][6] This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Chromatographic Analysis: Complete consumption of the starting bromide should be observed.
-
Mass Spectrometry: The mass spectrum of the product should correspond to the expected molecular weight of the coupled product.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the formation of the new biaryl linkage.
Applications in Materials Science
The strategic functionalization of this compound paves the way for its application in several key areas of materials science.
Liquid Crystals
The rigid biphenyl core is a fundamental component of many liquid crystalline materials.[7][8] By modifying the acetyl and bromo groups, the molecular geometry and polarity can be tailored to induce mesophase behavior.
Synthetic Strategy for a Nematic Liquid Crystal:
A common strategy involves the reduction of the acetyl group to an ethyl group, followed by a Suzuki coupling to introduce a cyano-substituted phenyl ring, a classic electron-withdrawing group in liquid crystal design.
Synthetic pathway to a potential liquid crystal.
Protocol 3: Synthesis of a 4-Ethyl-4'-cyanobiphenyl Derivative
Part A: Wolff-Kishner Reduction of the Acetyl Group
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Increase the temperature to distill off the excess water and hydrazine.
-
Continue to heat the mixture at a higher temperature (typically around 180-200 °C) for another 3-4 hours.
-
Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 4-Ethyl-4'-bromobiphenyl.
Part B: Suzuki-Miyaura Coupling with 4-Cyanophenylboronic Acid
-
Follow the general Suzuki-Miyaura coupling protocol (Protocol 2) using 4-Ethyl-4'-bromobiphenyl as the starting material and 4-cyanophenylboronic acid as the coupling partner.
-
Purify the final product by column chromatography and recrystallization.
Characterization of Liquid Crystalline Properties:
The resulting material can be characterized for its liquid crystalline properties using the following techniques:
| Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic). |
| Polarized Optical Microscopy (POM) | To visualize the liquid crystalline textures and identify the mesophase. |
Functional Polymers
The acetyl and bromo groups on this compound can be converted into polymerizable functionalities, such as a vinyl or an acrylate group. The resulting monomers can then be polymerized to create polymers with pendant biphenyl moieties, which can enhance thermal stability and introduce interesting optical properties.[9]
Synthetic Strategy for a Polymerizable Monomer:
A Wittig reaction on the acetyl group can introduce a vinyl group, creating a styrenic monomer.
Pathway to a biphenyl-containing polymer.
Protocol 4: Synthesis and Polymerization of a Styrenic Biphenyl Monomer
Part A: Synthesis of 4-Bromo-4'-(1-phenylethenyl)biphenyl via Wittig Reaction
-
Prepare the Wittig reagent, for example, by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an inert solvent (e.g., THF) under an inert atmosphere.
-
Add a solution of this compound in the same solvent to the ylide solution at low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the monomer by column chromatography.
Part B: Free Radical Polymerization
-
Dissolve the synthesized monomer and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene) in a polymerization tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat in an oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN) for a specified time.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Polymer Characterization:
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
Organic Light-Emitting Diodes (OLEDs)
While this compound is not a functional OLED material itself, it is a valuable precursor for synthesizing molecules for various layers in an OLED device.[10] The biphenyl core provides good thermal stability and can be functionalized to tune the electronic properties.
Proposed Synthetic Strategy for a Hole-Transporting Material (HTM):
A promising route involves the Suzuki coupling of this compound with a carbazole-based boronic acid, followed by further functionalization. Carbazole moieties are well-known for their excellent hole-transporting properties.
Conceptual pathway to an OLED material.
This proposed pathway highlights the potential to create novel materials for organic electronics starting from this compound. The resulting acetyl-functionalized carbazole-biphenyl could then undergo further reactions, such as condensation with aromatic amines, to create more extended conjugated systems with tailored HOMO/LUMO levels suitable for hole injection and transport in an OLED.
Conclusion
This compound stands as a testament to the power of strategic molecular design in materials science. Its bifunctional nature provides a versatile platform for the synthesis of a wide range of advanced materials. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the vast potential of this keystone building block in the creation of next-generation liquid crystals, polymers, and organic electronic materials. The inherent self-validating nature of the described protocols, coupled with a clear understanding of the underlying chemical principles, will empower researchers to push the boundaries of materials innovation.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. International Journal of Pharmaceutical Sciences and Research, 5(2), 325.
- Ovonramwen, O. B., Owolabi, B. J., & Oviawe, A. P. (2019). Recent Advances in Chalcones: Synthesis, Transformation and Pharmacological Activities. Asian Journal of Chemical Sciences, 6(3), 1-14.
-
gsrs. (n.d.). This compound. Retrieved from [Link]
- Kwong, A. C. (2021). Synthesis and Therapeutic Applications of Chalcones. University of Illinois Urbana-Champaign.
- Siddiqui, Z. N., & Arif, M. (2020). Chalcone synthesis, properties and medicinal applications: a review. Journal of the Iranian Chemical Society, 17(12), 3187-3211.
- Ilango, K., & Valentina, P. (2012). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 65-68.
- Yang, H. K., & Lee, S. H. (2018). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers, 10(11), 1234.
-
Semantic Scholar. (n.d.). Novel fluorinated liquid crystals X. The synthesis and mesomorphic states of 1-(4-bromophenyl)2-(4'-n-alkoxy-2,3,5, 6-tetrafluorobiphenyl-4-yl)acetylene. Retrieved from [Link]
- Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
-
PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]
- Kumar, A., & Kumar, S. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 3(9), 110-117.
- Butruk, B., & Krys, P. (2018). Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. Polymers, 10(11), 1234.
- Jastrząbek, T., Ulikowski, A., & Lisiak, R. (2019).
- Al-Masry, H. A., & El-Gawad, H. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal, 11(1), 91.
- Matyjaszewski, K. (2023). General Methods for preparing Polymers.
- Branion, S. H. (2006). Preparation of novel monomers for rigid-rod polymers. University of Dayton.
- Cera, G., & Monopoli, A. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 16(22), 2586-2603.
- Matyjaszewski, K. (2014). Direct polymerization of functional monomers.
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Application Notes & Protocols: Strategic Functionalization of 4-Acetyl-4'-bromobiphenyl for Advanced Synthesis
Abstract: 4-Acetyl-4'-bromobiphenyl is a cornerstone scaffold in modern synthetic chemistry, prized for its dual-site reactivity that enables the strategic and sequential introduction of molecular complexity.[1][2] This bifunctional building block features a reactive aryl bromide, ideal for a suite of palladium-catalyzed cross-coupling reactions, and a versatile acetyl moiety, amenable to a wide range of carbonyl and alpha-carbon transformations. This guide provides an in-depth exploration of the key functionalization pathways for this scaffold, offering not just step-by-step protocols but also the underlying mechanistic rationale and strategic considerations essential for researchers in drug discovery, materials science, and fine chemical synthesis.[3][4][5]
Introduction: The Strategic Value of a Bifunctional Scaffold
The molecular architecture of this compound presents two distinct and orthogonal handles for chemical modification. This allows for a modular approach to synthesis, where complex target molecules can be assembled in a controlled manner.
-
The Aryl Bromide Handle: The C(sp²)-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions. This site allows for the construction of new carbon-carbon and carbon-heteroatom bonds, effectively extending the biphenyl core to create more elaborate biaryl, aryl-alkynyl, or aryl-amino structures.[6]
-
The Acetyl Group Handle: The ketone functionality offers a rich platform for transformations. The electrophilic carbonyl carbon can undergo nucleophilic addition, while the adjacent methyl protons are sufficiently acidic for enolate formation, leading to olefination and other condensation reactions.
This guide is structured to address these two reactive centers independently, providing validated protocols for the most impactful transformations at each site.
Part 1: Elaboration at the C-Br Bond via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation due to their high efficiency and functional group tolerance.[3][5] The C-Br bond of this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Constructing Complex Biaryl Systems
The Suzuki-Miyaura reaction is the preeminent method for coupling an aryl halide with an organoboron compound (typically a boronic acid) to form a new C-C bond.[7] This reaction is fundamental to synthesizing the diverse substituted biaryl motifs found in pharmaceuticals and liquid crystals.[4][6][7]
Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the biphenyl scaffold.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system. A common system is Pd(OAc)₂ (1-5 mol%) with a suitable phosphine ligand like SPhos or XPhos (2-10 mol%). Alternatively, a pre-catalyst such as Pd(PPh₃)₄ (1-5 mol%) can be used.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.
-
Inerting: Seal the flask and thoroughly degas the mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-acetyl-4'-aryl-biphenyl derivative.[8][9][10]
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >90%[8] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95% |
| 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 75-88% |
| 4-Tolylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH | H₂O | 100 | ~92%[11][12] |
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[13][14] This reaction requires a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base.[13][15]
Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[15]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl bromide to Pd(0).
-
Copper Cycle: The amine base deprotonates the terminal alkyne. This acetylide then reacts with Cu(I) to form a copper acetylide intermediate.[16]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (2-5 mol%).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The amine often serves as both the base and part of the solvent system.
-
Substrate Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically rapid and can be monitored by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14][17]
Table 2: Representative Sonogashira Coupling Reactions
| Terminal Alkyne Partner | Pd Catalyst | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | >90% |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 85-95% |
| 1-Hexyne | Pd(dppf)Cl₂/CuI | Et₃N | Toluene | 60 | 80-90% |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF/DMF | 40 | 75-85% |
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a cornerstone for synthesizing aryl amines, a critical motif in medicinal chemistry.[18][19] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a sterically demanding phosphine ligand.
Causality & Mechanistic Insight: The choice of a bulky, electron-rich phosphine ligand (e.g., tBuXPhos, RuPhos) is critical. These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition pathways like β-hydride elimination.[20] A strong base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the C-N bond formation.[21]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation (Inert Atmosphere): In a glovebox, charge an oven-dried vial with this compound (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., tBuXPhos, 2-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq.).
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.1-1.3 eq.).
-
Reaction: Seal the vial and heat the mixture to 90-120 °C with stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or CH₂Cl₂. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product via flash chromatography.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine Partner | Pd Source/Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | >90% |
| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 80-90% |
| Benzylamine | Pd₂(dba)₃ / tBuDavePhos | LHMDS | THF | 80 | 75-85%[22] |
| Ammonia (equiv.) | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-AmylOH | 110 | 70-80% |
Part 2: Elaboration of the Acetyl Group
The ketone functionality is a gateway to numerous synthetic transformations, allowing for chain extension, heterocycle formation, and changes in oxidation state.
Horner-Wadsworth-Emmons (HWE) Olefination: Ketone-to-Alkene Conversion
The HWE reaction is a highly reliable method for converting ketones or aldehydes into alkenes, typically with a strong preference for the (E)-isomer.[23][24] It utilizes a phosphonate carbanion, which is more nucleophilic and less basic than its Wittig ylide counterpart.[23]
Causality & Mechanistic Insight: The reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH, KHMDS) to form a stabilized carbanion. This carbanion adds to the electrophilic carbonyl of the acetyl group to form an intermediate, which then eliminates a water-soluble phosphate byproduct to form the alkene.[25][26] The thermodynamic stability of the (E)-alkene product drives the high stereoselectivity. The ease of removing the phosphate salt byproduct via aqueous workup is a significant advantage over the triphenylphosphine oxide generated in the Wittig reaction.[23][25]
Experimental Workflow: Horner-Wadsworth-Emmons Olefination
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Protocol 4: General Procedure for HWE Olefination
-
Ylide Formation: To a flame-dried, two-neck flask under nitrogen, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C.
-
Phosphonate Addition: Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution stops.
-
Ketone Addition: Cool the resulting phosphonate carbanion solution back to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting ketone.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield the corresponding alkene.
Table 4: Representative HWE Olefination Reactions
| Phosphonate Reagent | Base | Solvent | Product Type | Stereoselectivity |
| Triethyl phosphonoacetate | NaH | THF | α,β-Unsaturated Ester | >95% (E) |
| Diethyl (cyanomethyl)phosphonate | KHMDS | THF | α,β-Unsaturated Nitrile | >95% (E) |
| Diethyl benzylphosphonate | n-BuLi | THF | Stilbene derivative | >90% (E) |
| (Methoxycarbonyl)methyldiphenylphosphine oxide | t-BuOK | DME | α,β-Unsaturated Ester | >95% (E) |
Characterization of Functionalized Products
Validation of all synthetic products is critical. A standard suite of analytical techniques should be employed to confirm the identity and purity of all derivatives.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the successful addition of the new functional group and showing characteristic shifts in the biphenyl backbone.[11][27][28]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired transformation has occurred.
-
Infrared (IR) Spectroscopy: Useful for tracking changes in key functional groups, such as the disappearance of the C≡C-H stretch after Sonogashira coupling or the C=O stretch after reduction.
Conclusion
This compound stands out as a highly valuable and versatile scaffold for building molecular diversity. The protocols and strategic insights provided herein demonstrate the power of leveraging its orthogonal reactive sites. By mastering these key palladium-catalyzed cross-coupling and carbonyl functionalization reactions, researchers can efficiently generate libraries of complex derivatives for screening in drug discovery programs, for the development of novel organic materials, and for the synthesis of complex natural products.
References
-
MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available from: [Link]
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
ResearchGate. (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Available from: [Link]
-
Taylor & Francis Online. Full article: The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. Available from: [Link]
-
ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters. Available from: [Link]
-
ACS Publications. Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex | The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
ResearchGate. Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Scribd. Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry. Available from: [Link]
-
ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available from: [Link]
-
Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
The Royal Society of Chemistry. ESI for. Available from: [Link]
-
ResearchGate. 31 P NMR spectra of a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]
-
YouTube. Sonogashira coupling. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]
-
National Institutes of Health. Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds. Available from: [Link]
-
MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Available from: [Link]
-
PubMed. Application of structure-based drug design and parallel chemistry to identify selective, brain penetrant, in vivo active phosphodiesterase 9A inhibitors. Available from: [Link]
-
Cambridge Open Engage. Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene | Materials Science | ChemRxiv. Available from: [Link]
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- 27. This compound(5731-01-1) 1H NMR spectrum [chemicalbook.com]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-Acetyl-4'-bromobiphenyl. If you are experiencing low yields or other challenges with this specific transformation, this resource offers field-proven insights and detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of this compound has a very low yield or isn't working at all. Where should I start troubleshooting?
A1: A low or non-existent yield in a Suzuki coupling is a common issue that can almost always be resolved by systematically evaluating the core components of the reaction. The process can be broken down into three critical areas: the catalyst's integrity, the quality of your reagents, and the reaction environment.
-
Catalyst Activity & Integrity: The heart of the reaction is the palladium catalyst. The active catalytic species is Pd(0), which is highly susceptible to oxidation if not handled under inert conditions.[1][2]
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Check your catalyst source: Are you using a fresh bottle of catalyst, such as Pd(PPh₃)₄, or generating the Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)? Precatalysts can sometimes be more stable for storage.
-
Ensure an inert atmosphere: The most common cause of catalyst death is the presence of oxygen.[1][3] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and that the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen) from start to finish.[2][4]
-
-
Reagent Quality:
-
Boronic Acid Stability: The corresponding boronic acid partner (4-acetylphenylboronic acid) can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[1][2] Use a fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[4]
-
Base Quality: The base is not just a pH adjuster; it is a mechanistic reactant required to activate the boronic acid for transmetalation.[5][6] It must be finely powdered and anhydrous. Clumpy or old base can lead to inconsistent results. For this substrate, inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[1]
-
-
Reaction Conditions:
-
Temperature: While the electron-withdrawing acetyl group on your aryl bromide facilitates the initial oxidative addition step, the overall reaction may still require sufficient thermal energy.[7] If you are running the reaction at a low temperature, a modest increase (e.g., from 80 °C to 100 °C) can significantly improve the rate and yield.[8]
-
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
Q2: I'm seeing significant amounts of my starting this compound and/or debrominated 4-acetylbiphenyl in my final reaction mixture. What's going on?
A2: The presence of unreacted starting material alongside byproducts points toward competing, non-productive pathways. The two most likely culprits are catalyst deactivation and dehalogenation.
-
Unreacted Starting Material: This is a clear sign that the catalytic cycle has stopped prematurely. The most common reason, as mentioned in Q1, is the deactivation of the Pd(0) catalyst due to oxygen exposure. Another possibility is that the chosen ligand is not robust enough for the reaction conditions, leading to catalyst decomposition.
-
Dehalogenation (or Hydrodehalogenation): The formation of 4-acetylbiphenyl (where the bromine has been replaced by a hydrogen) is a known side reaction.[9]
-
Mechanism: This typically occurs through the formation of a palladium-hydride (Pd-H) species. This hydride can come from various sources, including the solvent (especially alcohols), the base, or trace amounts of water.[9] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, yielding the dehalogenated product.[9]
-
Mitigation Strategies:
-
Solvent Choice: If you are using an alcohol as a solvent or co-solvent, it may be acting as a hydride source. Consider switching to a non-protic solvent system like 1,4-dioxane/water or toluene/water.[10]
-
Base Selection: Certain bases can promote this pathway. Switching to a non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes suppress dehalogenation.[4]
-
Ligand Screening: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over dehalogenation.
-
-
Q3: My main byproduct is 4,4'-diacetylbiphenyl. How do I prevent this homocoupling?
A3: The formation of 4,4'-diacetylbiphenyl is the result of the homocoupling of your boronic acid partner (4-acetylphenylboronic acid). This side reaction is almost always promoted by the presence of molecular oxygen in the reaction vessel.[1][3]
-
Mechanism: Oxygen can participate in a catalytic cycle that leads to the oxidative coupling of two boronic acid molecules, bypassing the aryl halide altogether.[3] This consumes your nucleophilic partner and reduces the yield of the desired cross-coupled product.
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with a stream of argon or nitrogen for at least 30 minutes can also work.
-
Maintain Inert Atmosphere: It is not enough to just degas the solvent. The reaction flask must be evacuated and backfilled with an inert gas (3 cycles) before adding the solvent and catalyst, and a positive pressure of inert gas must be maintained throughout the entire reaction duration.[2][4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the propensity for homocoupling compared to generating Pd(0) in situ from a Pd(II) precatalyst.[4]
-
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for coupling this compound?
A4: Optimizing a Suzuki coupling is a multi-parameter problem, but for an electron-deficient aryl bromide like this, there are well-established starting points. The key is often the ligand, which modulates the reactivity and stability of the palladium center.
-
Catalyst & Ligand:
-
Standard Choice: A common and effective starting point is a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand. While triphenylphosphine (PPh₃) can work, your substrate benefits from a more specialized ligand.
-
Recommended Ligands: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (often called Buchwald ligands) are highly effective.[9] They accelerate the rate-limiting reductive elimination step and stabilize the catalyst. Consider ligands like SPhos or XPhos. N-heterocyclic carbene (NHC) ligands are also excellent choices.[6]
-
-
Base: The base's role is to form the boronate species, which is more nucleophilic and readily undergoes transmetalation.[5][11]
-
Solvent: The solvent must solubilize all components and facilitate the reaction.
-
Common Systems: Mixtures of a polar aprotic solvent with water are very common.[2] Systems like 1,4-Dioxane/H₂O, THF/H₂O, or DMF/H₂O are excellent starting points.[8][12] The water is not just a solvent; it helps dissolve the inorganic base and facilitates the formation of the active boronate species. The optimal ratio (e.g., 4:1 or 10:1 organic:water) may require some screening.
-
The following diagram illustrates the fundamental catalytic cycle, highlighting where each component plays its role.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimization & Recommended Protocol
The following table provides a starting point for optimizing the reaction conditions for your specific substrate.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Aryl Halide | This compound (1.0 equiv) | The electron-withdrawing group facilitates oxidative addition.[7] |
| Boronic Acid | 4-Acetylphenylboronic Acid (1.2-1.5 equiv) | A slight excess ensures complete consumption of the aryl bromide. |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | Common, relatively air-stable Pd(II) precatalyst. |
| Ligand | SPhos (2-6 mol%) | A bulky, electron-rich ligand ideal for this type of coupling.[9][13] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic base effective in many Suzuki couplings.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Excellent solvent system for solubilizing both organic and inorganic reagents.[12][14] |
| Temperature | 90-100 °C | Provides sufficient energy to drive the reaction to completion. |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent catalyst deactivation and side reactions.[1][2] |
Detailed Experimental Protocol
This protocol provides a robust, self-validating method for the Suzuki coupling of this compound with 4-acetylphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Acetylphenylboronic acid (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solvent Degassing: Place the required volume of 1,4-dioxane and deionized water in separate flasks. Degas each solvent by bubbling argon through it for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-acetylphenylboronic acid, and finely powdered K₃PO₄.
-
Inerting the Vessel: Seal the flask, then evacuate the atmosphere and backfill with argon. Repeat this process three times to ensure all oxygen is removed.
-
Catalyst Preparation: In a separate small vial, under a positive flow of argon, add the Pd(OAc)₂ and SPhos.
-
Reagent Addition: Under a positive flow of argon, add the degassed 1,4-dioxane and degassed water to the Schlenk flask containing the substrates and base. Stir for 5 minutes to create a suspension.
-
Catalyst Addition: Add the Pd(OAc)₂/SPhos mixture to the reaction flask under a positive flow of argon.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete (as judged by the consumption of the starting bromide), cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4,4'-diacetylbiphenyl product.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. National Institutes of Health. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Macmillan Group. [Link]
-
The effect of different solvents on the Suzuki coupling reaction - ResearchGate. ResearchGate. [Link]
-
Suzuki cross-coupling reaction - YouTube. YouTube. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Reddit. [Link]
-
(PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex - ResearchGate. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. ResearchGate. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. PubMed Central. [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. ACS Publications. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Reddit. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. ResearchGate. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. MDPI. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. PubMed Central. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI. [Link]
Sources
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in 4-Acetyl-4'-bromobiphenyl Cross-Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 4-Acetyl-4'-bromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during synthesis.
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[1][2][3][4] However, its complexity can sometimes lead to undesired side reactions that diminish the yield of the target molecule.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and minimize the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying mechanisms and actionable solutions.
Problem 1: Significant formation of a homocoupled product from the boronic acid partner.
Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I am observing a significant amount of the symmetrical biaryl derived from the boronic acid. What causes this homocoupling, and how can I prevent it?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and can arise from two primary mechanisms.[5]
1. Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[5][6] This Pd(II) complex can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][5] Higher concentrations of oxygen have been shown to increase the rate of this side reaction.[1]
2. Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid before being reduced to the active Pd(0) species.[5] This is particularly problematic at the beginning of the reaction.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting boronic acid homocoupling.
Experimental Protocols to Minimize Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[7]
-
Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs with Pd(II) sources at the start of the reaction.[5][8]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[8][9][10] These ligands promote the crucial reductive elimination step to form the desired product.[10]
-
Use of Boronic Esters: Boronic esters, like pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to homocoupling.[1]
Problem 2: Formation of 4,4'-diacetylbiphenyl, the homocoupled product of this compound.
Question: My reaction is producing a significant amount of 4,4'-diacetylbiphenyl. What is causing the homocoupling of my aryl bromide starting material?
Answer:
Homocoupling of the aryl halide, in this case, this compound, is less common than boronic acid homocoupling but can occur under certain conditions. The likely mechanism involves the oxidative addition of two molecules of the aryl bromide to the palladium catalyst, followed by reductive elimination. This side reaction can be promoted by high temperatures and high catalyst loadings.
Solutions:
-
Lower Reaction Temperature: Excessive heat can lead to catalyst decomposition and promote undesired side reactions.[7][8] Try running the reaction at a lower temperature.
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes lead to an increase in side products. A typical catalyst loading is between 1-5 mol%.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus aryl halide homocoupling. Screening different ligands can help identify a system that favors the formation of the desired product.
Problem 3: Significant protodeboronation of the boronic acid.
Question: I am observing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. What causes this, and how can I suppress it?
Answer:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[11] This is a common decomposition pathway for boronic acids, especially under aqueous basic conditions.[7][8][11] Electron-deficient arylboronic acids and some heteroarylboronic acids are particularly susceptible to this side reaction.[4][9]
Mechanism of Protodeboronation:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. youtube.com [youtube.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Reactions for 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-Acetyl-4'-bromobiphenyl. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this specific transformation, troubleshoot common issues, and understand the key parameters governing success. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower your experimental design.
Foundational Workflow: A Validated Starting Point
Before delving into troubleshooting, establishing a reliable baseline protocol is critical. The following procedure is a robust starting point for coupling this compound with a generic arylboronic acid.
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Method:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS until the this compound is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting & Optimization FAQ
This section addresses the most common challenges encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the primary causes?
Answer: This is the most frequent issue and typically points to one of three areas: the catalyst, the reaction conditions, or the reagents.
-
Inactive Catalyst: The active Pd(0) species is easily oxidized and deactivated by atmospheric oxygen. Ensure your inert gas purge is thorough and that your solvents are properly degassed. If you suspect catalyst deactivation, begin the experiment again with fresh, high-quality catalyst and rigorous inert technique.
-
Insufficient Temperature: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and requires thermal energy. If you are running the reaction below 80 °C, a gradual increase in temperature (e.g., to 90-110 °C) can significantly accelerate the reaction.
-
Poor Base/Solvent Combination: The base's primary role is to activate the boronic acid for transmetalation. Its effectiveness is highly dependent on its solubility in the chosen solvent system. If using an inorganic base like K₂CO₃ or Cs₂CO₃, a protic co-solvent like water or ethanol is often necessary to facilitate its activity. For anhydrous organic solvents like THF or Dioxane, an organic base like Et₃N may be more suitable, although often less effective for this type of coupling.
Troubleshooting Workflow for Low Conversion
Caption: A workflow for diagnosing low-conversion Suzuki reactions.
Q2: I'm observing significant de-bromination of my starting material. How can I prevent this?
Answer: De-bromination, the replacement of bromine with a hydrogen atom, is a common side reaction. It is often caused by protodeboronation of the boronic acid coupling partner, which then participates in the catalytic cycle.
-
Mechanism of Interference: The boronic acid can react with the base and a proton source (like water) to form an arene byproduct. This process can be competitive with the desired transmetalation step.
-
Mitigation Strategy: Using a less nucleophilic and milder base can suppress this pathway. Switching from a strong base like NaOH or K₃PO₄ to a weaker one like K₂CO₃ or even an organic base in some cases can favor the desired reaction. Additionally, using the boronic acid in a slight excess (1.1-1.2 equivalents) can help compensate for any loss to this side reaction without being overly wasteful.
Q3: My main byproduct is a homocoupling of the boronic acid (R-B(OH)₂ → R-R). What causes this and how can I fix it?
Answer: Homocoupling, also known as the Glaser-Hay coupling, is typically promoted by the presence of oxygen.
-
Oxygen's Role: Oxygen can facilitate the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst itself. This underscores the critical importance of maintaining a strictly anaerobic environment throughout the reaction setup and duration.
-
Solution: The most effective solution is to improve your inert gas technique. Ensure solvents are thoroughly degassed via methods like sparging with argon or nitrogen for at least 30 minutes, or through several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas in the reaction vessel at all times.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Key Reaction Parameters
The choice of catalyst, base, and solvent are deeply interconnected. The table below summarizes their roles and provides recommendations for the coupling of this compound.
| Parameter | Options | Role & Scientific Rationale | Recommendation for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ : A reliable, pre-formed Pd(0) catalyst. Pd(dppf)Cl₂ : A Pd(II) pre-catalyst that is more air-stable and often highly active. Pd₂(dba)₃ : A Pd(0) source requiring an additional phosphine ligand (e.g., SPhos, XPhos) to form the active species. | Start with Pd(PPh₃)₄ (1-3 mol%) for simplicity and reliability. If reactivity is low, consider a more active catalyst system like Pd₂(dba)₃ with a biarylphosphine ligand. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | The base activates the boronic acid to form a more nucleophilic borate complex, facilitating transmetalation. The strength and solubility of the base are critical. | K₂CO₃ is an excellent first choice due to its moderate strength, which minimizes side reactions with the acetyl group while being effective. Use 2-3 equivalents. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | The solvent must solubilize the organic reagents while also allowing the inorganic base to function. Aprotic/aqueous biphasic systems are most common and highly effective. | A mixture of Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water (e.g., 4:1) is recommended. The water is essential for dissolving and activating the K₂CO₃. |
| Temperature | 60 - 110 °C | Provides the activation energy for the rate-limiting oxidative addition step. Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. | A starting temperature of 80-90 °C is a good balance. Increase to 100-110 °C if the reaction is slow to initiate. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lenstra, D. C., et al. (2016). On the Nature of the Active Species in Suzuki-Miyaura Cross-Coupling. ACS Catalysis, 6(9), 5837–5847. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Al-Masum, M. (2014). Suzuki-Miyaura Cross-Coupling Reactions in Green Solvents. Sustainable Organic Synthesis, 1-20. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Technical Support Center: Preventing Homocoupling of 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support center for cross-coupling reactions involving 4-Acetyl-4'-bromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to the prevention of homocoupling side reactions. As Senior Application Scientists, we combine mechanistic understanding with practical, field-tested solutions to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the challenge of homocoupling in cross-coupling reactions with this compound.
Q1: What is homocoupling, and why is it a significant problem?
Homocoupling is a common side reaction in cross-coupling methodologies where two identical molecules of a starting material couple with each other instead of with the intended reaction partner.[1] In the context of reactions using this compound, this results in the formation of 4,4'-diacetylbiphenyl. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired unsymmetrical biaryl product, and complicates the purification process due to similarities in physical properties between the product and the byproduct.[1]
Q2: Why is this compound particularly susceptible to certain side reactions?
This compound is an electron-deficient aryl bromide. The acetyl group is strongly electron-withdrawing, which facilitates the oxidative addition of the palladium catalyst to the carbon-bromine bond.[2] While this enhanced reactivity is often beneficial for the desired cross-coupling, it can also accelerate side reactions if the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are not well-optimized.
Q3: What are the general mechanisms that lead to homocoupling?
Homocoupling can arise from several pathways depending on the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira):
-
Oxygen-Induced Homocoupling of Boronic Acids (Suzuki): The most prevalent cause in Suzuki-Miyaura reactions is the presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid partner, a reaction that is catalyzed by palladium species.[3]
-
Presence of Pd(II) Species: If the active Pd(0) catalyst is oxidized to Pd(II) or if a Pd(II) precatalyst is not fully reduced, these species can catalyze the homocoupling of organometallic reagents like boronic acids.[2][4]
-
Reductive Dimerization of the Aryl Halide: Under certain conditions, the palladium-aryl intermediate formed after oxidative addition can undergo further reactions, leading to the dimerization of the aryl halide.
-
Glaser Coupling (Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst, especially in the presence of oxygen, can promote the oxidative homocoupling of the terminal alkyne partner to form a diyne byproduct.[5][6][7]
Troubleshooting Guide: From Problem to Solution
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Significant formation of 4,4'-diacetylbiphenyl in a Suzuki-Miyaura Coupling.
You are attempting to synthesize a derivative of 4-acetylbiphenyl via a Suzuki-Miyaura coupling, but TLC or LC-MS analysis shows a major byproduct corresponding to the mass of 4,4'-diacetylbiphenyl.
Visualizing the Competing Pathways
The following diagram illustrates the desired cross-coupling catalytic cycle and the point at which the undesired homocoupling pathway can diverge.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Recommended Solution |
| Oxygen Contamination | Oxygen is a known promoter of the oxidative homocoupling of boronic acids, a common side reaction catalyzed by palladium. The presence of O₂ can also lead to the decomposition of the active Pd(0) catalyst. | Rigorous Degassing: Degas all solvents and water thoroughly. This can be done by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[8][9] |
| Incomplete Reduction of Pd(II) Precatalyst | Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species.[10] Lingering Pd(II) can directly catalyze the homocoupling of the boronic acid partner.[4] | Use a Pd(0) Source: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, to bypass the in situ reduction step.[8] Ensure Complete Precatalyst Reduction: If using a Pd(II) source, ensure conditions are sufficient for its reduction. The choice of ligand and other reaction parameters can influence this process. |
| Suboptimal Ligand Choice | The ligand stabilizes the palladium center and modulates its reactivity. Insufficiently bulky or electron-donating ligands may not effectively promote the desired reductive elimination step over side reactions. | Screen Bulky, Electron-Rich Ligands: Employ sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11][12] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[11] |
| Inappropriate Base or Temperature | The base is crucial for activating the boronic acid for transmetalation.[13] An unsuitable base can lead to slow transmetalation, allowing more time for side reactions. High temperatures can accelerate side reactions more than the desired coupling.[8][11] | Optimize Base and Temperature: Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[9] Run the reaction at the lowest temperature that provides a reasonable rate to suppress side reactions.[11] |
| High Reagent Concentration | A high concentration of the boronic acid can increase the rate of its bimolecular homocoupling. | Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can maintain a low instantaneous concentration, thereby suppressing the homocoupling pathway.[1][11] |
Issue 2: My Sonogashira coupling is plagued by alkyne dimerization (Glaser coupling).
When coupling this compound with a terminal alkyne, you observe a significant amount of the symmetrical diyne byproduct.
Possible Causes & Solutions
| Possible Cause | Scientific Rationale | Recommended Solution |
| Oxygen Presence | The copper(I) co-catalyst used in traditional Sonogashira couplings is highly susceptible to oxidation. In the presence of oxygen, it promotes the oxidative homocoupling of terminal alkynes, known as the Glaser coupling.[5][6] | Strict Anaerobic Conditions: As with Suzuki reactions, ensure all reagents and solvents are thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere.[4][6] |
| Copper Co-catalyst | While the copper co-catalyst accelerates the reaction, it is the primary mediator of the undesired Glaser coupling.[5] | Employ Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this specific side reaction. These methods often rely on a more active palladium/ligand system and a suitable base to proceed efficiently.[5][6] |
| Slow Cross-Coupling Kinetics | If the primary palladium-catalyzed cross-coupling cycle is slow, the alkyne has more opportunity to undergo the competing homocoupling reaction. | Optimize the Palladium Catalyst System: Ensure an efficient palladium catalyst and ligand are used to accelerate the main reaction. The choice of amine base can also influence the rate.[4] Screening bases like triethylamine or diisopropylethylamine (DIPEA) may be beneficial. |
Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to suppress homocoupling.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Solvent Degassing: Place the required volume of solvent in a Schlenk flask and sparge with argon or nitrogen for 30-60 minutes.
-
Reaction Setup: To a separate, dry Schlenk flask, add the this compound, arylboronic acid, base, and palladium precatalyst under a flow of inert gas.[9]
-
Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the previously degassed solvent to the reaction flask via a cannula or syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[9]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yu, J., Liu, J., Shi, G., & Shao, C. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
OpenChemHub. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7789–7795. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. (n.d.). Strategies in the Heck coupling reaction. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. Retrieved from [Link]
-
ACS Publications. (2020, June 9). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. golden.com [golden.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Debromination of 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support center for the debromination of 4-Acetyl-4'-bromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of debrominating this compound?
The debromination of this compound is a crucial step in synthesizing 4-acetylbiphenyl. The bromine atom often serves as a directing or blocking group during the synthesis of complex aromatic compounds.[1] Its selective removal in the final steps is essential. 4-acetylbiphenyl and its derivatives are important intermediates in the production of pharmaceuticals and advanced materials, such as liquid crystals.[2][3]
Q2: What are the most common methods for the reductive debromination of aryl bromides?
Common methods include catalytic hydrogenation, often using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂), ammonium formate, or sodium borohydride.[4][5] Another effective approach is catalytic transfer hydrogenation, which uses hydrogen donors like isopropanol or formic acid in the presence of a transition metal catalyst.[6][7] More recent methods also employ photoredox catalysis.[8][9]
Q3: Is the acetyl group stable under typical debromination conditions?
The stability of the acetyl (ketone) group is a primary concern. Harsh reducing agents or certain catalytic systems can lead to the over-reduction of the ketone to a secondary alcohol (1-(4'-biphenyl)ethanol) or even its complete hydrogenolysis to an ethyl group.[4][10] Therefore, reaction conditions must be carefully selected to ensure chemoselectivity for the C-Br bond cleavage while preserving the carbonyl group.[1][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the debromination of this compound.
Problem 1: Incomplete Conversion or No Reaction
Q: My reaction shows a significant amount of starting material remaining even after an extended reaction time. What are the likely causes and how can I fix this?
A: Incomplete conversion is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction setup.
Potential Cause 1: Catalyst Inactivity The palladium catalyst is the engine of this reaction. Its activity can be compromised for several reasons:
-
Catalyst Quality: The Pd/C catalyst may be old or of poor quality. Catalysts can lose activity over time due to oxidation or improper storage.
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or reagents (e.g., sulfur compounds) can poison the palladium surface, rendering it inactive.
-
Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction.
Solutions:
-
Use Fresh Catalyst: Always use a fresh batch of high-quality Pd/C or another appropriate palladium catalyst.
-
Purify Starting Materials: Ensure your this compound and solvent are pure. If necessary, recrystallize the starting material or distill the solvent.
-
Increase Catalyst Loading: While typical loadings are 1-5 mol%, you may need to increase this to 5-10 mol% in difficult cases.[11] However, be mindful that higher catalyst loading can sometimes lead to more side reactions.
Potential Cause 2: Inefficient Hydrogen Donor/Source The choice and delivery of the hydrogen source are critical.
-
For H₂ Gas: If using hydrogen gas, ensure there are no leaks in your apparatus and that the gas is effectively dispersed through the reaction mixture with vigorous stirring. The pressure might be insufficient.
-
For Transfer Hydrogenation: The hydrogen donor (e.g., ammonium formate, isopropanol, formic acid) may be decomposing, or its concentration may be too low.[7]
Solutions:
-
Check H₂ Setup: For hydrogenations using gas, purge the system thoroughly with an inert gas (N₂ or Ar) before introducing H₂. Ensure a proper seal and adequate stirring (at least 800-1000 RPM) to overcome mass transfer limitations.
-
Use Fresh Hydrogen Donor: Use a fresh, high-quality hydrogen donor. For transfer hydrogenation, ensure the donor is used in sufficient excess (typically 3-10 equivalents).
Potential Cause 3: Suboptimal Reaction Conditions Temperature, solvent, and the presence of a base can dramatically influence reaction rates.
-
Temperature: The reaction may be too cold. While many debrominations proceed at room temperature, some systems require mild heating (e.g., 40-80 °C) to initiate.[11]
-
Solvent: The chosen solvent may not be optimal for dissolving the substrate or for the catalytic process. Common solvents include methanol, ethanol, ethyl acetate, and THF.
-
Base: Many catalytic debrominations are accelerated by the presence of a weak base (e.g., triethylamine, potassium carbonate, or sodium acetate).[5] The base neutralizes the HBr formed during the reaction, which can otherwise inhibit the catalyst.
Solutions:
-
Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side reactions by TLC or GC-MS.
-
Solvent Screening: If the reaction is sluggish, consider switching to a different solvent. A polar protic solvent like ethanol or isopropanol is often effective for catalytic transfer hydrogenations.
-
Add a Base: Introduce 1.5-2.0 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to your reaction mixture.[11]
Problem 2: Low Yield of 4-Acetylbiphenyl
Q: The reaction goes to completion, but my isolated yield of the desired product is poor. Where could my product be going?
A: Low yield despite full conversion of the starting material points towards the formation of side products or issues with the workup and purification procedure.
Potential Cause 1: Over-reduction of the Acetyl Group This is the most likely side reaction. The ketone functional group can be reduced to a secondary alcohol or further to an ethyl group.[4]
-
Harsh Reducing Agent: Strong hydride sources like Lithium Aluminum Hydride (LiAlH₄) are not suitable for this reaction as they will readily reduce the ketone.[10] Even a milder reagent like Sodium Borohydride (NaBH₄) can cause over-reduction if conditions are not carefully controlled.[11]
-
Prolonged Reaction Time/High Temperature: Leaving the reaction for too long or at an elevated temperature can promote the reduction of the ketone, especially with a highly active catalyst.
Solutions:
-
Choose a Milder Hydrogen Source: Catalytic transfer hydrogenation using formic acid or isopropanol is often more chemoselective.[6][7]
-
Control Reaction Conditions: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating.
-
Use a Selective Catalyst System: Some catalyst systems are specifically designed for chemoselective dehalogenations. For example, using Pd/C under neutral conditions is often selective for C-Br bond cleavage over ketone reduction.[1][4]
Potential Cause 2: Product Adsorption and Workup Losses
-
Adsorption onto Catalyst: The product, 4-acetylbiphenyl, can adsorb onto the surface of the Pd/C catalyst, especially if it's highly porous.
-
Purification Issues: The product might be lost during extraction or chromatography if its polarity is similar to that of a major byproduct.
Solutions:
-
Thorough Catalyst Filtration: After the reaction, filter the catalyst through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent or another solvent in which the product is highly soluble (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product.
-
Optimize Workup: Ensure your extraction solvent and pH conditions are appropriate for your product. If using chromatography, select a solvent system that provides good separation between your product and any impurities.
Problem 3: Reaction Reproducibility Issues
Q: I had a successful reaction once, but I am struggling to reproduce the results. What factors could be causing this inconsistency?
A: Reproducibility issues often arise from subtle, uncontrolled variables in the experimental setup.
Potential Causes & Solutions:
-
Reagent and Solvent Quality: The most common culprit is variability in reagent or solvent quality. A new bottle of solvent might have a different water content or dissolved oxygen level. A different batch of catalyst may have a different activity level.
-
Action: Standardize your reagents. If possible, use reagents from the same batch for a series of experiments. Always use solvents from a freshly opened bottle or ensure they are properly dried/degassed if the reaction is air-sensitive.
-
-
Atmosphere Control: While some debrominations are robust and can be run open to the air, others are sensitive to oxygen, which can affect the catalyst's oxidative state.[8][9]
-
Action: For maximum reproducibility, conduct the reaction under an inert atmosphere (Nitrogen or Argon). This involves degassing the solvent and using Schlenk techniques.
-
-
Stirring Rate: In a heterogeneous catalytic reaction, the stirring rate affects the mass transfer of reactants to the catalyst surface. An inconsistent stirring rate can lead to variable reaction times and yields.
-
Action: Use a magnetic stir plate with RPM control and a stir bar of appropriate size for the flask. Keep the stirring rate constant across all experiments (e.g., 1000 RPM).
-
Experimental Protocols & Data
Protocol 1: Chemoselective Debromination via Catalytic Transfer Hydrogenation
This protocol is designed to favor the selective cleavage of the C-Br bond while preserving the acetyl group.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Palladium on Carbon (10% Pd, 0.05 eq), and a solvent such as isopropanol or ethanol (approx. 0.1 M concentration).
-
Add ammonium formate (HCOONH₄, 5.0 eq) or triethylammonium formate to the mixture.
-
Stir the reaction mixture vigorously at a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional ethyl acetate.
-
Combine the organic filtrates and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-acetylbiphenyl.
Table 1: Comparison of Debromination Conditions for Aryl Bromides
| Catalyst System | Hydrogen Source | Base | Solvent | Temp. (°C) | Key Features & Remarks | Reference |
| 10% Pd/C | H₂ (gas) | Neutral (none) | Methanol/Ethanol | 25-50 | Good for selective bromide reduction in the presence of ketones, nitriles, or chloro groups.[4] | [1][4] |
| Pd[P(t-Bu)₃]₂ | NaBH₄ | Et₃N | Water (micellar) | 30-40 | Mild, environmentally friendly conditions. NaBH₄ can potentially reduce the ketone.[11] | [11] |
| Pd/C | HCOONH₄ | N/A | Isopropanol | 80 | Effective transfer hydrogenation method. Ammonium formate is a stable, easy-to-handle H-donor. | [5] |
| RuCl₂(diphosphine)(diamine) | Isopropanol | Base | Isopropanol | RT-80 | Primarily for ketone reduction, but illustrates transfer hydrogenation principles.[6] | [6] |
Visual Workflow & Diagrams
Troubleshooting Workflow for Debromination
The following diagram outlines a logical decision-making process for troubleshooting common issues in the debromination of this compound.
Caption: A decision-tree diagram for troubleshooting the debromination reaction.
References
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/acscatal.6b01556][8][9]
-
Reductions of aryl bromides in water at room temperature. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007421/][11]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/012.shtm][4]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/38096410_Reductive_Dehalogenation_of_Aryl_Bromides_and_Chlorides_and_Their_Use_as_Aryl_Blocking_Groups][1]
-
Room-temperature hydrodebromination of 4,4'-dibromobiphenyl catalyzed by 1,1'-bis(diphenylphosphino) ferrocene complexes of palladium. ScholarBank@NUS. [URL: https://scholarbank.nus.edu.sg/handle/10635/157299][12]
-
This compound. gsrs.ncats.nih.gov. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNW39Q228J][13]
-
Process for the catalytic debromination of halogenated monocyclic aromatic compounds. Google Patents. [URL: https://patents.google.com/patent/EP0593251A1/en][5]
-
Transfer hydrogenation. Wikipedia. [URL: https://en.wikipedia.org/wiki/Transfer_hydrogenation][6]
-
Transfer Hydrogenation: Emergence of the Metal-Ligand Bifunctional Mechanism. University of Illinois Urbana-Champaign. [URL: https://chemistry.illinois.edu/research/inorganic-chemistry-seminar-abstracts/transfer-hydrogenation-emergence-metal-ligand][14]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/dehalogenations.shtm][15]
-
4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/4-bromobiphenyl-as-a-key-intermediate-in-organic-synthesis][16]
-
This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/bs_material_safety_data_sheet/5731-01-1_4-Acetyl-4-bromobiphenyl_EN.pdf][2]
-
Catalytic transfer hydrogenation. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr60335a006][17]
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10648083/][7]
-
This compound. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?CategoryID=-1&term=5731-01-1][18]
-
Palladium-Catalyzed Acetylation of Arenes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/210.shtm][3]
-
Carbonyl reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Carbonyl_reduction][10]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5602931/][19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Palladium-Catalyzed Acetylation of Arenes [organic-chemistry.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 6. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 11. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound [oakwoodchemical.com]
- 19. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetyl-4'-bromobiphenyl in catalytic cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge that can impede reaction progress, reduce yields, and complicate purification. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
Introduction: The Challenge of this compound in Cross-Coupling Reactions
This compound is a valuable building block in organic synthesis, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination to construct more complex molecular architectures. However, the presence of both an aryl bromide and an acetyl group on the biphenyl scaffold can present unique challenges to catalyst stability and activity. The electron-withdrawing nature of the acetyl group can influence the reactivity of the aryl bromide, and the ketone functionality itself can potentially interact with the catalyst. This guide will walk you through common issues, their root causes, and practical solutions.
Troubleshooting Guide: A Question & Answer Approach
Issue 1: My reaction has stalled, and I'm observing a black precipitate. What's happening?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1] The active, soluble Pd(0) catalyst has likely aggregated into inactive, insoluble palladium nanoparticles. This is a frequent mode of deactivation in many palladium-catalyzed cross-coupling reactions.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced in an uncontrolled manner, leading to aggregation.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. The freeze-pump-thaw method is highly effective for rigorous oxygen removal.[2]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation.
-
Solution: Optimize the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. Sometimes, a slightly longer reaction time at a lower temperature is preferable to a faster reaction at a higher temperature that leads to catalyst death.
-
-
Inadequate Ligand Stabilization: The ligand's role is to stabilize the Pd(0) center and prevent aggregation. If the ligand is not effective, or if the ligand-to-metal ratio is too low, palladium black formation is more likely.
-
Solution:
-
Increase Ligand Loading: A higher ligand-to-palladium ratio can improve catalyst stability.
-
Choose a More Robust Ligand: For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can be more effective at stabilizing the catalyst and promoting the desired catalytic cycle.[1]
-
-
Experimental Protocol: Rigorous Degassing of Reaction Solvents
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, evacuate the flask under high vacuum for 10-15 minutes.
-
Close the vacuum valve and allow the solvent to thaw completely. You will likely see bubbles escaping from the liquid as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Issue 2: My yield is low, and I'm seeing significant amounts of dehalogenated starting material (4-acetylbiphenyl).
Answer: The formation of 4-acetylbiphenyl as a byproduct indicates a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common issue, particularly with electron-deficient aryl halides.
Potential Causes & Solutions:
-
Source of Hydride: The hydride source can be trace water, the solvent (especially alcohols or ethers like THF), or the boronic acid reagent in Suzuki couplings.
-
Inefficient Catalytic Cycle: If the desired cross-coupling is slow, the competing dehalogenation pathway can become more prominent.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
Optimize the Base: The choice of base is critical. In some cases, a weaker base or a different type of base (e.g., fluoride-based instead of carbonate-based in Suzuki couplings) can minimize dehalogenation.
-
Increase Reaction Rate: By using a more active catalyst system (e.g., a more electron-rich ligand) or a slightly higher temperature (while monitoring for decomposition), you can favor the desired cross-coupling over the slower dehalogenation pathway.
-
For Buchwald-Hartwig Aminations: The choice of base is particularly crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but if dehalogenation is an issue, screening other bases like LHMDS or phosphazene bases may be beneficial.
-
-
Issue 3: In my Suzuki-Miyaura coupling, I'm observing significant homocoupling of my boronic acid partner.
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen and Pd(II) species.[2]
Potential Causes & Solutions:
-
Presence of Oxygen: As mentioned previously, oxygen can facilitate the formation of Pd(II) species that catalyze homocoupling.
-
Solution: Rigorous degassing and maintenance of an inert atmosphere are crucial.[2]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can leave residual Pd(II), which promotes homocoupling.
-
Solution:
-
Use a Pd(0) Source: Consider using a Pd(0) pre-catalyst directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in-situ reduction step.[2]
-
Add a Mild Reducing Agent: The addition of a small amount of a mild reducing agent can help to ensure all the palladium is in the active Pd(0) state.
-
-
Diagram: Key Deactivation Pathways in a Generic Pd-Catalyzed Cross-Coupling Cycle
Caption: Common catalyst deactivation pathways branching off the main catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: Could the acetyl group on this compound be poisoning the catalyst?
A1: While direct poisoning by a simple acetyl group is not a commonly reported major deactivation pathway for robust modern catalyst systems, it is a possibility to consider. The oxygen of the carbonyl could potentially coordinate to the palladium center, especially if a less sterically hindered ligand is used. However, a more likely influence of the acetyl group is its strong electron-withdrawing effect. This makes the aryl bromide more electron-deficient, which can facilitate the oxidative addition step but may also make the resulting intermediates more susceptible to other decomposition pathways if not properly stabilized by the ligand. For substrates with electron-withdrawing groups, using bulky, electron-rich ligands is often a good strategy to stabilize the catalytic intermediates.[3]
Q2: I suspect my starting material, this compound, may contain impurities. What should I look out for?
A2: Impurities in the starting material can be a significant source of catalyst deactivation. Potential impurities could arise from the synthesis of this compound itself.
-
Residual Lewis Acids: If synthesized via a Friedel-Crafts acylation, residual Lewis acids (e.g., AlCl₃) can interfere with the basic conditions of many cross-coupling reactions.
-
Starting Material from Synthesis: Unreacted starting materials from its synthesis could be present.
-
Sulfur-containing compounds: Elemental sulfur or sulfur-containing reagents used in preceding synthetic steps can be potent poisons for palladium catalysts.[4]
-
Solution: Ensure the purity of your this compound. Recrystallization or column chromatography may be necessary. Running a small-scale test reaction with a purified batch can help diagnose if impurities are the issue.
Q3: Can I regenerate a catalyst that has turned to palladium black?
A3: In a laboratory setting, regenerating palladium black in the reaction flask is generally not practical or efficient. The aggregated nanoparticles are catalytically inactive, and re-solubilizing them into an active mononuclear Pd(0) species under the reaction conditions is very difficult. The best approach is to prevent its formation in the first place through careful optimization of reaction conditions. If significant palladium black has formed, it is usually necessary to abandon the reaction, filter off the precipitate, and start over with fresh catalyst and optimized conditions.
Q4: What is the best general-purpose catalyst system to start with for reactions involving this compound?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (Suzuki, Heck, Buchwald-Hartwig, etc.) and the coupling partner. However, a good starting point for this electron-deficient aryl bromide would be a palladium(II) pre-catalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylmonophosphine ligand such as SPhos, XPhos, or RuPhos. For the base in a Suzuki coupling, K₂CO₃ or K₃PO₄ are common choices. For a Buchwald-Hartwig amination, NaOtBu is a standard, strong base. Always start with a small-scale reaction to screen conditions before committing a large amount of material.
Workflow: Diagnosing Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- BenchChem. (2025). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
- BenchChem. (2025). Technical Support Center: Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
-
Hiremath, R. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2021). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 25(4), 928-934. Available from: [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
-
Singh, R. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: A-Z Guide to High-Purity 4-Acetyl-4'-bromobiphenyl
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Welcome to the dedicated support center for the synthesis and purification of 4-Acetyl-4'-bromobiphenyl. As a crucial intermediate in the development of pharmaceuticals and advanced materials, achieving high purity of this compound is paramount for the reliability and success of downstream applications. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, combining established chemical principles with practical, field-tested advice.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, common issues that can arise during the purification of this compound, providing both the underlying cause and a detailed protocol for resolution.
Issue 1: My final product is an oil or a low-melting, sticky solid instead of the expected white crystalline powder.
Q: I've completed my synthesis and work-up, but the resulting product is not the clean, crystalline solid I need. What's causing this, and how can I fix it?
A: This is a frequent issue and typically points to the presence of impurities that disrupt the crystal lattice formation of the desired product. The most common culprits are unreacted starting materials, particularly 4-bromobiphenyl, residual solvents from the extraction process, or oily byproducts from the reaction itself.
The most effective first-line solution is recrystallization . This technique relies on the solubility differences between your target compound and the impurities in a given solvent system. The goal is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
-
Solvent Selection: Begin by testing the solubility of a small sample of your crude product in various solvents. Ethanol is often a good starting point for this compound. A mixed solvent system, such as ethyl acetate/hexanes, can also be very effective.[1][2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it. If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., ethyl acetate) first, then slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.[3]
-
Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The expected melting point of pure this compound is in the range of 129-133 °C.[4][5] A sharp melting point in this range is a good indicator of purity.
| Solvent System | Rationale for Use | Notes |
| Ethanol or Methanol | The polarity of these alcohols is often ideal for dissolving the ketone at high temperatures while having reduced solubility upon cooling. | A good first choice for many aromatic ketones. |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system. The compound is soluble in ethyl acetate, and the addition of hexanes as an anti-solvent induces crystallization.[2] | Allows for fine-tuning of the polarity to achieve optimal crystallization. |
| Acetone / Water | Similar to the above, acetone is the good solvent and water is the anti-solvent. | Be cautious with the amount of water added to avoid "oiling out".[3] |
| Toluene | Can be effective for compounds that are less polar. | Higher boiling point requires more care during handling. |
Issue 2: My TLC analysis shows multiple spots, indicating a complex mixture of impurities.
Q: I've run a Thin-Layer Chromatography (TLC) plate of my crude product, and I see several spots in addition to my desired product. What are these impurities and how do I remove them?
A: Multiple spots on a TLC plate confirm the presence of several byproducts. In a typical Friedel-Crafts acylation synthesis of this compound, these impurities can include unreacted 4-bromobiphenyl, di-acylated products, and regioisomers (where the acetyl group is attached to a different position on the biphenyl ring).[6] When recrystallization is insufficient to separate these components, flash column chromatography is the recommended method.
Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (a solvent or mixture of solvents).
Caption: Workflow for flash column chromatography.
-
Select an Eluent System: Use TLC to determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexanes. You are looking for a system that gives your product an Rf value of approximately 0.3.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar solvent (e.g., 100% hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add this powder to the top of your packed column.
-
Elute and Collect: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate. The less polar impurities (like unreacted 4-bromobiphenyl) will elute first, followed by your desired product, and then more polar impurities. Collect the eluent in a series of fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Mobile Phase Gradient (Ethyl Acetate in Hexanes) | Compound Typically Eluted |
| 0-5% | Unreacted 4-bromobiphenyl |
| 5-15% | This compound (Product) |
| 15-30% | More polar byproducts (e.g., di-acylated species) |
Issue 3: My NMR spectrum shows extra aromatic peaks, suggesting the presence of isomers.
Q: I have isolated a solid product, but the ¹H NMR spectrum is more complex than expected, with extra doublets and triplets in the aromatic region. What could this be?
A: This is a classic sign of regioisomeric impurities . The Friedel-Crafts acylation, while strongly para-directing, can sometimes yield small amounts of ortho or meta isomers, especially if the reaction temperature is not well-controlled.[1] These isomers have very similar polarities and can be difficult to separate from the desired para product by standard chromatography or recrystallization.
Caption: Formation of regioisomers during synthesis.
-
Reaction Temperature Control: The selectivity for the para product is often improved by running the Friedel-Crafts acylation at lower temperatures (e.g., 0-5 °C).[1][4]
-
Careful Recrystallization: While challenging, multiple, careful recrystallizations can sometimes enrich the desired para isomer, which may crystallize more readily than its counterparts.
-
Preparative HPLC: If exceptionally high purity is required and other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate the isomers. This method offers much higher resolving power than standard flash chromatography but is more resource-intensive.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove a persistent yellow or brownish tint from my product?
A1: A colored tint often arises from trace impurities, possibly from the Lewis acid catalyst used in the synthesis or slight product degradation. A simple and effective method to remove this color is to perform a "hot filtration" step during recrystallization. Dissolve the colored product in the minimum amount of hot solvent, add a small amount of activated charcoal, and swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal, and then allow the clear filtrate to cool and crystallize as usual.
Q2: How can I be sure I've removed all the unreacted 4-bromobiphenyl?
A2: Unreacted 4-bromobiphenyl is less polar than the acetylated product. During column chromatography, it will elute before your product.[7] The most reliable way to confirm its absence is through Gas Chromatography (GC) or ¹H NMR spectroscopy. In the NMR, the starting material will have a distinct set of aromatic signals that will be absent in the pure product spectrum.[8]
Q3: What are the best practices for storing purified this compound?
A3: The compound is a stable solid. However, to maintain long-term purity, it should be stored in a tightly sealed container in a cool, dry, and dark place.[9] This prevents potential degradation from moisture or light.
Q4: Can I improve the purity of my product by optimizing the initial reaction conditions?
A4: Absolutely. Purity starts with the reaction itself. To maximize the formation of the desired product and minimize byproducts in a Friedel-Crafts acylation, ensure the following:
-
Use high-purity starting materials and anhydrous solvents.
-
Maintain a strict inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.
-
Control the reaction temperature carefully, typically keeping it low to improve selectivity.[1]
-
Use a stoichiometric amount of the Lewis acid, as both the reactant and the ketone product can form complexes with it.[10]
By addressing these potential issues proactively and applying the appropriate purification techniques, you can consistently obtain high-purity this compound for your research and development needs.
References
-
This compound. Gsrs. Available at: [Link]
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Royal Society of Chemistry. Available at: [Link]
-
Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. Cole-Parmer. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
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4-Acetylbiphenyl | C14H12O | CID 7113. PubChem. Available at: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
p-BROMOBIPHENYL. Organic Syntheses. Available at: [Link]
- US4990705A - Preparation of 4-bromobiphenyl. Google Patents.
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Technical Support Center: Synthesis of 4-Acetyl-4'-bromobiphenyl Derivatives
Welcome to the technical support center for the synthesis of 4-acetyl-4'-bromobiphenyl and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common pitfalls and provide troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical experience.
Section 1: Troubleshooting the Friedel-Crafts Acylation of 4-Bromobiphenyl
The Friedel-Crafts acylation of 4-bromobiphenyl with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a primary route to this compound. While seemingly straightforward, this reaction is prone to several issues that can impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation reaction is showing low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion in a Friedel-Crafts acylation is a common issue, often pointing to problems with the catalyst or reaction conditions. Here’s a checklist of potential culprits:
-
Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Always use a fresh, unopened container of anhydrous AlCl₃ and handle it rapidly in a dry environment, such as under an inert atmosphere (nitrogen or argon).
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively taking it out of the catalytic cycle.[1] Ensure you are using at least a 1:1 molar ratio of AlCl₃ to the limiting reagent (either 4-bromobiphenyl or the acetylating agent).
-
Poor Quality Reagents: The purity of your 4-bromobiphenyl and acetylating agent is crucial. Ensure they are free from contaminants, especially water.
-
Low Reaction Temperature: While lower temperatures can improve selectivity (see Q2), a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Q2: I'm observing the formation of a significant amount of an isomeric byproduct. How can I identify it and improve the selectivity for the desired 4,4'-isomer?
A2: The primary isomeric byproduct in the acylation of 4-bromobiphenyl is the ortho-isomer, 2-acetyl-4'-bromobiphenyl. The formation of the para-isomer is generally favored due to steric hindrance at the ortho position.
-
Identification: The isomers can typically be distinguished by thin-layer chromatography (TLC), where the para-isomer is often less polar. For definitive identification, ¹H NMR spectroscopy is invaluable. The aromatic region of the spectrum for the para-isomer will be more symmetric compared to the more complex splitting pattern of the ortho-isomer.
-
Improving Selectivity: Lowering the reaction temperature can significantly enhance the selectivity for the para-isomer.[2] Running the reaction at 0°C or even lower temperatures can minimize the formation of the ortho-isomer.
Q3: My crude product is a dark, oily residue and is difficult to purify. What could be the cause and how should I proceed?
A3: A dark, oily product often indicates the presence of side products or decomposition.
-
Potential Side Products: Besides isomeric impurities, you might be observing a fluorescent byproduct, which has been identified in some cases as [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, arising from diacylation and subsequent reaction.[3]
-
Work-up and Purification:
-
After quenching the reaction with ice-cold dilute acid, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer thoroughly with water and brine to remove any remaining acid and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
After solvent removal, attempt to crystallize the crude product. A common recrystallization solvent system is a mixture of petroleum ether and benzene[4] or ethanol.[2]
-
If recrystallization is challenging, column chromatography on silica gel is an effective method for separating the desired product from isomers and other impurities.
-
Visualizing the Workflow: Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.
Section 2: Navigating the Suzuki-Miyaura Coupling Route
An alternative and powerful method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. A common strategy involves coupling 4-bromoacetophenone with 4-bromophenylboronic acid. This approach offers high yields but is sensitive to reaction parameters, with several potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is sluggish or fails to go to completion. What are the critical parameters to check?
A1: Incomplete Suzuki coupling reactions often stem from issues with the catalyst system, reagents, or reaction environment.
-
Catalyst Deactivation: The active palladium(0) species can be sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). A black precipitate is likely palladium black, the inactive, agglomerated form of the catalyst.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like SPhos can be highly effective and can help minimize side reactions.[5]
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species.[6][7][8] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for minimizing dehalogenation.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Q2: I'm observing a significant amount of a byproduct that appears to be acetophenone. What is this side reaction and how can I prevent it?
A2: The formation of acetophenone is due to a dehalogenation side reaction, where the bromine atom on the 4-bromoacetophenone is replaced by a hydrogen atom.[9]
-
Mechanism: Dehalogenation is often mediated by a palladium-hydride (Pd-H) species.[5] This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. Reductive elimination from an aryl-palladium-hydride intermediate then yields the dehalogenated product.
-
Prevention Strategies:
-
Use a Non-Protic Solvent: If dehalogenation is severe, consider switching to a non-protic solvent system.
-
Optimize the Base: Use a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Choose the Right Ligand: Bulky electron-rich ligands such as SPhos can promote the desired cross-coupling over dehalogenation.[5]
-
Control Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[9] Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
Q3: Besides dehalogenation, what other common side products should I look out for?
A3: Another common side reaction is the homocoupling of the boronic acid to form 4,4'-dibromobiphenyl. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), which in turn can catalyze the homocoupling. Thoroughly degassing the reaction mixture is the most effective way to prevent this.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Experimental Protocols & Data
Protocol 1: Friedel-Crafts Acylation of 4-Bromobiphenyl
This protocol is adapted from established procedures.[4]
Materials:
-
4-Bromobiphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Petroleum ether
-
Benzene
Procedure:
-
Under a nitrogen atmosphere, place 26.6 g (0.2 mol) of anhydrous AlCl₃ in a reaction flask and add 150 ml of anhydrous DCM.
-
While cooling the mixture in an ice bath, add a solution of 15.6 g (0.2 mol) of acetyl chloride in 200 ml of anhydrous DCM dropwise.
-
To this cooled suspension, add a solution of 23.3 g (0.1 mol) of 4-bromobiphenyl in 200 ml of anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
After reflux, let the reaction stir at room temperature overnight under a nitrogen atmosphere.
-
Carefully quench the reaction by adding 50 g of ice and separate the aqueous layer.
-
Wash the organic layer twice with 50 ml of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a 3:1 mixture of petroleum ether:benzene to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and 4-Bromophenylboronic Acid
This is a general protocol that can be optimized for specific substrates.
Materials:
-
4-Bromoacetophenone
-
4-Bromophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene
-
Water, degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromoacetophenone (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask, followed by toluene (5 mL) and degassed water (0.5 mL).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization Data for this compound
| Technique | Expected Observations |
| Appearance | White or pale brown solid.[10] |
| Melting Point | 129-133 °C.[10] |
| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.6 ppm) and complex multiplets in the aromatic region (7.5-8.0 ppm) are expected. |
| ¹³C NMR | A signal for the carbonyl carbon (~197 ppm) and multiple signals in the aromatic region are characteristic. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone is expected around 1680 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observable at m/z ≈ 274 and [M+2]⁺ at m/z ≈ 276, with approximately equal intensity due to the presence of the bromine atom. |
References
- Alacid, M., & Najera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3174-3180.
- Amatore, C., Le Duc, G., & Jutand, A. (2012). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 45(10), 1807-1817.
- Bardají, M. G., & Ujaque, G. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(13), 3325-3335.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
-
PrepChem. (n.d.). Synthesis of 1-Acetyl-4'-bromo-biphenyl. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Scribner. (2025). Experiment 8 - Suzuki Coupling Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- BenchChem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.
-
PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.
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GSRS. (n.d.). This compound. Retrieved from [Link]
- El-Shafiy, O. A., et al. (2017). Novel pyridine-based Pd(II)
- da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- CUNY. (n.d.).
- University of Calgary. (n.d.). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Society for Science. (2022).
- YouTube. (2021). 18.
- MDPI. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Google Patents. (n.d.). Preparation of 4-bromobiphenyl.
- Benchchem. (n.d.).
- Research India Publications. (n.d.). Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl).
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- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 5731-01-1 [chemicalbook.com]
Scaling up 4-Acetyl-4'-bromobiphenyl reactions
An essential intermediate in the synthesis of pharmaceuticals and advanced materials, 4-Acetyl-4'-bromobiphenyl is a molecule of significant interest. Scaling its synthesis from the laboratory bench to pilot or production scale presents a unique set of challenges that require a deep understanding of reaction mechanics, process control, and safety protocols.
This Technical Support Center is designed for researchers, chemists, and process engineers. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of the two primary synthetic routes: Friedel-Crafts Acylation and Suzuki-Miyaura Coupling.
Choosing Your Synthetic Pathway
The selection of a synthetic route for scaling up is a critical decision dictated by factors such as raw material cost, process safety, atom economy, and downstream purification requirements.
-
Friedel-Crafts Acylation: A classic electrophilic aromatic substitution, this route involves reacting 4-bromobiphenyl with an acetylating agent (e.g., acetyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2]. It is a direct, often high-yielding method but requires stoichiometric amounts of the catalyst and a stringent moisture-free environment, which can be challenging at scale.
-
Suzuki-Miyaura Coupling: A Nobel Prize-winning, palladium-catalyzed cross-coupling reaction, this route typically couples 4-bromoacetophenone with phenylboronic acid or 4-acetylphenylboronic acid with an aryl bromide[3][4][5]. This method offers high functional group tolerance and milder conditions but involves a costly palladium catalyst, and its efficiency can be sensitive to various parameters, making scale-up a complex optimization problem[6][7].
Below is a general workflow for the production of this compound, from starting material selection to final product purification.
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Guide: Friedel-Crafts Acylation Route
This section addresses common problems encountered when scaling the Friedel-Crafts acylation of 4-bromobiphenyl.
Q1: My reaction yield is significantly lower on a larger scale than in my lab experiments. What are the most likely causes?
A1: Low yield in a scaled-up Friedel-Crafts acylation often points to issues with reagent integrity or process control.
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture[8]. On a larger scale, the increased surface area and longer addition times provide more opportunities for exposure to atmospheric moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use a fresh, free-flowing container of AlCl₃; if it appears clumpy, it has likely been compromised[8].
-
Inefficient Mixing: As the reaction proceeds, a solid complex of the catalyst and the ketone product forms, which can lead to a thick, difficult-to-stir slurry. Inadequate agitation in a large reactor can create localized "hot spots" or areas of poor reagent mixing, leading to incomplete reaction and side product formation. Evaluate the reactor's mixing efficiency and consider using a more powerful overhead stirrer or adjusting the solvent volume.
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions, such as polysubstitution or degradation. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Ensure your cooling system is adequate for the scale and consider slower, controlled addition of reagents to manage the exotherm.
Q2: During the aqueous workup, a persistent emulsion has formed, making phase separation impossible. How can I resolve this?
A2: Emulsion formation is a frequent challenge during the workup of large-scale Friedel-Crafts reactions[8]. This is often caused by finely dispersed aluminum salts.
-
Quenching Technique: The method of quenching is critical. Instead of adding water to the reaction mixture, try pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid[8]. The acid helps to keep the aluminum salts soluble in the aqueous phase.
-
Breaking the Emulsion: If an emulsion has already formed, adding a saturated aqueous solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase[8]. Gentle agitation or allowing the mixture to stand for an extended period may also aid separation. In some cases, filtration through a pad of Celite® can help remove particulate matter that stabilizes the emulsion.
Q3: My final product is contaminated with an isomer. How can I improve the regioselectivity for the desired 4-acetyl product?
A3: While Friedel-Crafts acylation of substituted biphenyls generally favors the para-isomer due to steric hindrance, the formation of the ortho-isomer can occur[9].
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard and generally provide good selectivity[9]. Avoid solvents that can compete in the reaction.
-
Temperature: Lower reaction temperatures often enhance selectivity by favoring the thermodynamically more stable para-product[9]. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purification: If isomeric impurities persist, purification is necessary. Recrystallization from a suitable solvent like ethanol or isopropanol is often effective for isolating the desired this compound isomer on a large scale[1][9].
| Parameter | Recommended Condition | Rationale & Scale-Up Consideration |
| Catalyst | Aluminum Chloride (AlCl₃) | Extremely hygroscopic. Must be handled under inert, anhydrous conditions. Stoichiometric amount is required as it complexes with the product.[10] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Acetyl chloride is more reactive but moisture-sensitive. Acetic anhydride is less hazardous but may require slightly harsher conditions.[2] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert solvents are crucial to prevent side reactions. Ensure they are anhydrous.[9] |
| Temperature | 0°C to reflux | Reaction is exothermic. Maintain low temperature during addition to control exotherm and improve selectivity, then warm to drive to completion.[1][9] |
| Workup | Quench on ice/HCl | Critical for hydrolyzing the aluminum complexes and preventing emulsion formation.[8] |
Table 1. Key Parameters for Scaling Friedel-Crafts Acylation.
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
Scaling palladium-catalyzed reactions introduces a distinct set of challenges related to catalyst activity, stability, and removal.[6]
Q1: My large-scale Suzuki reaction has stalled, and I see a black precipitate. What went wrong?
A1: This is a classic sign of catalyst decomposition. The black precipitate is likely palladium black, the inactive, agglomerated form of the palladium catalyst[9].
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen, leading to deactivation[6]. While small lab-scale reactions might tolerate minor air exposure, this becomes critical at scale. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the process.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be oxidized by peroxides in the solvent (especially ethers like THF or dioxane)[11]. Always use freshly distilled or peroxide-free solvents.
-
Thermal Instability: High temperatures can accelerate catalyst decomposition. While heating is often necessary, exceeding the optimal temperature range for your specific catalyst/ligand system can be detrimental. Monitor the internal reaction temperature closely, as large volumes can develop significant thermal gradients.
Q2: The reaction is sluggish and conversion is poor, even with an inert atmosphere. What other parameters should I investigate?
A2: Incomplete conversion in a scaled-up Suzuki reaction can stem from several factors beyond catalyst decomposition.
-
Base Selection & Solubility: The base is crucial for the transmetalation step[7]. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common, but their solubility can be limited, especially in mixed aqueous/organic solvent systems. This can lead to a heterogeneous mixture where poor mixing limits the reaction rate. Ensure your reactor's agitation is sufficient to maintain a fine suspension. Sometimes, switching to a soluble organic base or adding a phase-transfer catalyst can help.
-
Solvent System: The choice of solvent affects the solubility of all components and the reaction rate. A common system is a mixture of an organic solvent (like toluene, dioxane, or 2-propanol) and water[12]. The ratio can be critical. If reagents are not fully dissolved, the reaction may be limited by mass transfer.
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines, which are often less reactive. Use high-quality boronic acid from a reliable supplier and store it properly.
Caption: Troubleshooting decision tree for low yield in a Suzuki-Miyaura coupling reaction.
Q3: How can I effectively remove the residual palladium from my final product to meet regulatory limits (e.g., for APIs)?
A3: Removing palladium to parts-per-million (ppm) levels is a critical challenge in pharmaceutical manufacturing[7].
-
Workup and Crystallization: Often, a significant portion of the palladium can be removed during the aqueous workup and subsequent crystallization of the product.
-
Scavengers: The most common approach is to treat the organic solution of the crude product with a palladium scavenger. These are materials with a high affinity for palladium. Common examples include:
-
Thiol-based scavengers: Resins or silicas functionalized with thiol groups (e.g., SiliaMetS Thiol) are very effective.
-
Activated Carbon: Treating the solution with activated carbon can adsorb palladium, but it may also lead to some product loss.
-
Amines: Certain amine-functionalized scavengers can also be effective.
-
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a complexing agent (like cysteine) can also be used to pull palladium into the aqueous phase.
The choice of scavenger and the treatment conditions (temperature, time) must be optimized for your specific process to ensure efficient palladium removal without degrading the product.
| Parameter | Recommended Condition | Rationale & Scale-Up Consideration |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) precatalysts | Loading is typically 0.01-1 mol%. Lowering catalyst loading is a key goal at scale but may require more active ligand systems.[7] |
| Ligand | Phosphine-based (e.g., PPh₃, Buchwald ligands) | Ligand choice is critical for catalyst stability and reactivity. Air-stable ligands are preferable for large-scale operations. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. Heterogeneity requires efficient mixing.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-Propanol/H₂O | Solvent choice impacts solubility and reaction kinetics. Degassing is non-negotiable to prevent catalyst oxidation.[12][13] |
| Temperature | 80-110 °C | Must be carefully controlled. Runaway reactions can be a safety hazard, especially with certain solvent systems.[14] |
Table 2. Key Parameters for Scaling Suzuki-Miyaura Coupling.
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards to consider when scaling up these reactions?
A: Both routes have significant safety considerations that are amplified at scale.
-
Friedel-Crafts: The reaction of AlCl₃ with water is violently exothermic and releases HCl gas. A breach in the inert atmosphere could lead to a dangerous pressure buildup. Dichloromethane is a regulated solvent with health risks.
-
Suzuki Coupling: The reaction can have a significant exotherm, which, if not controlled, could lead to a runaway reaction, especially in solvents like dioxane or DMF[14]. Some phosphine ligands can be pyrophoric. Handling large quantities of palladium catalysts requires care to prevent ignition of the dry powder. A thorough process safety review (e.g., HAZOP) is essential before any scale-up campaign.
Q: What is the most efficient method for purifying multi-kilogram batches of this compound?
A: For large quantities, recrystallization is generally the most practical and economical purification method. A common procedure involves dissolving the crude solid in a hot solvent (e.g., ethanol, isopropanol, or toluene) and allowing it to cool slowly to form pure crystals, which are then isolated by filtration[1][9]. The choice of solvent is critical and requires screening to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Column chromatography is generally reserved for smaller scales or when very high purity is required and recrystallization is ineffective.
Q: Which analytical methods are best for in-process control (IPC) and final product release?
A: A combination of methods is typically used:
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the disappearance of starting materials and the appearance of the product to determine reaction completion.
-
Final Product Release: For confirming the identity and purity of the final product, the following are standard:
-
¹H NMR: To confirm the chemical structure.[15]
-
GC-MS or LC-MS: To confirm the molecular weight and identify any minor impurities.[16]
-
HPLC: To determine purity with high accuracy (e.g., >98%).[16]
-
Melting Point: A sharp melting point close to the literature value (129-133 °C) is a good indicator of purity.[17][18]
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation (Lab Scale)
This protocol describes the synthesis of this compound from 4-bromobiphenyl.
-
Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (26.6 g, 0.2 mol) and add anhydrous dichloromethane (150 mL) via cannula.
-
Acyl Chloride Addition: Cool the stirred suspension to 0-5 °C in an ice bath. Add acetyl chloride (15.6 g, 0.2 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: In a separate flask, dissolve 4-bromobiphenyl (23.3 g, 0.1 mol) in anhydrous dichloromethane (200 mL). Add this solution dropwise to the reaction mixture over 1 hour, keeping the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Cool the reaction mixture to 0 °C. In a separate, larger flask, prepare a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture onto the stirred ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from ethanol to yield pure this compound.[1]
Protocol 2: Suzuki-Miyaura Coupling (Lab Scale)
This protocol describes the synthesis using 4-bromoacetophenone and phenylboronic acid.
-
Setup: To a 500 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoacetophenone (19.9 g, 0.1 mol), phenylboronic acid (14.6 g, 0.12 mol), and potassium carbonate (27.6 g, 0.2 mol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.16 g, 1 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene (200 mL) and water (50 mL). The degassing can be done by bubbling nitrogen through the solvents for 30 minutes prior to use.
-
Reaction: Heat the stirred mixture to reflux (approx. 90-95 °C) under a nitrogen atmosphere. The reaction is typically complete within 4-12 hours. Monitor progress by TLC or HPLC.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (200 mL) and water (100 mL).
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.[5][19]
References
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development - ACS Publications. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]
-
Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications. [Link]
-
Synthesis of 1-Acetyl-4'-bromo-biphenyl. PrepChem.com. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. ResearchGate. [Link]
-
Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
-
Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. ResearchGate. [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
This compound. gsrs.ncats.nih.gov. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central (PMC). [Link]
-
Friedel-Crafts Acylation. YouTube. [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Wiley Online Library. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]
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- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Efficiency for 4-Acetyl-4'-bromobiphenyl
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 4-Acetyl-4'-bromobiphenyl. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction efficiency, yield, and purity.
Introduction: Temperature as a Critical Reaction Parameter
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, temperature is far more than a simple variable; it is a primary driver of reaction kinetics and selectivity. For a substrate like this compound, the electron-withdrawing nature of the acetyl group enhances the reactivity of the C-Br bond, yet precise temperature control remains paramount. Insufficient thermal energy can lead to reaction stalling, while excessive heat can trigger a cascade of undesirable side reactions and catalyst degradation. This guide will navigate the nuances of temperature optimization to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion at 70-80 °C. Why is this happening and should I increase the temperature?
Answer: This is a classic issue where the reaction has not been supplied with sufficient activation energy (Ea) to proceed at an efficient rate. Several key steps in the catalytic cycle are highly temperature-dependent.
-
The "Why": The most critical energy-demanding step is often the initial oxidative addition of the this compound to the Pd(0) catalyst. While the acetyl group makes the aryl bromide more reactive than an electron-neutral substrate, this step still requires a significant energy input to break the C-Br bond and form the Pd(II) intermediate.[1] At lower temperatures (e.g., < 80 °C), this process can be sluggish, leading to a "bottleneck" in the catalytic cycle and poor overall conversion.[2]
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments (e.g., to 90 °C, then 100 °C). Monitor the reaction progress by TLC or LC-MS at each stage. Many Suzuki reactions perform optimally in the 90-120 °C range.[3][4]
-
Verify Other Components: Before drastically increasing the temperature, ensure other factors are not the root cause. Confirm that your palladium catalyst is active, the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered, and your solvents have been properly degassed to prevent catalyst oxidation.[5]
-
Consider Microwave Irradiation: For rapid optimization and heating, microwave synthesis is an excellent tool. It allows for precise temperature control and can often reduce reaction times from hours to minutes, typically using temperatures between 110-160 °C.[6][7]
-
Q2: I've increased the reaction temperature to 120 °C and while my starting material is consumed, the yield of the desired product is low and I'm seeing several byproducts. What are these impurities and how does temperature cause them?
Answer: High temperatures can significantly accelerate the desired reaction but often promote competing, undesirable pathways. The two most common byproducts in this scenario are the result of homocoupling and protodeboronation/dehalogenation .
-
The "Why":
-
Homocoupling: At elevated temperatures, you may see the formation of 4,4'-diacetylbiphenyl (from your starting material) or biphenyl (from your boronic acid partner). This occurs through various side-pathways that become more prominent with increased thermal energy.[8]
-
Protodeboronation/Dehalogenation: This is a major issue where the boronic acid reagent reacts with trace water or solvent protons, replacing the boron group with a hydrogen atom. Similarly, the aryl bromide can be reduced, replacing the bromine with hydrogen to form 4-acetylbiphenyl.[2] Higher temperatures can accelerate these decomposition pathways, effectively destroying your reagents before they can couple.[8]
-
-
Troubleshooting & Optimization: This is a scenario where the reaction may be under thermodynamic control when kinetic control is desired.[9] At high temperatures, the system has enough energy to explore multiple reaction pathways, sometimes favoring more stable but undesired products.[10][11]
-
Find the "Sweet Spot": The goal is to find the minimum temperature required for efficient conversion without activating side reactions. Systematically lower the temperature from 120 °C back down to 110 °C or 100 °C and analyze the product-to-byproduct ratio.
-
Change the Base/Solvent System: Sometimes the choice of base can influence side reactions at high temperatures. Switching from a very strong base to a milder one (e.g., K₃PO₄ or K₂CO₃) can help.
-
Shorten Reaction Time: High temperatures may drive the reaction to completion much faster. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from degrading or participating in further side reactions.
-
Data Summary: Temperature Effect on Suzuki Coupling Yield
The following table summarizes typical results seen when studying the effect of temperature on the yield of a Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid.
| Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Primary Observation |
| 50 | 12 | < 10% | Reaction is sluggish; insufficient energy for efficient oxidative addition. |
| 75 | 12 | ~60-70% | Significant improvement, but reaction may not reach full completion.[12] |
| 90 | 6 | > 95% | Often the optimal balance of high yield, clean conversion, and reasonable reaction time. |
| 120 | 4 | ~85% (with byproducts) | Faster reaction, but increased incidence of homocoupling and dehalogenation.[3][8] |
Note: Data is generalized from typical findings in the literature to illustrate the trend.[8][12]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Temperature influences the rate of each step, particularly the initial oxidative addition and the final reductive elimination.
Caption: Troubleshooting decision tree for temperature-related coupling issues.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a robust starting point for the synthesis of 4-Acetyl-4'-aryl-biphenyl from this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (Triphenylphosphine ligand can also be used) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Microwave reaction vial (10 mL) with stir bar
Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos ligand in 1 mL of the dioxane.
-
Combine Reagents: Add the dioxane (3 mL remaining) and deionized water (1 mL) to the microwave vial containing the solids. Add the catalyst mixture to the vial.
-
Seal and Purge: Securely cap the vial. Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting a needle through the septum for gas inlet and another for outlet.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at a constant temperature of 120 °C for 15 minutes with magnetic stirring. [13]6. Work-up: After the reaction, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-Acetyl-4'-aryl-biphenyl. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
References
-
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]
-
Roy, A. H., & Hartwig, J. F. (2003). Oxidative Addition of Aryl Tosylates to Palladium(0) and Coupling of Unactivated Aryl Tosylates at Room Temperature. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Chem LibreTexts. (2020). Kinetic vs Thermodynamic Control. Chemistry LibreTexts. [Link]
-
ResearchGate. (2015). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Catalyst: A Journal of Undergraduate Research. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Lipshutz, B. H., & Taft, B. R. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Organic Letters, 10(7), 1329–1332. [Link]
-
Wikipedia. (2023). Thermodynamic reaction control. Wikipedia. [Link]
-
YouTube. (2020). 33: Kinetic control vs. thermodynamic control. YouTube. [Link]
-
Zare, A., & Merat, F. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 647–658. [Link]
-
Ghaffarzadeh, M., & Ebrahimi, S. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 13(12), 16484–16494. [Link]
-
Wikipedia. (2023). Thermodynamic reaction control. Wikipedia. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. [Link]
-
Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1662–1672. [Link]
-
Zhang, W. (2002). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 4(17), 2841–2844. [Link]
-
ResearchGate. (2014). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. [Link]
-
Nasrollahzadeh, M., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, 5(5), 2733–2741. [Link]
-
ResearchGate. (2021). (a) Effect of temperature on the progress of the assisted Suzuki... ResearchGate. [Link]
-
Al-Masri, A. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(10), 1105. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. [Link]
-
Scribd. (2025). Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]
-
Thorarensen, A., & Palmgren, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and (Arylethynyl)trimethylsilanes. Tetrahedron Letters, 42(49), 8541-8544. [Link]
-
van Asselt, R., & Vrieze, K. (1994). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium methyl bond energy. Organometallics, 13(1), 130-137. [Link]
-
IntechOpen. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. IntechOpen. [Link]
-
Cárdenas-Galindo, L. M., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 7(4), 98. [Link]
-
Arkat-USA. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkat-USA. [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. NCBI. [Link]
-
ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate. [Link]
-
Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]
-
Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. [Link]
-
PubMed. (2024). Mechanism and kinetics of thermal decomposition of decabromobiphenyl: Reaction with reactive radicals and formation chemistry of polybrominated dibenzofurans. PubMed. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 4-Acetyl-4'-bromobiphenyl
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the removal of residual palladium catalysts from 4-Acetyl-4'-bromobiphenyl. This biaryl compound, commonly synthesized via Suzuki-Miyaura cross-coupling, often presents purification challenges due to palladium contamination, which is unacceptable in pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
Palladium is a heavy metal with known toxicity. For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities. Residual palladium can also interfere with downstream reactions and compromise the stability and biological activity of the final compound.
Q2: What are the most common forms of residual palladium in a Suzuki-Miyaura reaction mixture?
Residual palladium can exist in several forms: soluble Pd(0) and Pd(II) species, colloidal palladium ("palladium black"), and palladium bound to organic ligands. The speciation of the residual palladium will influence the choice of the most effective removal method.
Q3: I see a black precipitate in my reaction mixture. Is this palladium?
A black or dark brown precipitate is often indicative of palladium black, which is agglomerated Pd(0). While its formation can indicate catalyst decomposition, it is generally easier to remove by simple filtration compared to soluble palladium species.
Q4: Can I remove the palladium catalyst by simple column chromatography?
While silica gel chromatography is a standard purification technique, it is often not sufficient to remove all palladium residues, especially highly non-polar, soluble palladium complexes. These can co-elute with the desired product. However, chromatography can be effective when used in combination with other methods.
Q5: Are there any preventative measures I can take to minimize palladium contamination?
Yes. Optimizing the reaction conditions can minimize palladium leaching into the product. This includes using the minimum necessary catalyst loading, ensuring efficient stirring to prevent localized overheating, and choosing a ligand that promotes a clean and complete reaction.
Troubleshooting Guide: Palladium Removal from this compound
This section provides detailed protocols and the rationale behind various methods for palladium removal.
Issue 1: Significant Black Precipitate (Palladium Black) is Observed
If a significant amount of black solid is present after the reaction, this is likely palladium black.
Recommended Action: Filtration
-
Cool the reaction mixture to room temperature.
-
Filter the entire reaction mixture through a pad of Celite® or a similar filtration aid. This is crucial as palladium black can be very fine and may pass through standard filter paper.
-
Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Proceed with aqueous workup as planned.
Rationale: Palladium black is insoluble and can be physically separated from the soluble product and reagents. Celite® provides a fine filtration medium that effectively traps these small particles.
Issue 2: A Clear, but Colored, Reaction Mixture Suggests Soluble Palladium
Even without a visible precipitate, the reaction mixture can contain soluble palladium species that impart a yellow or brown hue.
Recommended Action: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area that can adsorb soluble palladium complexes.
Experimental Protocol:
-
After the reaction is complete, dilute the mixture with a suitable solvent (e.g., toluene, ethyl acetate).
-
Add 5-10 wt% of activated carbon relative to the theoretical product weight.
-
Stir the suspension vigorously at room temperature for 2-4 hours, or at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Analyze the filtrate for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.
Causality: The high surface area and non-polar nature of activated carbon allow for the effective adsorption of palladium complexes through van der Waals forces.
Issue 3: Persistent Palladium Contamination After Initial Purification
If initial purification methods like filtration and basic chromatography fail to reduce palladium to acceptable levels, more targeted approaches are necessary.
Recommended Action: Scavenging
Palladium scavengers are solid-supported or soluble reagents that selectively bind to palladium, facilitating its removal.
A. Thiol-Based Scavengers
Thiol groups have a high affinity for soft metals like palladium.
Experimental Protocol (using a silica-supported scavenger):
-
Dissolve the crude this compound in a suitable solvent (e.g., DCM, Toluene).
-
Add the functionalized silica scavenger (typically 3-5 equivalents relative to the palladium catalyst loading).
-
Stir the mixture at room temperature or slightly elevated temperature for 4-12 hours.
-
Filter off the scavenger.
-
Wash the scavenger with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
B. Amine-Based Scavengers
Amines can also effectively chelate palladium.
Experimental Protocol (using a functionalized polymer scavenger):
-
Follow the same general procedure as for thiol-based scavengers, adjusting the solvent and temperature as recommended by the scavenger manufacturer.
Data Summary: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (equiv.) | Conditions | Advantages | Disadvantages |
| Silica-Thiol | -SH | 3-5 | RT to 50 °C | High efficiency, easy to filter | Can sometimes bind to product |
| Polymer-Amine | -NH2, -NHR | 4-8 | RT to 60 °C | Good for various Pd species | May require longer reaction times |
| Activated Carbon | - | 5-10 wt% | RT to 50 °C | Inexpensive, broad applicability | Can adsorb product, leading to yield loss |
Logical Workflow for Palladium Removal
Caption: Decision workflow for palladium catalyst removal.
References
Technical Support Center: Synthesis of 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support center for the synthesis of 4-Acetyl-4'-bromobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction, identify byproducts, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the underlying mechanism?
The most prevalent and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 4-bromobiphenyl.[1] This reaction is a classic electrophilic aromatic substitution where the aromatic ring of 4-bromobiphenyl attacks a resonance-stabilized acylium ion. The acylium ion is generated in situ from the reaction of an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The acetyl group is a deactivating group, which has the advantage of preventing polysubstitution, a common issue in Friedel-Crafts alkylations.[2] The reaction is regioselective, with the incoming acetyl group primarily directed to the para position of the unsubstituted phenyl ring due to steric hindrance from the bromine atom and the electronics of the biphenyl system.
Troubleshooting Guide: Byproduct Analysis and Mitigation
Q2: I'm observing a significant amount of an isomeric byproduct in my reaction mixture. What is it and how can I minimize its formation?
The most common isomeric byproduct in the Friedel-Crafts acylation of 4-bromobiphenyl is 2-acetyl-4'-bromobiphenyl (the ortho-isomer). Its formation is a result of the competing electrophilic attack at the ortho position of the unsubstituted ring. While the para-substitution is sterically and electronically favored, the ortho position is still activated by the phenyl substituent.[3]
Causality and Mitigation Strategies:
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a higher proportion of the 2-acetyl isomer.
-
Recommendation: Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly improve the regioselectivity for the desired para-isomer.[3]
-
-
Catalyst Concentration: The concentration and nature of the Lewis acid can influence the steric bulk of the electrophilic species, thereby affecting the ortho/para ratio.
-
Recommendation: Use the appropriate stoichiometric amount of AlCl₃. An excess may lead to more aggressive reaction conditions and decreased selectivity.
-
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics.
-
Recommendation: Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Experimenting with solvents like carbon disulfide or nitromethane might alter the isomer ratio, though nitromethane can sometimes lead to the formation of polymeric material.[3]
-
| Reaction Condition | Effect on ortho-Isomer Formation | Recommendation |
| High Temperature | Increases | Maintain reaction at 0-5 °C |
| Excess Lewis Acid | May Increase | Use stoichiometric amounts of AlCl₃ |
| Solvent Polarity | Can Influence | Use non-polar solvents like CH₂Cl₂ |
Q3: My starting material, 4-bromobiphenyl, might not be pure. What are the potential impurities and how would they affect my reaction?
Commercial 4-bromobiphenyl is often synthesized via the bromination of biphenyl.[4] Potential impurities from this process can lead to the formation of specific byproducts in your acylation reaction.
-
Unreacted Biphenyl: If your starting material contains unreacted biphenyl, you will inevitably form 4-acetylbiphenyl as a byproduct.[5]
-
Dibromobiphenyls: Over-bromination during the synthesis of the starting material can lead to the presence of dibromobiphenyl isomers (e.g., 4,4'-dibromobiphenyl).[6] These are less reactive towards Friedel-Crafts acylation due to the presence of two deactivating bromine atoms. However, under forcing conditions, you might observe trace amounts of acetylated dibromobiphenyls.
Troubleshooting Impurity-Related Byproducts:
-
Characterize Your Starting Material: Before starting the reaction, it is crucial to assess the purity of your 4-bromobiphenyl using techniques like GC-MS or ¹H NMR.
-
Purification of Starting Material: If significant impurities are detected, consider purifying the 4-bromobiphenyl by recrystallization or column chromatography.
-
Purification of Final Product: If the reaction is performed with impure starting material, the byproducts will need to be removed during the final purification step. 4-Acetylbiphenyl, being more polar than this compound, can typically be separated by column chromatography.
Q4: I'm seeing some unexpected peaks in my GC-MS analysis. Could there be byproducts from side reactions of the acetyl chloride?
Yes, while the main reaction is the acylation of 4-bromobiphenyl, acetyl chloride can participate in side reactions, especially in the presence of a strong Lewis acid like AlCl₃.
-
Self-Condensation of Acetyl Chloride: Under certain conditions, acetyl chloride can undergo self-condensation to form species like dehydracetic acid. These can then potentially react with the aromatic substrate, leading to more complex, higher molecular weight byproducts. However, this is generally a minor pathway under controlled conditions.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with 4-bromobiphenyl for the acylium ion. For example, using a solvent like chlorobenzene could result in the formation of 4-chloroacetophenone.[3]
Mitigation:
-
Controlled Addition: Add the acetyl chloride dropwise to the cooled suspension of the Lewis acid and 4-bromobiphenyl to maintain a low instantaneous concentration of the acylating agent.
-
Inert Solvent: Use a non-reactive, inert solvent such as dichloromethane or 1,2-dichloroethane.
Q5: Is it possible for my product, this compound, to degrade during the acidic workup?
The acidic workup (typically with dilute HCl) is necessary to quench the reaction and decompose the aluminum chloride-ketone complex. While the product is generally stable under these conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways, although this is not a commonly reported issue for this specific molecule under standard workup procedures.[7][8][9]
Best Practices for Workup:
-
Perform the quench at low temperature: Pour the reaction mixture slowly onto crushed ice and then add the acid. This helps to dissipate the heat from the exothermic quenching process.
-
Minimize contact time with strong acid: Do not let the product sit in the acidic aqueous phase for an extended period. Proceed with the extraction and subsequent washing steps promptly.
Analytical Protocols and Workflows
Workflow for Reaction Monitoring and Byproduct Identification
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]
- 6. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Acetyl-4'-bromobiphenyl
Welcome to the technical support guide for the purification of 4-Acetyl-4'-bromobiphenyl via recrystallization. This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. As Senior Application Scientists, we have compiled this guide to explain not just the "how" but the critical "why" behind each step, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound.
Q1: I've added the hot solvent, but no crystals are forming upon cooling. What's wrong?
Possible Causes:
-
Excess Solvent: This is the most frequent cause of crystallization failure. The concentration of the solute has not reached its saturation point in the cold solvent, preventing crystal formation.[1]
-
Supersaturation: The solution may be supersaturated, a state where the solute concentration exceeds its equilibrium solubility, but crystal nucleation has not initiated.[2]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. An ideal solvent shows high solubility at its boiling point and low solubility at or below room temperature.[2][3]
Solutions & Scientific Rationale:
-
Reduce Solvent Volume: Gently boil the solution to evaporate a portion of the solvent. This increases the concentration of this compound, bringing it closer to its saturation point upon cooling. Allow the concentrated solution to cool again.[4]
-
Induce Crystallization:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide a rough surface that acts as a nucleation site for crystal growth to begin.[2]
-
Seed Crystal: If you have a small, pure crystal of this compound, add it to the cooled solution. A seed crystal provides a pre-formed template onto which other molecules can deposit, bypassing the initial energy barrier for nucleation.[2]
-
-
Re-evaluate the Solvent: If crystals still do not form, the solvent may be unsuitable. Recover the crude solid by evaporating the solvent and attempt the recrystallization with a different solvent or a two-solvent system.[4] Ethanol is a commonly cited and effective solvent for this compound.[5]
Q2: My product has separated as an oil instead of solid crystals ("oiling out"). How do I fix this?
Possible Causes:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil") rather than a solid crystal lattice.[1]
-
Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution at a temperature above its melting point, causing it to form an oil.[4]
-
Solvent Boiling Point Exceeds Compound's Melting Point: The compound is melting in the hot solvent before it can crystallize. The melting point of this compound is approximately 129-133 °C.[5][6][7] If using a very high-boiling point solvent, this could be a factor, although it is less common for this specific compound.
Solutions & Scientific Rationale:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil fully redissolves. You may need to add a small, additional amount of the hot solvent to ensure everything stays in solution.[4] Then, allow the flask to cool as slowly as possible. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can promote the gradual formation of an ordered crystal lattice instead of an amorphous oil.[4]
-
Adjust Solvent System: If oiling out persists, add a slightly larger volume of the "good" solvent (the one the compound is soluble in) and re-heat. Alternatively, if using a mixed-solvent system, add more of the soluble solvent to lower the saturation point, then proceed with slow cooling.[1]
-
Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step like column chromatography before proceeding with a final recrystallization.
Q3: My final yield of pure crystals is very low. What happened to my product?
Possible Causes:
-
Using an Excessive Volume of Solvent: As discussed in Q1, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2][4]
-
Premature Crystallization: If the solution cools too much during hot gravity filtration, the product can crystallize in the filter paper or funnel, leading to significant loss.
-
Washing with Warm or Excessive Solvent: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of the purified product.[2]
-
Inherent Solubility: Every compound has some finite solubility even in a "poor" cold solvent. A portion of the product will always be lost to the mother liquor.[2]
Solutions & Scientific Rationale:
-
Use the Minimum Amount of Hot Solvent: The core principle of recrystallization is to use the minimum volume of boiling solvent required to just dissolve the crude solid. This ensures the solution becomes supersaturated upon cooling, maximizing crystal recovery.[2]
-
Keep Everything Hot During Filtration: To prevent premature crystallization, pre-heat the gravity filtration apparatus (funnel and receiving flask) with hot solvent vapor or by placing it in a heating mantle/on a hot plate before filtering your hot solution.
-
Wash Crystals Correctly: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature drastically reduces the compound's solubility, minimizing product loss during this step.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
Based on synthesis procedures and the compound's structure, ethanol is an excellent and commonly used single-solvent for recrystallization.[5] this compound has moderate polarity due to the ketone group, allowing it to dissolve well in hot ethanol, while its solubility decreases significantly in cold ethanol, permitting good recovery. Other potential solvents include isopropanol or acetone. Always perform a small-scale solubility test to confirm the suitability of a new solvent.[2]
Q2: My hot solution is colored. Will this affect my final product?
Yes, colored impurities can become trapped in the crystal lattice, resulting in off-white or colored crystals. To address this, use decolorizing charcoal (activated carbon).
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source briefly and add a very small amount (e.g., a spatula tip) of activated charcoal.[8] Return the mixture to a boil for a few minutes. The charcoal adsorbs the colored impurities onto its high-surface-area matrix. These impurities are then removed along with the charcoal during the hot gravity filtration step.[9]
Q3: How do I know if my recrystallized product is pure?
The most common and accessible method is melting point determination . Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). This compound has a literature melting point of 129-133 °C .[5][6][7] A broad or depressed melting point indicates the presence of impurities. Other analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed purity information.
Q4: Should I use a single-solvent or two-solvent recrystallization method?
Whenever possible, a single-solvent method is preferred for its simplicity.[9] A two-solvent system is typically used when no single solvent has the ideal solubility profile. For this compound, ethanol generally works well, making a single-solvent approach the method of choice.
Data Summary Table
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Compound | This compound | |
| Molecular Formula | C₁₄H₁₁BrO | [5][10] |
| Molecular Weight | 275.14 g/mol | [5][10] |
| Appearance | White to pale brown solid/crystals | [5][6][11] |
| Melting Point | 129-133 °C | [5][6][7] |
| Potential Solvent | Ethanol |
| Boiling Point | 78.4 °C | |
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Standard Experimental Protocol
This protocol outlines a standard single-solvent recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional, if crude is colored)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless or short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid has just dissolved. Note: It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat. Add a small amount of activated charcoal and swirl. Reheat the mixture to boiling for 2-3 minutes.[8]
-
Hot Gravity Filtration: Place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Bring a small amount of clean ethanol to a boil and pour it through the filtration setup to heat the glass and wet the paper. Discard this ethanol. Pour the hot solution of your compound through the fluted filter paper quickly to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol. Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.
-
Washing: With the vacuum still on, wash the crystals with a very small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Analysis: Weigh the final product to calculate the percent recovery. Determine the melting point to assess its purity.
References
- Vertex AI Search, 4-Acetyl-4-bromobiphenyl 5731-01-1.
- ChemicalBook, this compound | 5731-01-1.
- CymitQuimica, this compound.
- Guidechem, 5731-01-1 this compound C14H11BrO, Formula,NMR,Boiling Point,Density,Flash Point.
- Apollo Scientific, 5731-01-1 Cas No. | this compound.
- Brainly, After recrystallization, the final weight of biphenyl is found to be 0.02 g.
- University of Calgary, Recrystalliz
- University of California, Irvine, Recrystalliz
- University of York, Problems with Recrystallis
- Chemistry LibreTexts, 3.6F: Troubleshooting.
- CUNY, Purification by Recrystalliz
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 5731-01-1 [chemicalbook.com]
- 6. 4-Acetyl-4-bromobiphenyl 5731-01-1 [mingyuanchemical.com]
- 7. 5731-01-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Overcoming poor solubility of 4-Acetyl-4'-bromobiphenyl in reactions
Welcome to the technical support guide for 4-Acetyl-4'-bromobiphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common experimental challenges associated with the poor solubility of this key chemical intermediate. Our goal is to provide practical, field-proven insights to ensure the success of your reactions.
Introduction: The Challenge of a Versatile Building Block
This compound is a valuable intermediate in organic synthesis, particularly in the construction of biphenyl scaffolds that are central to many pharmaceuticals and advanced materials.[1][2] Despite its utility, its planar, crystalline structure contributes to poor solubility in many common organic solvents at ambient temperatures, a frequent source of failed or low-yielding reactions. This guide provides a systematic approach to troubleshooting and overcoming these solubility-related hurdles.
Physicochemical Properties at a Glance
Understanding the fundamental properties of this compound is the first step in effective troubleshooting. It is typically a white to off-white crystalline solid.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁BrO | [1][2] |
| Molecular Weight | 275.14 g/mol | [2] |
| Appearance | White to orange/green powder/crystal | [3][4] |
| Melting Point | 129-133 °C | [1][2][5] |
| Solubility (Toluene) | Soluble (may require heating) | [2][4] |
| Solubility (Water) | Insoluble | [6] |
Troubleshooting Guide: Common Solubility Issues
Here we address specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound isn't dissolving in my reaction solvent at room temperature. What should I do?
This is the most common issue. The strong intermolecular forces in the crystal lattice of this compound make it resistant to dissolution at ambient temperatures.
-
Initial Step: Gentle Heating. The first and most straightforward approach is to heat the solvent/reactant mixture. The increased kinetic energy helps to overcome the crystal lattice energy, promoting dissolution. For many reactions, such as Suzuki-Miyaura couplings, heating to temperatures between 80-110 °C is standard practice and will likely be sufficient to dissolve the reactant.[7]
-
Causality: The relationship between temperature and solubility is governed by the thermodynamics of the solution process. For most solids, dissolution is an endothermic process, meaning that adding heat (increasing the temperature) shifts the equilibrium towards the dissolved state, as described by the Le Châtelier principle.
-
Solvent Selection: Ensure you are using an appropriate solvent. Aromatic hydrocarbons like Toluene are often cited as effective solvents for this compound, though typically with heating.[2][4] For cross-coupling reactions, polar aprotic solvents such as 1,4-Dioxane are also frequently employed.[7]
Q2: I'm running a Suzuki-Miyaura coupling and my reaction is sluggish or incomplete. Could this be a solubility issue?
Absolutely. Poor solubility is a primary cause of incomplete or slow cross-coupling reactions.[8][9]
-
The Problem: If this compound remains as a solid suspension, its concentration in the solution phase is very low. The palladium catalyst can only react with the dissolved substrate. This dramatically reduces the effective reaction rate, leading to incomplete conversion even after extended reaction times. It can also promote side reactions like catalyst decomposition (formation of palladium black) or deborylation of the boronic acid partner.[8][10]
-
Solution: Employ a Co-Solvent System. Many palladium-catalyzed reactions benefit from a biphasic or mixed-solvent system. A common and highly effective combination is a primary organic solvent like 1,4-Dioxane or Toluene with a polar co-solvent like water or ethanol .[7][9]
-
Causality: The organic solvent (e.g., Dioxane) is chosen to dissolve the lipophilic aryl halide (this compound). The polar co-solvent (water) is added to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and the boronic acid, which often has better solubility in polar media. This strategy ensures that all key reactants are in the solution phase and accessible to the catalyst, thereby accelerating the reaction.[11]
Q3: How do I choose the right co-solvent to improve solubility without negatively impacting my reaction?
The choice of co-solvent is critical and depends on the specific reaction.
-
For Suzuki Couplings: As mentioned, water is an excellent co-solvent when using water-soluble inorganic bases.[7] Ethanol can also be effective. A typical ratio is 4:1 or 3:1 organic solvent to water.[7]
-
For Other Reactions (e.g., Nucleophilic Substitution): If water is incompatible with your reagents, consider using a polar aprotic co-solvent. For example, if your primary solvent is Toluene, adding a small amount of DMF or THF can significantly boost solubility. However, be mindful that highly coordinating solvents like DMF can sometimes interfere with catalytic cycles.[12]
-
Logical Approach:
-
Start with the solvent system recommended in a literature procedure for a similar substrate.
-
If solubility is still an issue, introduce a co-solvent that is miscible with the primary solvent and known to be compatible with the reaction type.
-
Screen different ratios of the solvent mixture to find the optimal balance between solubility and reaction performance.
-
Q4: After the reaction, my product has precipitated along with unreacted starting material, making purification difficult. How can I improve the work-up?
This is a common consequence of poor starting material solubility. A well-designed work-up is crucial.
-
Hot Filtration: If you have unreacted starting material and other solid impurities that are insoluble in your reaction solvent even at high temperatures, a hot filtration can be effective. After the reaction is complete, and while the mixture is still hot (ensure your desired product is soluble at this temperature), quickly filter the solution to remove the insoluble solids. The product can then be isolated from the filtrate upon cooling.
-
Optimized Work-up for Biphasic Systems: When using a co-solvent system like Dioxane/Water, the work-up involves diluting the cooled reaction mixture with an extraction solvent (e.g., ethyl acetate) and water.[7] Perform several extractions to ensure all organic components are transferred to the organic layer. Washing the combined organic layers with brine helps to remove residual water and water-soluble impurities.[7][13]
-
Purification by Recrystallization: Recrystallization is an excellent final purification step. Given that this compound is a solid, it can be effectively separated from a potentially more soluble product. A good recrystallization solvent is one in which your product is highly soluble when hot but poorly soluble when cold, while impurities (including the starting material) have different solubility profiles.[14] Ethanol is often a good first choice for recrystallizing polar aromatic ketones.[10][15]
Frequently Asked Questions (FAQs)
What are the best general-purpose solvents for reactions involving this compound? For palladium-catalyzed cross-coupling reactions, 1,4-Dioxane and Toluene are excellent starting points, often used with a polar co-solvent.[7] For other transformations, higher-boiling polar aprotic solvents like DMF or DMSO can be used, but always check for compatibility with your reagents.
How can I effectively recrystallize this compound for purification? Based on its structure, a good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol .[10] Alternatively, a two-solvent system like ethyl acetate/hexanes or acetone/hexanes can be effective.[15] The principle is to dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at boiling, then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
Are there any specific safety precautions I should take when heating solvents to dissolve this compound? Yes. Always heat flammable organic solvents in a well-ventilated fume hood. Use a heating mantle or an oil bath with a temperature controller and a condenser to prevent solvent evaporation. Never heat flammable solvents with an open flame. Ensure your glassware is free of cracks and is appropriate for the temperatures you are using.
Visualizations & Workflows
Decision Tree for Solubilization Strategy
This diagram outlines a logical workflow for addressing solubility issues at the start of an experiment.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Workflow: Suzuki-Miyaura Coupling
This diagram illustrates the key steps for a successful Suzuki-Miyaura coupling reaction, incorporating solubility enhancement.
Caption: Workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Solubility Enhancement
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reaction Setup: To an appropriately sized round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via cannula or syringe. The total solvent volume should create a starting material concentration of approximately 0.1 M.
-
Dissolution and Reaction: Begin vigorous stirring and heat the reaction mixture to 80-100 °C. Maintain heating and stirring until all solid reagents are fully dissolved. Continue heating at this temperature for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[7][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water and transfer it to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Optimized Recrystallization of this compound
This protocol is for purifying the starting material if needed.
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, it is too poor. A good solvent will dissolve the solid when hot but not when cold.[14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add the solvent dropwise until all of the solid has just dissolved. Adding too much solvent will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[14]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry in the funnel by drawing air through them, then transfer them to a watch glass or weighing paper to air dry completely or dry in a vacuum oven.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl. Benchchem.
- Molbase. 4-Acetyl-4-bromobiphenyl 5731-01-1. Molbase.
- CymitQuimica. This compound. CymitQuimica.
- ChemicalBook. This compound 5731-01-1. ChemicalBook.
- ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate.
- ResearchGate. How can I solve my problem with Suzuki coupling?. ResearchGate.
- Benchchem. Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis. Benchchem.
- Tokyo Chemical Industry Co., Ltd. This compound 5731-01-1. TCI Chemicals.
- Apollo Scientific. 5731-01-1 Cas No. | this compound. Apollo Scientific.
- Benchchem. Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. Benchchem.
- University of Rochester Department of Chemistry. Solvents for Recrystallization.
- Benchchem. The Solubility Profile of 4-Bromomethylbiphenyl in Common Organic Solvents: A Technical Guide. Benchchem.
- World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. WJBPHS.
- CUNY. Purification by Recrystallization. CUNY.
- Reddit. Problems with Suzuki coupling. Reddit.
- ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate.
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Validation & Comparative
A Senior Application Scientist's Guide to Aryl Halide Reactivity: 4-Acetyl-4'-bromobiphenyl vs. 4-Acetyl-4'-iodobiphenyl
For: Researchers, scientists, and drug development professionals.
Introduction: Choosing the Right Handle for Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, biphenyl scaffolds are ubiquitous. The functionalization of these core structures often relies on the strategic implementation of cross-coupling reactions. The choice of the aryl halide "handle"—typically an iodide, bromide, or chloride—is a critical decision that dictates reaction kinetics, catalyst selection, and ultimately, process efficiency and cost.
This guide provides an in-depth, objective comparison of two common building blocks: 4-acetyl-4'-bromobiphenyl and its iodine-containing counterpart, 4-acetyl-4'-iodobiphenyl . We will move beyond simple procedural descriptions to explore the fundamental principles governing their reactivity, present comparative experimental data, and offer field-proven insights to guide your selection process for key transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
The Theoretical Framework: It Begins with the Carbon-Halogen Bond
The differential reactivity between these two compounds is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The key metric is the Bond Dissociation Energy (BDE) , which represents the energy required to cleave the C-X bond homolytically. A lower BDE signifies a weaker, more labile bond that is more easily broken during a chemical reaction.
The established trend for aryl halides is unequivocal[1]:
Reactivity: Ar-I > Ar-Br > Ar-Cl > Ar-F Bond Strength (BDE): Ar-F > Ar-Cl > Ar-Br > Ar-I
This trend is a direct consequence of the orbital overlap between the carbon and the halogen atom. As we move down the halogen group, the increasing size of the halogen's p-orbital leads to less effective overlap with the carbon sp² orbital, resulting in a longer, weaker bond.
| Property | This compound | 4-Acetyl-4'-iodobiphenyl | Rationale |
| Molecular Weight | 275.14 g/mol | 322.14 g/mol | Iodine is heavier than bromine. |
| Approx. Aryl C-X BDE | ~335 kJ/mol | ~280 kJ/mol | The C-I bond is significantly weaker than the C-Br bond. |
This ~55 kJ/mol difference in bond energy is the primary driver for the observed differences in chemical reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions.
The Rate-Determining Step: Oxidative Addition
In the catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. During this step, the C-X bond is cleaved, and the palladium center inserts itself, forming a Pd(II) species.
Because the C-I bond is inherently weaker, 4-acetyl-4'-iodobiphenyl undergoes oxidative addition much more readily and at lower temperatures than this compound.[2][3] This has profound implications for reaction design.
Caption: Relationship between bond strength and reactivity.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-I bond translates directly into practical performance. The following table summarizes the expected outcomes when comparing the two substrates under identical catalytic conditions. Generally, to achieve similar reaction rates and yields, the bromo-analogue requires more forcing conditions (higher temperature, longer reaction time) or a more sophisticated, highly active catalyst system.
| Reaction | Parameter | 4-Acetyl-4'-iodobiphenyl | This compound | Field Insight |
| Suzuki-Miyaura | Typical Temp. | 50 - 80 °C | 80 - 110 °C | The higher reactivity of Ar-I allows for lower temperatures, which can be crucial for preserving sensitive functional groups.[4] |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | Faster kinetics with the iodide substrate can significantly improve throughput in a discovery or production setting. | |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Less reactive substrates often require higher catalyst loadings to achieve full conversion, impacting cost. | |
| Heck | Reactivity | High | Moderate | Aryl iodides are generally more reactive in Heck couplings, often providing higher yields and cleaner reactions.[5][6] |
| Conditions | Milder base, lower temp. | Stronger base, higher temp. | The need for higher temperatures (>100 °C) with bromides can sometimes lead to catalyst decomposition or side reactions.[7] | |
| Buchwald-Hartwig | Substrate Scope | Excellent | Very Good | Both are effective, but iodides will couple with a broader range of amines under milder conditions.[8] |
| Catalyst Choice | Standard phosphine ligands | Often requires bulky, electron-rich biarylphosphine ligands | The development of advanced ligands has largely bridged the reactivity gap, making bromides highly viable substrates.[9] |
Experimental Protocols: A Self-Validating System
To illustrate these differences, here is a representative protocol for a Suzuki-Miyaura coupling reaction. The choice of a relatively mild base (K₂CO₃) and temperature will accentuate the reactivity differences.
Protocol: Suzuki-Miyaura Coupling of 4-Acetyl-4'-halobiphenyl with Phenylboronic Acid
Objective: To synthesize 4-acetylbiphenyl from either the bromo or iodo precursor and compare the reaction progress.
Reagents:
-
4-Acetyl-4'-halobiphenyl (bromo or iodo) (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-acetyl-4'-halobiphenyl (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Atmosphere Exchange: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress at 1-hour intervals by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
Expected Observation: The reaction with 4-acetyl-4'-iodobiphenyl is expected to reach >95% conversion within 2-4 hours. The reaction with this compound will be significantly slower, likely requiring >12 hours or a higher temperature to achieve comparable conversion.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 4-acetylbiphenyl as a white solid.[10]
Caption: General workflow for a cross-coupling reaction.
Field Insights & Practical Considerations
While the iodide is undeniably more reactive, the choice in a real-world setting is more nuanced.
-
Cost and Availability: From a process development and manufacturing standpoint, cost is paramount. Aryl bromides are generally significantly less expensive and more widely available from commercial suppliers than their corresponding iodides. This economic factor often makes this compound the preferred starting material for large-scale synthesis.
-
Catalyst Evolution: The perceived sluggishness of aryl bromides is largely a problem of the past. The development of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., Buchwald and Hartwig's biarylphosphines) has enabled efficient coupling of aryl bromides (and even chlorides) under relatively mild conditions, often with very low catalyst loadings.
-
Iodide-Specific Challenges: While reactive, aryl iodides can present their own challenges. They are more prone to light sensitivity and can sometimes participate in unwanted side reactions, such as homocoupling. Furthermore, in some specific cases using classical catalysts like Pd(PPh₃)₄, aryl iodides have shown surprisingly poor reactivity at lower temperatures compared to bromides, a phenomenon linked to the stability of certain palladium intermediates.[4]
Caption: Generalized catalytic cycle for Suzuki coupling.
Conclusion and Recommendation
4-acetyl-4'-iodobiphenyl is the substrate of choice when maximum reactivity is paramount . It is ideal for:
-
Syntheses requiring very mild conditions (low temperatures) to preserve sensitive functional groups.
-
Rapid exploration of reaction conditions in a discovery setting.
-
Situations where sluggish kinetics with the bromo-analogue prove problematic.
This compound is the more pragmatic and often preferred choice for process development and scale-up synthesis . It is ideal for:
-
Cost-sensitive projects where raw material expense is a key driver.
-
Syntheses where modern, highly active catalyst systems can be employed to overcome its lower intrinsic reactivity.
-
Established processes where reaction conditions have been robustly optimized.
Ultimately, the decision rests on a careful evaluation of your project's specific goals, balancing the need for reactivity against practical considerations of cost, scale, and available catalytic technology.
References
-
So, C. M., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738-1744. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7749. [Link]
-
Duan, H., et al. (2019). The Heck reaction: Mechanistic insights and novel ligands. Coordination Chemistry Reviews, 386, 115-141. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zhao, W. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Amatore, C., et al. (2006). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Chemistry – A European Journal, 12(28), 7382-7393. [Link]
-
Hager, C., & Lhermitte, F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2739–2788. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Ip, C. W., & Matveeva, E. D. (2007). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Kinetics and Catalysis, 48, 390-397. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. Symposium for Undergraduate Research and Creative Expression. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem Compound Database. [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Suzuki Coupling: Comparative Reactivity of Substituted Bromobiphenyls
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Its application is particularly vital in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide offers an in-depth analysis of the factors governing the reactivity of substituted bromobiphenyls in this critical reaction. By understanding the nuanced interplay of electronic and steric effects, researchers can strategically design and optimize their synthetic routes, leading to improved yields and more efficient discovery processes.
The Mechanism: A Foundation for Understanding Reactivity
The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for comprehending how substituents on the bromobiphenyl substrate influence the reaction's outcome. The process, catalyzed by a palladium(0) complex, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobiphenyl. This is often the rate-determining step and is highly sensitive to the electronic environment of the C-Br bond.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Impact of Substituents on Reactivity
The nature and position of substituents on the bromobiphenyl skeleton are paramount in determining the reaction's efficiency. These influences can be broadly classified into electronic and steric effects.
Electronic Effects: The Push and Pull of Electrons
The rate of oxidative addition is profoundly influenced by the electronic nature of the substituents on the aryl bromide. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon atom attached to the bromine, thereby accelerating the oxidative addition of the electron-rich Pd(0) catalyst.[1] Conversely, electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can slow down this rate-limiting step.[1]
Table 1: Predicted Relative Reactivity of 4'-Substituted-4-bromobiphenyls in Suzuki Coupling
| 4'-Substituent | Electronic Nature | Expected Relative Reactivity | Representative Yield (%)* |
| -NO₂ | Strongly Electron-Withdrawing | Very High | ~95% |
| -CN | Strongly Electron-Withdrawing | High | ~92% |
| -COCH₃ | Moderately Electron-Withdrawing | High | ~88% |
| -Cl | Weakly Electron-Withdrawing | Moderate-High | ~85% |
| -H | Neutral | Moderate | ~82% |
| -CH₃ | Weakly Electron-Donating | Moderate-Low | ~78% |
| -OCH₃ | Strongly Electron-Donating | Low | ~74% |
*Yields are illustrative, based on analogous reactions with substituted bromobenzenes, and serve to demonstrate the expected trend. Actual yields will vary depending on specific reaction conditions.[2][3]
Steric Effects: The Challenge of Bulk
Steric hindrance, particularly from substituents in the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst. This steric repulsion raises the activation energy for oxidative addition, leading to a decrease in the reaction rate. While this guide focuses on 4'-substituted bromobiphenyls where direct ortho-steric hindrance is not a variable, it is a critical consideration in more complex systems. Even bulky groups in other positions can influence the conformation of the biphenyl system and indirectly affect reactivity. For highly hindered substrates, specialized bulky and electron-rich phosphine ligands are often required to facilitate the reaction.[4][5]
Experimental Protocol: A General Procedure for Suzuki Coupling
This protocol provides a standardized starting point for the Suzuki coupling of a substituted bromobiphenyl with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
4'-Substituted-4-bromobiphenyl (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4'-substituted-4-bromobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL), ethanol (2 mL), and water (2 mL). Stir the mixture to create a suspension. Add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting bromobiphenyl is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted terphenyl product.
Figure 2. A generalized experimental workflow for the Suzuki coupling of substituted bromobiphenyls.
Conclusion
The reactivity of substituted bromobiphenyls in Suzuki-Miyaura coupling is a predictable and controllable function of the electronic and steric properties of the substituents. Electron-withdrawing groups on the biphenyl scaffold generally lead to faster and more efficient reactions by accelerating the rate-determining oxidative addition step. Conversely, electron-donating groups tend to decrease reactivity. By leveraging these fundamental principles, chemists can make informed decisions in the design of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the synthesis of complex molecular architectures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA. Retrieved January 10, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 4-Acetyl-4'-bromobiphenyl
For researchers and professionals in drug development and materials science, the efficient synthesis of complex organic molecules is paramount. 4-Acetyl-4'-bromobiphenyl is a key building block in the synthesis of various pharmaceuticals and functional materials. Its synthesis, typically achieved through cross-coupling reactions, presents a valuable case study in catalyst optimization. This guide provides a comparative analysis of catalytic systems for the synthesis of this compound, with a focus on the widely employed Suzuki-Miyaura coupling. We will delve into the rationale behind catalyst selection, provide supporting data from analogous reactions, and offer detailed experimental protocols.
The Synthetic Challenge: Efficiently Forging a Key Biaryl Bond
The core challenge in synthesizing this compound lies in the selective and high-yield formation of the C-C bond between the two phenyl rings, one bearing an electron-withdrawing acetyl group and the other a bromo substituent. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands out as a robust and versatile method for this transformation.[1] The choice of catalyst, particularly the ligand coordinated to the palladium center, is critical in overcoming potential challenges such as catalyst deactivation and sluggish reaction rates, especially when dealing with functionalized substrates.
Comparative Analysis of Palladium-Based Catalysts for Suzuki-Miyaura Coupling
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is profoundly influenced by the steric and electronic properties of its ligands. These properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands, for instance, are known to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[2][3]
Below, we compare several classes of palladium catalysts, drawing on data from the synthesis of 4-acetylbiphenyl and other closely related biaryl compounds. This data serves as a strong proxy for catalyst performance in the synthesis of this compound.
Traditional vs. Modern Catalytic Systems
1. Traditional Phosphine Ligands: The Workhorse Catalyst
-
Catalyst System: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Discussion: This air-stable and commercially available catalyst has been a longstanding choice for a wide range of Suzuki couplings.[4] While reliable, it often requires higher catalyst loadings (1-5 mol%) and elevated temperatures. For substrates with electron-withdrawing groups, its efficiency can be limited.
-
Performance Insight: In the coupling of 4-bromoacetophenone with phenylboronic acid, Pd(PPh₃)₄ typically provides good yields, but may require longer reaction times compared to more advanced systems.[1]
2. Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): For Challenging Couplings
-
Catalyst Systems: Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos.
-
Discussion: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki-Miyaura coupling, particularly for challenging substrates like aryl chlorides and sterically hindered aryl bromides.[5] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers (TONs) and allowing for reactions to be performed under milder conditions.[5]
-
Performance Insight: For the coupling of functionalized aryl bromides, catalyst systems employing SPhos or XPhos often achieve excellent yields (>95%) with low catalyst loadings (0.5-1 mol%) and shorter reaction times.[6]
3. N-Heterocyclic Carbene (NHC) Ligands: A Highly Active Alternative
-
Catalyst Systems: PEPPSI™-IPr
-
Discussion: Palladium-NHC complexes have emerged as another class of highly active catalysts. The strong σ-donating ability of NHC ligands creates a stable bond with the palladium center, leading to robust and efficient catalysts.[6] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings and other challenging reactions.[6]
-
Performance Insight: PEPPSI-IPr has demonstrated high efficiency in the coupling of bromopyridines, achieving high yields with very low catalyst loadings (as low as 0.5 mol%).[6] This suggests its potential for high performance in the synthesis of this compound.
4. Ligandless Palladium Catalysis: Simplicity and Green Chemistry
-
Catalyst Systems: Pd(OAc)₂ or PdCl₂ without an added phosphine ligand.
-
Discussion: In some cases, particularly in aqueous solvent systems, Suzuki coupling can be achieved without the use of phosphine ligands.[7] This approach offers advantages in terms of cost and ease of product purification. The active catalytic species is believed to be palladium nanoparticles formed in situ.
-
Performance Insight: Ligandless systems have been shown to be effective for the coupling of aryl bromides and iodides at room temperature in ethanol.[7] However, their activity with more challenging substrates can be lower compared to ligated systems.
Data-Driven Catalyst Comparison
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura couplings analogous to the synthesis of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [6] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [6] |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.5-2 | 90-99 | [4] |
Note: The data presented is for illustrative purposes, drawing from studies on similar substrates to provide a comparative overview.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for two effective methods for the synthesis of this compound via Suzuki-Miyaura coupling.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the synthesis of 4-acetylbiphenyl and is expected to be highly efficient for the target molecule.[8]
Materials:
-
4-Acetylphenylboronic acid
-
1,4-Dibromobenzene (or 4-bromoiodobenzene for higher selectivity)
-
Pyridine-based Pd(II)-complex (or another suitable palladium catalyst)
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
In a microwave process vial, combine 4-acetylphenylboronic acid (1.2 mmol), 1,4-dibromobenzene (1.0 mmol), potassium hydroxide (2.0 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium catalyst (0.25 mol%).
-
Add water (10 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with a Buchwald Ligand
This protocol utilizes a highly active catalyst system suitable for challenging substrates.[2]
Materials:
-
4-Acetylphenylboronic acid
-
1,4-Dibromobenzene (or 4-bromoiodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-acetylphenylboronic acid (1.2 mmol), 1,4-dibromobenzene (1.0 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 mmol) and SPhos (0.012 mmol) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add additional 1,4-dioxane (8 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Process
To better understand the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Alternative Catalytic Strategies: A Brief Overview
While palladium catalysis is the dominant approach, it is worth noting the emergence of nickel-based catalysts as a cost-effective alternative. Nickel catalysts are particularly adept at activating less reactive aryl chlorides. [9]For the synthesis of this compound, a nickel-catalyzed Suzuki-Miyaura or Negishi coupling could be a viable and economical alternative, especially for large-scale production.
Conclusion
The synthesis of this compound via Suzuki-Miyaura coupling offers a rich platform for catalyst comparison and optimization. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) offer significantly higher activity and broader substrate scope. The choice of catalyst should be guided by the specific requirements of the synthesis, including desired yield, reaction time, cost, and scale. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and achieve efficient and reliable synthesis of this important chemical intermediate.
References
-
Title: Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air Source: ResearchGate URL: [Link]
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Title: Comparative kinetic study of the Suzuki reaction involving 4-bromo... Source: ResearchGate URL: [Link]
-
Title: A computational study of phosphine ligand effects in Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
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Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]
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A Comparative Guide to the Synthesis of 4-Acetyl-4'-bromobiphenyl Derivatives: Conventional vs. Microwave-Assisted Methods
In the landscape of modern medicinal chemistry and materials science, the efficient synthesis of biaryl compounds is of paramount importance. The 4-Acetyl-4'-bromobiphenyl scaffold is a key intermediate in the development of various pharmaceuticals and functional materials.[1] This guide provides an in-depth comparison of conventional and microwave-assisted synthetic routes to this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, supported by experimental data and mechanistic insights.
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The formation of the C-C bond between the two phenyl rings in this compound is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[3] While the fundamental chemistry remains the same, the method of energy input—conventional heating versus microwave irradiation—dramatically influences the reaction's efficiency, speed, and environmental impact.
Conventional Synthesis: The Tried-and-True Method
Conventional synthesis of this compound derivatives via the Suzuki-Miyaura coupling relies on traditional heating methods, such as an oil bath or heating mantle, to provide the necessary activation energy for the reaction.[4][5] This approach has been a staple in organic synthesis for decades.
Mechanistic Considerations in Conventional Heating
In conventional heating, energy is transferred to the reaction mixture via conduction and convection.[4] The reaction vessel is heated externally, and this heat is then transferred to the solvent and reactants. This process can be slow and can lead to uneven temperature distribution within the reaction mixture, with the walls of the flask being hotter than the bulk of the solution.[6] This can sometimes result in the formation of byproducts due to localized overheating.[6]
Experimental Protocol: Conventional Suzuki-Miyaura Coupling
The following is a generalized protocol for the conventional synthesis of this compound.
Reactants:
-
4-Bromoacetophenone (1.0 mmol)
-
4-Bromophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoacetophenone, 4-bromophenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the flask.
-
Deoxygenate the reaction mixture by bubbling argon or nitrogen gas through it for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.[7]
Caption: Workflow for Conventional Synthesis of this compound.
Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[8] By utilizing microwave energy to directly heat the reactants and solvent, this technique can dramatically reduce reaction times, often from hours to minutes, while also improving yields and product purity.[8][9] This approach is also considered a cornerstone of green chemistry as it often requires less energy and can be performed with more environmentally benign solvents, including water.[10]
The Mechanism of Microwave Heating
Microwave heating operates on two primary principles: dipolar polarization and ionic conduction.[10][11] Polar molecules in the reaction mixture, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves.[12] This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[13] In contrast to conventional heating, the reaction vessel itself does not get significantly heated.[6] This direct and efficient energy transfer is the key to the remarkable rate enhancements observed in microwave-assisted reactions.[12]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
The following protocol is a general procedure for the microwave-assisted synthesis of this compound.[7][14][15]
Reactants:
-
4-Bromoacetophenone (1.0 mmol)
-
4-Bromophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., a pyridine-based Pd(II)-complex, 0.25 mol%)[7]
-
Base (e.g., KOH, 2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.6 mmol)
-
Solvent (e.g., Water, 10 mL)
Procedure:
-
In a microwave process vial, combine 4-bromoacetophenone, 4-bromophenylboronic acid, the palladium catalyst, KOH, and TBAB.[7]
-
Add water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110-160 °C) for a short duration (e.g., 5 minutes).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Caption: Workflow for Microwave-Assisted Synthesis of this compound.
Performance Comparison: Conventional vs. Microwave Synthesis
The advantages of microwave-assisted synthesis become evident when comparing key reaction parameters with the conventional method.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 12 - 24 hours[1] | 5 - 15 minutes[7] |
| Typical Yield | Good to Excellent | Often Higher Yields[6][9] |
| Energy Input | Indirect (Conduction/Convection) | Direct (Microwave Irradiation) |
| Temperature Profile | Non-uniform | Uniform |
| Solvent Choice | Often organic solvents | Amenable to "green" solvents (e.g., water)[14] |
| Process Control | Less precise | Precise temperature and pressure control |
Note: Yields are highly dependent on the specific reaction conditions, catalyst, and substrates used.
Conclusion: Embracing Efficiency and Sustainability
While conventional heating methods for the synthesis of this compound are well-established and reliable, microwave-assisted synthesis offers a compelling alternative that aligns with the modern demands for efficiency, speed, and sustainability.[8] The dramatic reduction in reaction times, potential for higher yields, and compatibility with green solvents make MAOS an invaluable technique for researchers and professionals in drug development and materials science. The ability to rapidly synthesize and screen libraries of biaryl compounds using microwave technology can significantly accelerate the discovery and development of new chemical entities. As the field of chemistry continues to evolve, the adoption of such advanced technologies will be crucial for driving innovation.
References
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MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]
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CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]
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PMC - NIH. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Retrieved from [Link]
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IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
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MDPI. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Retrieved from [Link]
-
Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. Retrieved from [Link]
- Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
-
PMC - PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
-
Supporting Information. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
Arkat USA. (2024). Microwave-assisted synthesis of novel[6][13] oxazine derivatives as potent anti- bacterial and antioxidant agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Kinetic Landscape of 4-Acetyl-4'-bromobiphenyl in Cross-Coupling Reactions
For researchers, medicinal chemists, and process development scientists, 4-Acetyl-4'-bromobiphenyl is a valuable building block. Its bifunctional nature, featuring a reactive aryl bromide handle for cross-coupling and a synthetically versatile acetyl group, makes it a key intermediate in the synthesis of pharmaceuticals and advanced materials. However, unlocking its full potential requires a nuanced understanding of its reactivity across various synthetic transformations. The choice of cross-coupling methodology not only dictates the final product but also significantly impacts reaction efficiency, scalability, and overall cost-effectiveness.
This guide provides an in-depth, comparative analysis of the kinetic profiles of this compound in several cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. By examining the underlying mechanistic principles and available experimental data for structurally analogous systems, we aim to provide actionable insights for reaction selection and optimization.
The Influence of Electronic and Steric Factors
The reactivity of this compound is primarily governed by the electronic properties of its substituents. The acetyl group, being moderately electron-withdrawing, renders the ipso-carbon of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst. This is a critical factor that influences the rate-determining step of many cross-coupling reactions.[1][2] The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, a direct consequence of the bond dissociation energies of the carbon-halogen bond.[1] As an aryl bromide, this compound offers a good balance of reactivity and stability, making it an ideal substrate for a wide range of transformations.
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the synthesis of biaryl compounds.[3] It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanistic Insights and Kinetic Implications:
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For aryl bromides, the oxidative addition of the Ar-Br bond to the Pd(0) catalyst is often the rate-determining step. The electron-withdrawing acetyl group on this compound is expected to accelerate this step compared to electron-neutral or electron-rich aryl bromides. Studies on 4-bromoacetophenone have shown that with an efficient catalyst, complete conversion can be achieved in as little as one hour at elevated temperatures.[3]
Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: A generalized workflow for conducting a comparative kinetic analysis of cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a glovebox, prepare stock solutions of this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand combination), a base (e.g., K₂CO₃ or Cs₂CO₃), and an internal standard (e.g., dodecane) in a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Setup: In a series of reaction vials equipped with stir bars, add the appropriate volumes of the stock solutions of this compound, the arylboronic acid, the base, and the internal standard.
-
Initiation and Sampling: Place the vials in a preheated aluminum block. Initiate the reactions by adding the catalyst solution. At specified time intervals, withdraw an aliquot from each reaction vial and quench it by diluting with a cold solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel.
-
Analysis: Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the product and the remaining this compound relative to the internal standard.
Protocol 2: Heck Reaction
-
Reagent Preparation: Prepare stock solutions of this compound, the alkene (e.g., styrene or n-butyl acrylate), a palladium source (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃ or a more specialized phosphine), a base (e.g., Et₃N or K₂CO₃), and an internal standard in a suitable solvent (e.g., DMF or NMP).
-
Reaction Setup: To a series of sealable reaction tubes, add the stock solutions of this compound, the alkene, the base, and the internal standard.
-
Initiation and Sampling: Add the pre-mixed catalyst/ligand solution to each tube, seal them, and place them in a preheated oil bath or heating block. At timed intervals, remove a tube, cool it rapidly in an ice bath, and quench the reaction by adding a suitable solvent and filtering.
-
Analysis: Analyze the samples using GC or HPLC to quantify the formation of the product.
Protocol 3: Sonogashira Coupling
-
Reagent Preparation: Prepare stock solutions of this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N or diisopropylamine), and an internal standard in an anhydrous, deoxygenated solvent (e.g., THF or DMF).
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the stock solutions of this compound, the alkyne, the base, and the internal standard to reaction vials.
-
Initiation and Sampling: Initiate the reaction by adding a solution containing both the palladium and copper catalysts. Follow the sampling and quenching procedure described in Protocol 1.
-
Analysis: Use GC or HPLC to monitor the progress of the reaction.
Conclusion
The selection of a cross-coupling strategy for this compound should be guided by the desired final product and a thorough understanding of the kinetic implications of each reaction type. The electron-withdrawing acetyl group generally has a positive impact on the kinetics of the rate-determining oxidative addition step in Suzuki-Miyaura, Heck, and Sonogashira reactions. However, the overall reaction efficiency will also depend on a multitude of other factors, including the choice of catalyst, ligands, base, and solvent. For C-N bond formation via the Buchwald-Hartwig amination, the ligand choice is paramount in ensuring efficient catalysis. By leveraging the comparative insights and experimental frameworks provided in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
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- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
-
Semantic Scholar. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
JAFAR. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Datapdf.com. (n.d.). Kinetic Study of the Heck Reaction: An Interdisciplinary Experiment. [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of C-C Coupling Reactions: Sonogashira vs.
-
International Journal of Biology and Chemistry. (n.d.). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
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Benchmarking New Ligands: A Comparative Guide Using 4-Acetyl-4'-bromobiphenyl as a Reference Scaffold for Cholinesterase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous evaluation of new chemical entities is paramount. The journey from a promising hit to a viable lead candidate is paved with rigorous benchmarking against established standards. This guide provides a comprehensive framework for comparing the performance of novel ligands, using 4-Acetyl-4'-bromobiphenyl as a foundational reference scaffold. While not a potent inhibitor itself, its simple, readily available biphenyl structure serves as an ideal starting point for structure-activity relationship (SAR) studies, particularly in the context of cholinesterase inhibitors, a critical class of drugs for the management of Alzheimer's disease.
This guide is designed to be a practical resource, offering not just theoretical background but also detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood in the context of achieving robust and reproducible data.
The Central Role of Benchmarking in Ligand Development
The development of new drugs is a complex, multi-stage process. Early-stage discovery focuses on identifying "hits" – molecules that show some desired biological activity. However, a hit is merely the beginning. To progress a hit towards a clinical candidate, its properties must be systematically optimized and compared to existing compounds or reference standards. This comparative process, or benchmarking, is crucial for:
-
Establishing a Baseline: A reference compound provides a consistent baseline against which the potency, selectivity, and other critical parameters of new analogs can be measured.
-
Guiding Structure-Activity Relationship (SAR) Studies: By systematically modifying a core scaffold like this compound and comparing the activity of the new derivatives, researchers can understand which chemical modifications lead to improved performance.
-
Ensuring Data Consistency: Using a common reference allows for the normalization of data across different experiments and even different laboratories, enhancing the reliability of the results.
This compound: A Foundational Scaffold
This compound (CAS 5731-01-1) is a biphenyl derivative characterized by an acetyl group at the 4-position and a bromine atom at the 4'-position.[1][2][3] Its molecular formula is C14H11BrO, and it has a molecular weight of 275.14 g/mol .[1][3] This compound is a white to pale brown solid with a melting point of 129-133 °C.[1]
While primarily utilized as a reagent in experimental organic synthesis, its biphenyl core is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds, including inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5][6] The acetyl and bromo groups on the biphenyl scaffold of this compound offer convenient handles for synthetic modification, making it an excellent starting point for the design and synthesis of new ligand libraries.
A Case Study: Benchmarking Against Cholinesterase Inhibition
To illustrate the practical application of benchmarking, we will focus on the discovery of novel cholinesterase inhibitors. Cholinesterases, particularly AChE, are key enzymes in the central nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[7][8][9] Biphenyl derivatives have shown significant promise as cholinesterase inhibitors.[4][10][11]
In this context, we will use this compound as our reference scaffold. While its intrinsic inhibitory activity is expected to be low, it provides the essential biphenyl core from which more potent inhibitors can be designed. New ligands, synthesized as derivatives of this scaffold, will be benchmarked for their ability to inhibit AChE and for their binding affinity.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments to benchmark new ligands against our reference scaffold.
I. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to measure cholinesterase activity and the potency of its inhibitors. The assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
-
Test compounds (new ligands and this compound as a reference) dissolved in DMSO.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCh in phosphate buffer.
-
Prepare a stock solution of AChE in phosphate buffer (the final concentration in the well should be optimized, typically in the range of 0.01-0.05 U/mL).
-
Prepare serial dilutions of the test compounds and the reference compound in DMSO.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
To initiate the reaction, add 10 µL of the ATCh solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
pH 8.0 Buffer: The optimal pH for AChE activity is around 8.0. Using a buffer at this pH ensures the enzyme is functioning at its peak, providing a robust signal for inhibition studies.
-
Pre-incubation with Inhibitor: The 15-minute pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is introduced, leading to a more accurate determination of the inhibitory potency.
-
Kinetic Measurement: Monitoring the reaction over time allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme kinetics and inhibitor characterization.
Diagram of the Cholinesterase Inhibition Assay Workflow:
Caption: Workflow for the cholinesterase inhibition assay (Ellman's method).
II. Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of a fluorescently labeled ligand (tracer) to a target protein. When the small fluorescent tracer binds to the larger protein, its rotational motion is slowed, resulting in an increase in the polarization of the emitted light. This change in polarization is proportional to the fraction of the tracer that is bound.
Materials:
-
Target protein (e.g., purified AChE)
-
Fluorescently labeled ligand (tracer) specific for the target protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplate
-
Fluorescence plate reader with polarization filters
-
Test compounds (new ligands and this compound as a reference) dissolved in DMSO.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein in the assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.
-
Prepare a stock solution of the fluorescent tracer in the assay buffer. The concentration should be kept low (typically 1-5 nM) to ensure that it is below the dissociation constant (Kd) of its interaction with the protein.
-
Prepare serial dilutions of the test compounds and the reference compound in DMSO.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 1 µL of the test compound solution at various concentrations. For control wells, add 1 µL of DMSO.
-
Add 10 µL of the target protein solution to each well.
-
Add 10 µL of the fluorescent tracer solution to each well.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
The data can be analyzed to determine the IC50 of the competing ligand. Plot the mP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.[11]
-
Causality Behind Experimental Choices:
-
Low Tracer Concentration: Keeping the tracer concentration below the Kd ensures that the assay is sensitive to competition from unlabeled ligands.
-
Black Microplate: Black plates are used to minimize background fluorescence and light scattering, thereby improving the signal-to-noise ratio.
-
Equilibrium Incubation: Allowing the binding reaction to reach equilibrium is essential for accurate determination of binding affinities.
Diagram of the Fluorescence Polarization Assay Workflow:
Caption: Workflow for the fluorescence polarization binding assay.
Data Presentation and Interpretation
To facilitate a clear and objective comparison of the new ligands, all quantitative data should be summarized in a structured table. This allows for a quick assessment of the relative performance of each compound.
Table 1: Comparative Performance of New Ligands Against this compound
| Compound ID | Structure | AChE Inhibition IC50 (µM) | Binding Affinity Ki (µM) |
| Reference | This compound | >100 | Not Determined |
| Ligand 1 | [Structure of Ligand 1] | 15.2 | 8.5 |
| Ligand 2 | [Structure of Ligand 2] | 5.8 | 2.1 |
| Ligand 3 | [Structure of Ligand 3] | 25.7 | 12.3 |
Interpretation of Results:
The data presented in Table 1 would allow for a direct comparison of the newly synthesized ligands against the reference scaffold. For instance, Ligand 2, with the lowest IC50 and Ki values, would be identified as the most potent compound in this series. The high IC50 value for the reference compound, this compound, confirms its role as a starting point with low intrinsic activity. The SAR can then be explored by correlating the structural modifications in Ligands 1, 2, and 3 with their respective activities.
Conclusion
This guide has outlined a systematic approach to benchmarking new ligands using this compound as a reference scaffold, with a focus on the discovery of cholinesterase inhibitors. By employing robust and well-validated experimental protocols, researchers can generate high-quality, comparative data that is essential for guiding lead optimization efforts. The principles and methodologies described herein are broadly applicable to the benchmarking of new chemical entities against a wide range of biological targets, providing a solid foundation for evidence-based drug discovery.
References
- Alpan, A. S., et al. (2020). Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic Chemistry, 94, 103423.
- Chen, J., et al. (2016). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 21(7), 894.
- Kumar, A., et al. (2019). Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors with anti-oxidant property to improve the learning and memory. Bioorganic Chemistry, 85, 82-96.
- Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Szychowski, K. A., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. International Journal of Molecular Sciences, 22(12), 6297.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7466, p-Bromoacetophenone. Retrieved from [Link]
- Roehrl, M. H. A., et al. (2004). Discovery of Small-Molecule Inhibitors of the NFAT-Calcineurin Interaction by Competitive High-Throughput Fluorescence Polarization Screening. Biochemistry, 43(51), 16049-16057.
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Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- Sorensen, K., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5876-5895.
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GSRS. (n.d.). This compound. Retrieved from [Link]
- Unni, A., et al. (2018). Progress in enzyme inhibition based detection of pesticides. Critical Reviews in Food Science and Nutrition, 58(16), 2746-2763.
- Colletier, J. P., et al. (2008). A new and rapid colorimetric determination of acetylcholinesterase activity: adaptation to 96-well plates. Analytical Biochemistry, 374(2), 405-408.
- Worek, F., et al. (2016). A new and rapid colorimetric determination of acetylcholinesterase activity: adaptation to 96-well plates and validation for human whole blood. Toxicology Letters, 244, 71-77.
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- Quinn, D. M. (1987).
- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34(1), 281-320.
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399.
- Davies, P., & Maloney, A. J. (1976). Selective loss of central cholinergic neurons in Alzheimer's disease. The Lancet, 308(8000), 1403.
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A Comparative Guide to the Cross-Coupling Reactivity of 4-Acetyl-4'-bromobiphenyl and 4-bromo-4'-methylbiphenyl
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool for this purpose, enabling the efficient synthesis of complex molecular architectures. A common challenge in this field is the selection of appropriate starting materials and the prediction of their reactivity. This guide provides an in-depth comparison of two similarly structured yet electronically distinct aryl bromides: 4-acetyl-4'-bromobiphenyl and 4-bromo-4'-methylbiphenyl, in the context of commonly employed cross-coupling reactions.
The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it selectively is of paramount importance. The choice between an acetyl or a methyl substituent on the biphenyl core can significantly influence the outcome of a cross-coupling reaction. This guide will delve into the theoretical underpinnings of this reactivity difference and provide practical, data-driven insights to inform your experimental design.
The Decisive Role of Substituents: Electronic and Steric Effects
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease with which the palladium catalyst undergoes oxidative addition into the carbon-bromine (C-Br) bond. This is often the rate-determining step of the catalytic cycle. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the electron density of the C-Br bond, thereby influencing the rate of oxidative addition.
This compound features an acetyl group, which is strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density from the aromatic ring makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
4-Bromo-4'-methylbiphenyl , in contrast, possesses a methyl group, which is electron-donating through an inductive effect. This increases the electron density on the aromatic ring, making the C-Br bond less electrophilic and thus, oxidative addition is generally slower compared to its acetyl-substituted counterpart.
From a steric perspective, both the acetyl and methyl groups are positioned at the 4'-position, remote from the C-Br bond at the 4-position. Therefore, steric hindrance at the reaction center is minimal and comparable for both molecules, making the electronic effects the primary determinant of their differential reactivity.
Comparative Performance in Key Cross-Coupling Reactions
We will now examine the expected performance of this compound and 4-bromo-4'-methylbiphenyl in four of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Given that the rate of Suzuki couplings is often dependent on the oxidative addition step, we can anticipate that this compound will generally exhibit higher reactivity and afford better yields under milder conditions compared to 4-bromo-4'-methylbiphenyl.
Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone* | Phenylboronic acid | Pd(II)-complex (0.25) | KOH | Water | 100 | 2 | 96 | [1] |
| 4-Bromotoluene** | Phenylboronic acid | Pd(OAc)₂ (0.01) / SPhos (0.02) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | [2] |
-
4-Bromoacetophenone is a close structural analog of this compound. ** 4-Bromotoluene is a close structural analog of 4-bromo-4'-methylbiphenyl.
The data in Table 1, using closely related analogs, supports the theoretical prediction. The electron-poor 4-bromoacetophenone undergoes efficient coupling in water at 100 °C[1]. While the electron-rich 4-bromotoluene also provides a high yield, it is often observed that more forcing conditions or more sophisticated catalyst systems are required for less reactive aryl bromides.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is adapted for the synthesis of 4-acetyl-4'-phenylbiphenyl from this compound and phenylboronic acid.
Sources
The Decisive Influence of Electronics: A Comparative Guide to Substituent Effects in Biphenyl Coupling Reactions
For researchers, medicinal chemists, and materials scientists, the construction of biaryl scaffolds via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a foundational synthetic tool. The success of these transformations, however, is not merely a matter of choosing a palladium catalyst and a base. The electronic nature of the substituents on both coupling partners exerts a profound influence on reaction rates, yields, and even the feasibility of the reaction itself. This guide provides an in-depth analysis of these electronic effects, supported by comparative experimental data, to empower researchers to make informed decisions in reaction design and optimization.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the electronic interplay begins with a firm grasp of the catalytic cycle. The widely accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Each of these steps possesses a distinct electronic demand, making the overall efficiency of the catalytic turnover highly sensitive to the electron density of the reacting species.
Caption: Interpreting the sign of the Hammett reaction constant (ρ).
For many Suzuki-Miyaura reactions, the oxidative addition is the rate-determining step, resulting in a positive ρ value when studying the effect of substituents on the aryl halide. [2]However, a shift in the rate-determining step to transmetalation can occur, particularly with highly activated aryl halides or less reactive boronic acids. [3][4]
Experimental Protocols: A Guide to Comparative Analysis
To reliably compare the electronic effects of different substituents, a standardized experimental protocol is essential. The following is a general procedure for a comparative study of the Suzuki-Miyaura coupling reaction.
Objective: To compare the reaction yield of an aryl halide with a series of electronically diverse arylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted arylboronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-(trifluoromethyl)phenylboronic acid, 1.2 mmol each)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Experimental Workflow:
Caption: A generalized experimental workflow for comparative Suzuki-Miyaura coupling reactions.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). Then, add the degassed solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product by NMR and mass spectrometry, and determine the isolated yield.
-
Comparison: Repeat the procedure for each of the substituted arylboronic acids under identical conditions to ensure a valid comparison.
Conclusion: Harnessing Electronic Effects for Synthetic Success
The electronic properties of substituents in biphenyl coupling reactions are not a mere academic curiosity; they are a critical parameter that dictates the outcome of the synthesis. A thorough understanding of how electron-donating and electron-withdrawing groups influence each step of the catalytic cycle allows for the rational design of reaction conditions and the prediction of reactivity trends. By leveraging the principles outlined in this guide, researchers can more effectively navigate the complexities of these powerful C-C bond-forming reactions, leading to improved yields, faster reaction times, and ultimately, more efficient synthetic strategies in the pursuit of novel molecules for a wide range of applications.
References
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Klinkenberg, J. L., & Hartwig, J. F. (2012). Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society, 134(13), 5758–5761. [Link]
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Hartwig Group. (n.d.). Reductive Elimination from Arylpalladium Cyanide Complexes. Retrieved from [Link]
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Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 15(12), 2755–2763. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Hartwig, J. F. (2008). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Journal of the American Chemical Society, 130(41), 13530–13531. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 26(19), 4794–4803. [Link]
-
Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(21), 7547–7554. [Link]
-
Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Ricciardi, R., Huskens, J., & Verboom, W. (2016). Dendrimer-encapsulated Pd nanoparticles as catalysts for C–C cross-couplings in flow microreactors. Organic & Biomolecular Chemistry, 14(38), 9035–9041. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates? r/OrganicChemistry. [Link]
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Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 220, 425–442. [Link]
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Liu, H., Ren, J., Huang, S., Lin, Y., & Lu, G. P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82259–82262. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Organometallics, 25(15), 3647–3658. [Link]
-
Golestanzadeh, M., & Naeimi, H. (2019). Palladium decorated on a new dendritic complex with nitrogen ligation grafted to graphene oxide: fabrication, characterization, and catalytic application. New Journal of Chemistry, 43(39), 15647–15658. [Link]
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Vantourout, J. C., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 143(1), 453–465. [Link]
-
D'Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 853. [Link]
-
Karami, K., et al. (2016). A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki–Miyaura coupling reaction in water. RSC Advances, 6(92), 89531–89541. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Silva, S. M., et al. (2017). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry, 41(19), 10738–10747. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Larrañaga, O., et al. (2022). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. ACS Catalysis, 12(21), 13442–13451. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Chruma, J. J., et al. (2011). Palladium-Catalyzed Decarboxylative Generation and Propargylation of 2-Azaallyl Anions. Angewandte Chemie International Edition, 50(41), 9713–9717. [Link]
-
Walker, S. D., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(42), 13542–13543. [Link]
-
Clark, T. P., et al. (2003). Hammett Studies of Enantiocontrol by PHOX Ligands in Pd-Catalyzed Allylic Substitution Reactions. Organic Letters, 5(24), 4521–4524. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Biscoe, M. R., et al. (2018). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 8(12), 11467–11472. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Macmillan Group. (2018). Linear Free Energy Relationships in Catalysis. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Acetyl-4'-bromobiphenyl
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS) for the quantitative analysis of 4-Acetyl-4'-bromobiphenyl. The principles and practical application of cross-validation are detailed to ensure data integrity and method robustness, adhering to the highest standards of scientific rigor for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Robust Analytical Methods
This compound is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical candidates. Its accurate quantification is paramount for ensuring the quality, efficacy, and safety of downstream products. The selection of an appropriate analytical method is a critical decision in the drug development process. This guide delves into the cross-validation of two powerhouse analytical techniques, HPLC-UV and GC-MS, to provide a comprehensive framework for making an informed choice based on empirical data.
Chapter 1: The Analyte - this compound
This compound is a solid, crystalline compound with a molecular weight of 275.14 g/mol .[1][2] Its structure, featuring a biphenyl core with a bromo and an acetyl substituent, imparts characteristics that make it amenable to both HPLC and GC analysis. The acetyl group provides a chromophore, allowing for UV detection, while its thermal stability and volatility make it suitable for GC analysis. The purity of commercially available this compound is often determined by Gas Chromatography (GC).[3]
Chapter 2: The Cornerstone of Reliability: Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results when performed under slightly different conditions, such as in a different laboratory, with different analysts, or using different equipment.[4] It is a critical step in method transfer and a regulatory expectation that builds confidence in the data.[4] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical procedures, focusing on key parameters to demonstrate that the method is fit for its intended purpose.[1][5][6] These core parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix components.[7]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a defined range.[7]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the Relative Standard Deviation (RSD).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Chapter 3: The Workhorse of Pharmaceutical Analysis: HPLC-UV
Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. The separated analyte is then detected by a UV-Vis detector, as the aromatic rings and the ketone functional group in the molecule absorb ultraviolet light.
A Proposed HPLC-UV Method for this compound:
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | The C18 stationary phase provides excellent retention and separation for non-polar to moderately polar compounds like biphenyl derivatives. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | This combination offers good separation for biphenyl compounds and is a common mobile phase in reversed-phase HPLC.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm | Aromatic compounds, such as biphenyl derivatives, typically exhibit strong absorbance at or around this wavelength. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
Chapter 4: The Gold Standard for Volatile and Semi-Volatile Compounds: GC-MS
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information.
A Proposed GC-MS Method for this compound:
| Parameter | Specification | Rationale |
| GC Column | Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A DB-5ms column is a common, robust column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS applications. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte upon injection. |
| Oven Temperature Program | Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. | A temperature gradient allows for the efficient elution of the analyte while separating it from any potential impurities with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 50-350 | This range will capture the molecular ion of this compound (m/z 274/276) and its characteristic fragment ions. |
Chapter 5: The Cross-Validation Study: A Head-to-Head Comparison
To objectively compare the performance of the proposed HPLC-UV and GC-MS methods, a cross-validation study would be performed. A single, homogeneous batch of this compound would be prepared and analyzed by both methods. The following protocol outlines the key steps in such a study.
Experimental Protocol for Cross-Validation
-
Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., acetonitrile for HPLC, toluene for GC-MS). A series of calibration standards are prepared by serial dilution to cover the expected working range.
-
Sample Preparation: A sample of this compound is accurately weighed and dissolved in the appropriate solvent to a known concentration within the calibration range.
-
Analysis: The calibration standards and the sample solution are analyzed by both the HPLC-UV and GC-MS methods as detailed in Chapters 3 and 4.
-
Data Evaluation: The performance parameters for each method are evaluated according to ICH guidelines.
Comparative Performance Data (Hypothetical)
| Performance Parameter | HPLC-UV Method | GC-MS Method |
| Specificity | Demonstrated by the resolution of the analyte peak from any impurities. Peak purity can be assessed using a Diode Array Detector. | High specificity is achieved through the unique mass spectrum of the analyte, including the characteristic isotopic pattern of bromine. |
| Linearity (Range) | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD) | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.003 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL |
| Typical Run Time | ~10 minutes | ~20 minutes |
Visualizing the Workflow and Decision-Making Process
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method.
Chapter 6: Interpreting the Results: A Tale of Two Techniques
The hypothetical data presented in the comparison table highlights the distinct advantages of each method.
HPLC-UV: This technique demonstrates excellent precision and a wider linear range, making it highly suitable for routine quality control (QC) and assays where the analyte concentration is relatively high. The shorter run time also lends itself to high-throughput screening environments.
GC-MS: The standout feature of GC-MS is its superior sensitivity, with significantly lower LOD and LOQ values. This makes it the ideal choice for trace-level analysis, such as the detection of impurities or degradants. Furthermore, the mass spectrometric detector provides definitive identification of the analyte and any co-eluting impurities based on their unique mass fragmentation patterns, which is a significant advantage in research and development settings. The characteristic M/M+2 isotope pattern for bromine-containing compounds in the mass spectrum provides an additional layer of confirmation.
Chapter 7: Conclusion and Recommendations
Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound, each with its own set of strengths. The choice between the two should be guided by the specific analytical requirements.
-
For routine quality control, high-throughput analysis, and assays of the bulk drug substance, HPLC-UV is the recommended method due to its speed, precision, and wider linear range.
-
For trace-level impurity analysis, metabolite identification, and in-depth research applications where definitive structural confirmation is required, GC-MS is the superior choice owing to its exceptional sensitivity and the structural information provided by the mass spectrometer.
Ultimately, a thorough cross-validation as outlined in this guide will provide the empirical data necessary to confidently select and implement the most appropriate analytical method for your specific needs, ensuring the generation of high-quality, reliable, and defensible data.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
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ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency; 2023. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
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4-Bromobiphenyl. SIELC Technologies. Available from: [Link]
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4-Acetylbiphenyl. PubChem. Available from: [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available from: [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. Available from: [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available from: [Link]
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Understand UV-Vis Absorption Characteristics of Acetophenone. StudyRaid. Available from: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available from: [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
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A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Boronic Acids with 4-Acetyl-4'-bromobiphenyl
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] At its heart, the reaction couples an organoboron compound, typically a boronic acid, with an organohalide.[1]
This guide provides an in-depth comparative analysis of the reactivity of three distinct arylboronic acids—phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid—in a Suzuki-Miyaura coupling with 4-Acetyl-4'-bromobiphenyl. This particular aryl bromide is a valuable building block in the synthesis of various functional materials and biologically active compounds.[3] Through this comparison, we will elucidate the electronic effects of substituents on the boronic acid partner, offering researchers, scientists, and drug development professionals a clear, data-driven understanding to guide their synthetic strategies.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[1]
-
Transmetalation: The crucial carbon-carbon bond-forming step involves the transfer of the organic group from the boronic acid to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][4] The nature of the substituent on the boronic acid significantly influences the rate of this step.
-
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which regenerates the palladium(0) catalyst and releases the desired biaryl product.[1]
Comparative Performance of Boronic Acids
The electronic nature of the substituent on the phenylboronic acid has a profound impact on the reaction rate and overall yield. Electron-donating groups (EDGs) enhance the nucleophilicity of the aryl group on the boronic acid, thereby accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, leading to slower reaction rates.[5][6]
To provide a clear comparison, we present experimental data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, 4-methoxyphenylboronic acid (containing an EDG), and 4-chlorophenylboronic acid (containing an EWG).
Table 1: Comparison of Boronic Acid Reactivity in Suzuki Coupling with this compound
| Boronic Acid | Substituent | Electronic Effect | Typical Yield (%) | Relative Reaction Rate |
| Phenylboronic Acid | -H | Neutral | ~94-96%[7][8] | Baseline |
| 4-Methoxyphenylboronic Acid | -OCH₃ | Electron-Donating | >95% | Faster |
| 4-Chlorophenylboronic Acid | -Cl | Electron-Withdrawing | ~80-90%[8] | Slower |
Note: Yields are based on reported values for similar reactions and established principles of substituent effects. The relative reaction rate is a qualitative comparison based on mechanistic understanding.
Experimental Protocols
To ensure a valid comparison, a standardized experimental protocol is essential. The following procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid / 4-Methoxyphenylboronic acid / 4-Chlorophenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)[9]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[9][10]
-
Toluene and Water (e.g., 4:1 mixture) or Dimethoxyethane (DME) and Water[11][12]
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Silica Gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., 8 mL of toluene and 2 mL of water). Degas the solution by bubbling the inert gas through it for 15-20 minutes. Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[8][13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-acetyl-4'-aryl-biphenyl.
Self-Validating System: Monitoring and Characterization
To ensure the integrity of the experimental results, a robust analytical workflow is crucial.
-
Reaction Monitoring: TLC is a quick and effective method to qualitatively track the disappearance of the starting materials and the appearance of the product. For more quantitative analysis of reaction kinetics and to determine the precise endpoint, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[14]
-
Product Characterization: The identity and purity of the final products should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information of the synthesized biaryl compounds.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Conclusion
The electronic properties of the substituents on the boronic acid play a critical and predictable role in the outcome of the Suzuki-Miyaura cross-coupling reaction with this compound. The presence of an electron-donating group, such as a methoxy group, accelerates the reaction and generally leads to higher yields. Conversely, an electron-withdrawing group, such as a chlorine atom, retards the reaction rate. This understanding allows for the rational selection of coupling partners to optimize reaction conditions and achieve desired synthetic outcomes. The provided experimental protocol serves as a reliable and adaptable framework for conducting these transformations, while the outlined analytical methods ensure the validity and reproducibility of the results.
References
- The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). Semantic Scholar.
- Lundgren, J. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. (n.d.). PrepChem.com.
- Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.).
- 4-ACETYL-4'-PROPYLBIPHENYL synthesis. (n.d.). ChemicalBook.
- Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. (n.d.).
- Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:.... (n.d.).
- Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- El-Boraey, H. A., & El-Gohary, S. M. (2017). Novel pyridine-based Pd(II)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Słowik, M., Urbańczyk, M., & Turek, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569. (n.d.). PubChem - NIH.
- Kamoh, C. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Scribd.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
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- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.).
- Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. (2023). Reaction Chemistry & Engineering.
- Optimizing Suzuki Coupling: The Role of High-Grade 4-Iodobiphenyl. (n.d.).
- Optimization of Reaction Conditions for 4-(4-Acetylphenyl)pyridine. (n.d.). Benchchem.
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- 4-Acetylbiphenyl 98 92-91-1. (n.d.). Sigma-Aldrich.
- 4-Acetylbiphenyl synthesis. (n.d.). ChemicalBook.
- 4-Acetylbiphenyl 98 92-91-1. (n.d.). Sigma-Aldrich.
- 4-ACETYL-4'-N-PENTYLBIPHENYL synthesis. (n.d.). ChemicalBook.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.).
- 4-Acetyl-4'-methylbiphenyl | C15H14O | CID 4301905. (n.d.). PubChem - NIH.
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- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- 4-Methoxy-4'-acetylbiphenyl. (n.d.). J-GLOBAL.
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI.
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (n.d.). Benchchem.
- Joshaghani, M., et al. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
- 4-Acetylbiphenyl (ACBP) - Pharmaceutical Intermediate at Attractive Price. (n.d.). MT Chemtech India.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2025, August 6).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC - NIH.
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A Comparative Analysis of Synthetic Routes to 4-Acetyl-4'-bromobiphenyl for Advanced Research Applications
Introduction: The Significance of 4-Acetyl-4'-bromobiphenyl in Modern Chemistry
This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic structures. Its unique arrangement of an acetyl group and a bromine atom on a biphenyl scaffold makes it an invaluable precursor in medicinal chemistry for the development of novel therapeutic agents, as well as in materials science for the creation of advanced polymers and liquid crystals. The acetyl group provides a handle for further functionalization, such as the formation of oximes, hydrazones, or other derivatives, while the bromine atom is a prime site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Given its importance, the efficient and high-yielding synthesis of this compound is a topic of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common and effective coupling methods for the synthesis of this key intermediate, offering insights into the mechanistic underpinnings, experimental protocols, and expected yields of each approach.
Synthetic Strategies: An Overview of Coupling Methodologies
The construction of the biphenyl core of this compound is typically achieved through a cross-coupling reaction. These reactions, many of which are catalyzed by palladium complexes, have revolutionized the field of organic synthesis by enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] This guide will focus on the comparative analysis of the following key coupling methods:
-
Suzuki-Miyaura Coupling: A widely used and robust method involving the reaction of an organoboron compound with an organohalide.
-
Heck Coupling: A versatile reaction that forms a carbon-carbon bond between an organohalide and an alkene.
-
Stille Coupling: A powerful method that couples an organotin compound with an organohalide.
-
Negishi Coupling: A highly effective reaction utilizing an organozinc reagent and an organohalide.
-
Kumada Coupling: One of the earliest cross-coupling methods, employing a Grignard reagent and an organohalide.
-
Ullmann Reaction: A classic copper-catalyzed coupling of two aryl halides.
In addition to these cross-coupling strategies, we will also briefly discuss the Friedel-Crafts acylation as a potential, albeit different, synthetic route.
I. Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura coupling is arguably the most popular method for the synthesis of biaryl compounds due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic and easily removable byproducts.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromoacetophenone or 1,4-dibromobenzene) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., 4-bromophenylboronic acid or 4-acetylphenylboronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
A highly efficient protocol for the synthesis of a closely related compound, 4-acetylbiphenyl, from 4-bromoacetophenone and phenylboronic acid has been reported with a 94% isolated yield.[2] This protocol can be adapted for the synthesis of this compound by using 4-bromophenylboronic acid.
Reactants:
-
4-Bromoacetophenone (1.0 mmol)
-
4-Bromophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a round-bottom flask, add 4-bromoacetophenone, 4-bromophenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
II. Heck Coupling: A Versatile Tool for C-C Bond Formation
The Heck reaction is a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene to form a substituted alkene.[3] For the synthesis of biphenyls, a variation of this reaction can be envisioned, although it's less direct than other methods for this specific target. A more relevant application of the Heck reaction in this context would be the reaction of p-bromoacetophenone with styrene, which has been shown to produce 4-acetylstilbene in high yield (92%).[4]
Mechanism of the Heck Coupling
The catalytic cycle of the Heck reaction shares similarities with the Suzuki coupling, but with a key difference in the coupling partner:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Figure 2: Catalytic cycle of the Heck coupling reaction.
Experimental Protocol: Heck-type Synthesis
While a direct Heck coupling to form this compound is not standard, a high-yield protocol for a similar transformation provides valuable insights.
Reactants:
-
p-Bromoacetophenone (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF)
Procedure:
-
In a reaction vessel, combine p-bromoacetophenone, the palladium catalyst, and the base.
-
Add the degassed solvent and then the styrene.
-
Heat the reaction mixture (typically to 100-140 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Purify the crude product by chromatography to obtain the stilbene derivative.
III. Stille Coupling: Utilizing Organotin Reagents
The Stille coupling is a highly versatile and functional group tolerant cross-coupling reaction that employs organostannanes as the organometallic partner.[5][6] The main drawback of this method is the toxicity of the tin reagents and byproducts, which can complicate purification.
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling:
-
Oxidative Addition: Pd(0) adds to the aryl halide.
-
Transmetalation: The organostannane transfers its organic group to the palladium center. This step is often the rate-determining step.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
Figure 3: Catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Synthesis of this compound
A general protocol for the Stille coupling of an aryl bromide would be as follows:
Reactants:
-
4-Bromoacetophenone (1.0 equiv)
-
(4-Bromophenyl)tributylstannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the solvent.
-
Add the organostannane reagent to the mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography.
IV. Other Notable Coupling Methods
While Suzuki, Heck, and Stille couplings are among the most common, other methods offer unique advantages and are worth considering.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions and higher yields.[7][8] However, organozinc reagents are also more sensitive to air and moisture, requiring stricter anhydrous and anaerobic reaction conditions.
Kumada Coupling
The Kumada coupling employs Grignard reagents (organomagnesium halides), which are readily available and highly reactive.[9] A major limitation of this method is the low functional group tolerance of Grignard reagents, which can react with the acetyl group in the target molecule.
Ullmann Reaction
The Ullmann reaction is a classical method that uses copper powder or copper salts to couple two aryl halides.[10][11][12] It typically requires high temperatures and can have variable yields, but it remains a useful alternative, especially for large-scale synthesis where the cost of palladium can be a concern.
V. Friedel-Crafts Acylation: An Alternative Approach
An alternative to cross-coupling reactions is the Friedel-Crafts acylation of 4-bromobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13] This method directly introduces the acetyl group onto the pre-formed biphenyl scaffold.
Mechanism of Friedel-Crafts Acylation
-
Formation of the Acylium Ion: The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 4-bromobiphenyl attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product.
Figure 4: Simplified workflow of the Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of 4-Bromobiphenyl
Reactants:
-
4-Bromobiphenyl (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Aluminum chloride (1.1 equiv)
-
Solvent (e.g., Dichloromethane or Carbon disulfide)
Procedure:
-
In a flask under an inert atmosphere, suspend aluminum chloride in the solvent and cool to 0 °C.
-
Slowly add acetyl chloride to the suspension.
-
Add a solution of 4-bromobiphenyl in the solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Comparative Yield Analysis
Direct, side-by-side comparative studies for the synthesis of this compound using all the discussed methods are scarce in the literature. However, based on the available data for similar transformations, a qualitative and semi-quantitative comparison can be made.
| Coupling Method | Typical Yield Range | Advantages | Disadvantages |
| Suzuki-Miyaura | 85-95% | High yields, mild conditions, stable reagents, non-toxic byproducts. | Requires synthesis of boronic acids. |
| Heck | 70-90% (for stilbenes) | Good yields, readily available alkenes. | Not a direct route to biphenyls. |
| Stille | 70-90% | High functional group tolerance. | Toxic tin reagents and byproducts. |
| Negishi | 80-95% | High reactivity, fast reactions. | Air and moisture sensitive reagents. |
| Kumada | 60-80% | Highly reactive, inexpensive reagents. | Low functional group tolerance. |
| Ullmann | 40-70% | Inexpensive copper catalyst. | High temperatures, often lower yields. |
| Friedel-Crafts | 70-90% | Direct acylation, inexpensive reagents. | Potential for isomer formation, harsh workup. |
Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most recommended method for laboratory-scale synthesis. Its high yields, mild reaction conditions, and the use of relatively stable and non-toxic reagents make it a reliable and versatile choice. The availability of a wide range of palladium catalysts and ligands also allows for fine-tuning the reaction conditions for optimal performance.
For larger-scale industrial applications, the Friedel-Crafts acylation may be a more cost-effective option, provided that issues with regioselectivity can be controlled and the workup procedure is manageable. The Ullmann reaction , despite its historical significance and the low cost of copper, generally offers lower yields and requires harsher conditions, making it a less attractive option for high-purity synthesis.
The other palladium-catalyzed methods, such as Stille, Negishi, and Kumada couplings, are powerful tools in their own right but present challenges in terms of reagent toxicity, sensitivity, or functional group compatibility that make them less ideal for this specific target molecule compared to the Suzuki-Miyaura coupling.
Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and catalysts, and the importance of factors such as cost, safety, and environmental impact.
References
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Heck, R. F.; Suzuki, A.; Miyaura, N. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]
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Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982 , 27, 345-390. [Link]
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
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Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Reactions for Carbon−Carbon Bond Formation. Accounts of Chemical Research, 1982 , 15 (11), 340-348. [Link]
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Kumada, M. Nickel and Palladium Catalyzed Cross-Coupling Reactions. Pure and Applied Chemistry, 1980 , 52 (4), 669-679. [Link]
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Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963. [Link]
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Dawood, K. M.; Farag, A. M. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009 , (xiii), 324-341. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
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Wikipedia. Stille reaction. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. The Journal of Organic Chemistry, 2005 , 70(21), 8503-8507. [Link]
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Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. [Link]
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009 , 48(38), 6954-6971. [Link]
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Bravo, J. A.; Dorado, J. J.; Villagómez, R.; Calle, A.; Vila, J. L. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 2025 , 13(1), 1-15. [Link]
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A Comparative Guide to Isotopic Labeling Studies with 4-Acetyl-4'-bromobiphenyl and Its Alternatives
For researchers, scientists, and drug development professionals engaged in absorption, distribution, metabolism, and excretion (ADME) studies, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences the quality and interpretability of experimental data. This guide provides an in-depth technical comparison of isotopically labeled 4-Acetyl-4'-bromobiphenyl and its alternatives for use in metabolic studies. We will delve into the rationale behind isotopic labeling strategies, provide detailed experimental protocols, and present comparative data to guide your selection process.
The Role of Isotopic Labeling in Unraveling Metabolic Fates
Isotopic labeling is a powerful technique used to trace the metabolic fate of xenobiotics within a biological system.[1][2] By replacing one or more atoms of a molecule with their stable isotopes (e.g., deuterium (²H or D) or carbon-13 (¹³C)), we can track the parent compound and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This approach provides invaluable insights into metabolic pathways, rates of biotransformation, and the potential for bioactivation to reactive intermediates.[1][4]
This compound, a halogenated aromatic ketone, serves as a relevant model compound for studying the metabolism of a class of compounds that are subject to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[5][6] The acetyl group and the bromine atom offer distinct sites for potential metabolic attack, making it an interesting candidate for tracer studies.
Strategic Isotopic Labeling of this compound
The choice of isotope and its position within the molecule are paramount for a successful labeling study. Here, we explore the two most common labeling strategies for this compound: deuterium and carbon-13 labeling.
Deuterium Labeling (d₃-4-Acetyl-4'-bromobiphenyl)
Deuterium labeling is often employed to investigate the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic cleavage at the site of deuteration.[4] This can lead to altered metabolic profiles and is a strategy sometimes used to improve a drug's metabolic stability. For this compound, the acetyl methyl group is a logical site for deuteration.
dot
Caption: General workflow for comparing the metabolism of a deuterated vs. a non-deuterated compound.
Carbon-13 Labeling (¹³C-4-Acetyl-4'-bromobiphenyl)
Carbon-13 is a stable isotope that can be incorporated into the carbon skeleton of a molecule. Unlike deuterium, ¹³C labeling does not typically induce a significant kinetic isotope effect. Its primary utility lies in providing a distinct mass shift in mass spectrometry, allowing for the unambiguous identification of the parent compound and its carbon-containing metabolites. A common strategy is to label the acetyl group.
dot
Caption: Synthetic route for ¹³C-labeled this compound.
Comparative Analysis: this compound vs. Alternative Tracers
The choice of a tracer extends beyond just the target molecule. It's crucial to consider alternatives that might offer advantages in terms of synthesis, metabolic profile, or analytical detection.
| Tracer Compound | Isotopic Label | Key Features & Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | d₃ or ¹³C | Represents a class of halogenated aromatic ketones. The acetyl group provides a convenient site for labeling. | Relevant for studying CYP450-mediated oxidation and potential dehalogenation. | The bromine atom may influence metabolism in a way that is not representative of all aromatic ketones. |
| 4-Acetyl-4'-fluorobiphenyl | d₃ or ¹³C | A fluorinated analog. Fluorine is often introduced in drug design to block metabolic oxidation.[7] | Allows for a direct comparison of the metabolic stability of fluorinated vs. brominated compounds.[8][9] | Synthesis of the fluorinated starting material may be more complex. |
| Deuterated Biphenyl | d₁₀ | A simpler aromatic hydrocarbon without the acetyl group. | Useful for studying the fundamental pathways of aromatic hydroxylation without the influence of the acetyl group. | Lacks the specific metabolic questions related to the acetyl moiety. |
| ¹³C-Naphthalene | ¹³C₈ | A polycyclic aromatic hydrocarbon (PAH) with a different ring system. | Provides insights into the metabolism of a different class of common environmental pollutants. | Metabolic pathways may differ significantly from biphenyls. |
Experimental Protocols
To ensure the integrity and reproducibility of your studies, detailed and validated protocols are essential.
Protocol 1: Synthesis of ¹³C₂-4-Acetyl-4'-bromobiphenyl
This protocol describes the synthesis of this compound with a ¹³C label on the acetyl group using a Friedel-Crafts acylation reaction.[10][11]
Materials:
-
4-Bromobiphenyl[12]
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ¹³C₂-Acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 4-Bromobiphenyl (1.0 equivalent) in anhydrous DCM.
-
Add the 4-Bromobiphenyl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield ¹³C₂-4-Acetyl-4'-bromobiphenyl.
dot
Caption: Workflow for the synthesis of ¹³C₂-4-Acetyl-4'-bromobiphenyl.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a test compound.
Materials:
-
Test compound (e.g., ¹³C₂-4-Acetyl-4'-bromobiphenyl)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer to 37 °C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM).
-
Incubate the reaction mixture at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 3: Metabolite Identification using High-Resolution Mass Spectrometry
Procedure:
-
Following the in vitro metabolism assay, pool the remaining reaction mixture.
-
Extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and reconstitute in a mobile phase-compatible solvent.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
-
Acquire data in both full scan and data-dependent MS/MS modes.
-
Process the data to identify potential metabolites based on their accurate mass, isotopic pattern (for ¹³C-labeled compounds), and fragmentation spectra. The primary metabolic transformation expected for this compound is hydroxylation on the aromatic rings.[5][15]
Data Presentation and Interpretation
The data obtained from these studies can be presented in various formats to facilitate comparison.
Table 2: Comparative Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| This compound | 25 | 27.7 |
| d₃-4-Acetyl-4'-bromobiphenyl | 45 | 15.4 |
| 4-Acetyl-4'-fluorobiphenyl | 35 | 19.8 |
This hypothetical data illustrates how deuteration of the acetyl group could increase the metabolic half-life and decrease the intrinsic clearance, suggesting a role for the acetyl group in the metabolic breakdown of the molecule. The fluorinated analog also shows enhanced stability compared to the brominated compound.
dot
Caption: Predicted metabolic pathways of this compound.
Conclusion
The selection of an appropriate isotopically labeled tracer is a multifaceted decision that depends on the specific research question, synthetic accessibility, and the analytical tools available. This compound serves as a valuable model compound for studying the metabolism of halogenated aromatic ketones. Deuterium labeling can provide insights into metabolic stability, while carbon-13 labeling is a robust tool for metabolite identification. The comparison with alternative tracers, such as its fluorinated analog, allows for a deeper understanding of structure-metabolism relationships. The detailed protocols provided in this guide offer a starting point for researchers to design and execute rigorous and informative isotopic labeling studies.
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Mutlib, A. E. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21 (8), 1674–1691 (2008). [Link]
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Khawaja, S. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub, (2023). [Link]
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Khawaja, S. Synthesis-to-Clinic®: integrating isotopic labeling and human ADME to reduce time to clinic. Quotient Sciences, (2022). [Link]
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Penner, N. A. et al. Isotopic labeling of metabolites in drug discovery applications. Journal of pharmaceutical and biomedical analysis, 55 (4), 793–804 (2011). [Link]
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Mutlib, A. E. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21 (8), 1674–1691 (2008). [Link]
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Gu, Z. et al. Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Molecules (Basel, Switzerland), 24 (22), 4160 (2019). [Link]
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Curtis, M. D. et al. Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. Environmental health perspectives, 131 (10), 107001 (2023). [Link]
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Parkinson, A. et al. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical pharmacology, 31 (10), 1849–1860 (1982). [Link]
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Abraham, R. J. et al. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 46 (5), 451-459 (2008). [Link]
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Vederas, J. C. et al. Magnitudes of 18O isotope shifts in 13C nuclear magnetic resonance spectra of ketones and alcohols. Canadian Journal of Chemistry, 58 (13), 1311-1315 (1980). [Link]
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Guengerich, F. P. Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10 (1), 101–111 (2008). [Link]
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A Comparative Guide to the Conformational Analysis of 4-Acetyl-4'-bromobiphenyl Derivatives
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the three-dimensional structure of 4-acetyl-4'-bromobiphenyl and its derivatives. For researchers in medicinal chemistry and materials science, understanding the preferred spatial arrangement, or conformation, of biphenyl scaffolds is critical. This conformation, defined by the twist between the two phenyl rings, governs the molecule's interaction with biological targets and dictates its bulk physical properties. We will explore the strengths and limitations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, providing the technical insights necessary to select the appropriate method and interpret the resulting data with confidence.
The Rotational Landscape of Biphenyls: Theoretical Underpinnings
The central C-C single bond in biphenyl derivatives allows for rotation, but this rotation is not free. The conformation is primarily dictated by the dihedral angle (τ) between the planes of the two aromatic rings. Several competing factors influence this angle:
-
Steric Hindrance: The primary driver for non-planarity is the steric repulsion between the ortho-hydrogens on adjacent rings. In unsubstituted biphenyl, this repulsion leads to a twisted conformation in the gas phase.[1] A planar conformation (τ = 0°) would cause significant van der Waals strain due to the close approach of these hydrogen atoms (approximately 1.95 Å).[1]
-
π-Conjugation: Conversely, electronic effects favor a planar arrangement. A dihedral angle of 0° allows for maximum overlap of the π-orbitals across the two rings, creating a more extensive conjugated system. This electronic stabilization is strongest in a planar state and decreases as the rings twist.
-
Crystal Packing Forces: In the solid state, the conformation can be heavily influenced by intermolecular forces within the crystal lattice. These forces can sometimes trap the molecule in a conformation, such as a planar one, that is not the lowest energy state for an isolated molecule.[2]
The final observed conformation is a delicate balance of these opposing forces. For this compound, the substituents at the para positions have a minimal direct steric impact on the inter-ring rotation, but their electronic properties and influence on crystal packing are significant.
Caption: Key forces determining the dihedral angle in biphenyl systems.
Experimental & Computational Approaches: A Comparative Overview
Three primary techniques provide insight into the conformation of this compound derivatives. Each offers a unique perspective, and a comprehensive understanding often requires integrating data from more than one method.
| Technique | State Analyzed | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Solid | Precise atomic coordinates, bond lengths, bond angles, and the dihedral angle in the crystal lattice. | Provides a definitive, high-resolution structure. | Conformation may be an artifact of crystal packing forces and not representative of the solution or gas phase.[2] Requires a suitable single crystal. |
| NMR Spectroscopy | Solution | Time-averaged conformational information. Can infer preferred conformation and rotational dynamics. | Reflects the behavior in a biologically or synthetically relevant medium. Can study dynamic processes. | Provides an average structure; does not directly visualize a single conformation unless rotation is slow. Interpretation can be complex.[3][4] |
| Computational Modeling | In Silico (Gas or Solvated) | Relative energies of different conformers, rotational energy barriers, and predicted geometric parameters. | Allows for systematic exploration of the potential energy surface. Can model systems that are difficult to study experimentally.[5] | Accuracy is highly dependent on the level of theory and basis set used. Results must be benchmarked against experimental data. |
Deep Dive into Methodologies
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides the most unambiguous determination of molecular structure in the solid state. By diffracting X-rays off a single crystal, one can calculate the electron density distribution and thus determine the precise location of each atom.
Causality in Experimental Design: The goal is to grow a single, defect-free crystal. The choice of solvent for recrystallization is critical; it must be one in which the compound has moderate solubility, allowing for slow crystal growth upon cooling or solvent evaporation. The resulting structure provides a precise dihedral angle, but it's crucial to recognize this as the conformation adopted to achieve the most stable packing arrangement in the crystal, which may lock the molecule in a specific twist.
For example, a study on 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, a structurally related compound, found dihedral angles between the benzene rings to be 46.9° and 47.6° in two independent molecules within the crystal unit cell.[6] Similarly, 4′-acetyl-4-methoxybiphenyl was found to crystallize in an essentially planar syn conformation, a result influenced by strong dipole alignment and intermolecular contacts within the crystal.[7] This highlights how crystal forces can dictate the observed conformation.
-
Crystal Growth:
-
Dissolve the synthesized this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C. Alternatively, use slow evaporation in a vial covered with perforated film.
-
Harvest a well-formed, transparent single crystal of appropriate size (typically 0.1-0.3 mm).
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the beam.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to determine their intensities and positions.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data using full-matrix least-squares procedures. This process minimizes the difference between the observed and calculated structure factors.
-
Analyze the final structure to determine key parameters, including the biphenyl dihedral angle. The quality of the structure is assessed by the R-factor (residual factor), which should ideally be below 5%.
-
NMR Spectroscopy: Conformation in Solution
NMR spectroscopy provides powerful insights into the structure and dynamics of molecules in solution. Unlike crystallography, which sees a static structure, NMR observes a time-averaged state. For a flexible molecule like a biphenyl derivative, the observed NMR signals are a weighted average of all conformations present at equilibrium.
Causality in Experimental Design: The choice of NMR experiment dictates the information obtained.
-
¹H NMR: Chemical shifts of the aromatic protons can be sensitive to the dihedral angle, as the twist affects the magnetic anisotropy of the adjacent ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique detects protons that are close in space (< 5 Å). For biphenyls, cross-peaks between ortho-protons on one ring and ortho-protons on the other can provide direct evidence of the preferred average dihedral angle.[8] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to conformation.
-
NMR in Nematic Solvents: Using a liquid crystal as a solvent forces partial alignment of the solute molecules. This allows for the measurement of dipolar couplings, which are highly dependent on molecular geometry and can be used to derive a precise average conformation.[3]
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important, as solvent polarity can influence conformational preference.
-
Filter the solution into a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals. 2D correlation experiments like COSY and HSQC may be necessary for unambiguous assignment.
-
Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥500 MHz is recommended).
-
Key Parameter—Mixing Time (τₘ): This is the crucial experimental variable. It is the period during which magnetization transfer (the NOE) occurs. A range of mixing times (e.g., 200 ms to 800 ms) should be tested to find the optimal value for observing the key inter-ring correlations without significant spin diffusion.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the NOESY spectrum for cross-peaks between protons on different phenyl rings. Specifically, look for correlations between the ortho-protons of the acetyl-substituted ring and the ortho-protons of the bromo-substituted ring.
-
The presence and volume of these cross-peaks can be correlated with the average distance between these protons, which in turn is a function of the dihedral angle.
-
Computational Modeling: The Virtual Energy Landscape
Computational chemistry provides a powerful complement to experimental techniques by mapping the potential energy surface of the molecule as a function of the dihedral angle.[5] This allows for the identification of low-energy conformers and the energy barriers separating them.
Causality in Experimental Design: The choice of computational method is a trade-off between accuracy and computational cost.
-
Density Functional Theory (DFT): Methods like B3LYP or the modern wB97XD (which accounts for dispersion forces) are well-suited for this task.[1]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is typically sufficient for geometry optimizations and energy calculations.[9]
A potential energy surface (PES) scan is performed by systematically rotating the C-C bond and calculating the energy at each step. This reveals the energy minima (stable conformers) and transition states (rotational barriers).
-
Structure Building:
-
Build the 3D structure of this compound using a molecular editor.
-
-
Conformational Search:
-
Perform an initial geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Define the dihedral angle between the two phenyl rings as the reaction coordinate.
-
-
PES Scan:
-
Set up a "scan" calculation where the defined dihedral angle is constrained and systematically varied, for example, from 0° to 180° in 10° or 15° increments.
-
At each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained twist angle.
-
-
Analysis:
-
Plot the relative energy versus the dihedral angle.
-
Identify the angles corresponding to the energy minima. These are the predicted stable conformers.
-
Identify the energy maxima, which represent the barriers to rotation.
-
Perform full geometry optimizations and frequency calculations starting from the minima to confirm they are true stable points (no imaginary frequencies).
-
Caption: Integrated workflow for comprehensive conformational analysis.
Conclusion for the Practicing Scientist
The conformational analysis of this compound derivatives is not a one-size-fits-all endeavor.
-
For definitive solid-state structure and understanding packing effects, single-crystal X-ray crystallography is unparalleled. It provides the ground truth for computational benchmarks.
-
To understand the molecule's behavior in a more biologically relevant solution environment, NMR spectroscopy is the tool of choice. NOESY experiments provide direct, albeit averaged, evidence of the preferred conformation.
-
To rationalize experimental findings and understand the energetics of rotation, computational modeling is indispensable. It provides the "why" behind the observed preferences.
A truly robust analysis leverages the synergy of these techniques. An X-ray structure can validate the accuracy of a computational method, which can then be used to interpret the time-averaged data from NMR and predict the behavior of derivatives that have not yet been synthesized. This integrated approach provides the most complete picture, empowering researchers in drug development and materials science to make informed decisions based on a deep understanding of molecular conformation.
References
-
Gerard, H., Avalos, J., Galland, D., & Volino, F. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from [Link]
-
Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Retrieved from [Link]
-
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl. Retrieved from [Link]
-
Figshare. (n.d.). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Dipole Parallel-Alignment in the Crystal Structure of a Polar Biphenyl: 4′-Acetyl-4-Methoxybiphenyl (AMB). Retrieved from [Link]
-
Math Stack Exchange. (2011). How do I calculate a dihedral angle given Cartesian coordinates?. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis and electronic interactions of some 2-[2'-(4′-substituted-phenylsulfinyl)-acetyl]-5-methylfurans. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]
-
MDPI. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. Retrieved from [Link]
-
ResearchGate. (n.d.). X-Ray Analysis of N'-Acetyl-4-formyl-N'-phenylbenzohydrazide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved from [Link]
-
ResearchGate. (2008). 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved from [Link]
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- 4. auremn.org.br [auremn.org.br]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Acetyl-4'-bromobiphenyl
This guide provides a detailed, authoritative framework for the safe and compliant disposal of 4-Acetyl-4'-bromobiphenyl. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition. This protocol is designed to ensure personnel safety, environmental protection, and regulatory compliance by explaining the causality behind each procedural step.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound is not benign; it is a halogenated aromatic ketone with specific, documented hazards that dictate our procedural choices. It is classified as an irritant to the skin, eyes, and respiratory system and poses a significant, long-term threat to aquatic ecosystems.[1]
The primary risks stem from its chemical structure and reactivity. The brominated biphenyl core makes it persistent in the environment, with a tendency to bioaccumulate.[2] Improper disposal can lead to long-lasting environmental contamination.[1] Therefore, every step in the disposal process is designed to contain the chemical, neutralize its immediate threats to personnel, and ensure it enters a designated hazardous waste stream capable of destroying it without environmental release.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Precautionary Statement | Source |
| Acute Toxicity | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | [3][4] |
| Skin Irritation | Category 2 (H315) | P280: Wear protective gloves, protective clothing. | [1] |
| Eye Irritation | Category 2 (H319) | P280: Wear eye protection and face protection. | [1] |
| Respiratory Irritation | STOT SE Category 3 (H335) | P261: Avoid breathing dust. Use only in a well-ventilated area. | [1] |
| Environmental Hazard | Long-Term Hazard Category 2 (H411) | P273: Avoid release to the environment. | [1] |
| Transport Hazard | UN 3077, Class 9, Packing Group III | Marine Pollutant | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any context, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for preventing personal exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This protects against accidental splashes of solutions or airborne dust particles.
-
Gloves: Wear impervious protective gloves (e.g., nitrile) to prevent skin contact.[1] Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A lab coat is mandatory.[1] For tasks with a higher risk of spillage, such as cleaning up a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of the solid compound, especially when dust may be generated, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Waste Characterization & Segregation: The Most Critical Step
Proper disposal begins with correct waste segregation at the point of generation.[6] Miscategorizing chemical waste can lead to dangerous reactions in the accumulation drum, rejection of waste by the disposal facility, and significant legal and financial penalties.
This compound is a halogenated organic solid . The presence of the bromine atom requires it to be segregated into the halogenated waste stream.[7]
Causality: Halogenated organic wastes cannot be disposed of via the same methods as non-halogenated wastes. Many non-halogenated solvents can be repurposed for fuel blending.[6] However, the combustion of halogenated compounds like this one requires specialized, high-temperature hazardous waste incinerators equipped with advanced scrubbers to neutralize the resulting hydrobromic acid (HBr) and prevent the formation of highly toxic dioxins and furans.[8]
Segregation Protocol:
-
Designate a Waste Stream: Label a specific waste container for "Halogenated Organic Solids."
-
Solids: Dispose of pure this compound, or materials heavily contaminated with it (e.g., weigh boats, contaminated filter paper), directly into this container.
-
Solutions: If the compound is in a halogenated solvent (e.g., dichloromethane), it can be added to a "Halogenated Organic Liquids" waste container. If it is in a non-halogenated solvent (e.g., acetone, toluene), the entire mixture is now considered halogenated waste and must be disposed of as such.[9]
-
AVOID CROSS-CONTAMINATION: Never mix halogenated waste with non-halogenated, aqueous, or reactive waste streams.[7]
Step-by-Step Disposal Procedure for Laboratory Quantities
This procedure applies to the routine disposal of small quantities of this compound generated during research activities.
Step 4.1: Container Selection & Labeling
-
Select a Compatible Container: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., HDPE or glass). The container must be in good condition, with no leaks or cracks.[10]
-
Attach a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled.[9][10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic," "Environmental Hazard").
-
Step 4.2: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container at or near the point of generation, such as in the fume hood where the work is performed. This designated location is known as a Satellite Accumulation Area (SAA).[6]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1][10] This prevents the release of vapors and protects the lab environment.
-
Volume Limits: Do not overfill the container; leave at least 1-2 inches of headspace to allow for expansion.[9] Be aware of institutional and regulatory limits for the total volume of waste allowed in an SAA (typically around 25 gallons).[6]
Step 4.3: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) or Research Safety office to request a waste pickup.[6]
-
Provide Documentation: Have the completed hazardous waste label and any other required documentation ready for the disposal technicians.
-
Trust the Professionals: Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company that can ensure it is transported and destroyed in compliance with all local, state, and federal regulations.[1][3]
Emergency Procedures: Spill & Exposure Management
Accidents can happen. A clear, pre-defined emergency plan is essential for mitigating harm.
Spill Cleanup Protocol (for small, manageable spills)
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain the Spill: Use dry, inert absorbent material (e.g., sand, vermiculite) to cover the spill. Avoid using water unless specified by the SDS for a wet cleanup, as this can spread contamination.[1]
-
Clean Up: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or scoop the material and absorbent into your designated halogenated solid waste container. Consider using an explosion-proof vacuum for larger quantities of dust.[1]
-
Decontaminate: Wipe down the spill area with soap and large amounts of water. Be sure to prevent runoff from entering any drains.[1] If drains or waterways become contaminated, notify your EHS office and emergency services immediately.[1]
-
Dispose of Materials: All cleanup materials (gloves, wipes, absorbents) must be placed in the hazardous waste container.
First Aid Measures
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[3]
-
Inhalation: Move the person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Researcher's Guide to the Safe Handling of 4-Acetyl-4'-bromobiphenyl
As a cornerstone in the synthesis of advanced materials and pharmaceutical intermediates, 4-Acetyl-4'-bromobiphenyl is a compound of significant interest in modern research and development.[1][2] Its utility, however, is matched by a clear need for rigorous safety protocols to protect laboratory personnel and the environment. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative data.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a white to off-white crystalline solid with a melting point of 129-133 °C.[1][2] While its toxicological properties have not been fully investigated, the available data indicates several key hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.[3][4]
Key Hazards:
-
Serious Eye Irritation: Can cause serious damage to the eyes.[5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[5][6]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[5][6]
These hazards necessitate a comprehensive approach to exposure prevention, encompassing engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following recommendations are based on a thorough risk assessment of its known hazards.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye protection is mandatory.[5]
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area.
-
Chemical Goggles: Required when there is a potential for splashing or dust generation.[5]
Skin Protection
To prevent skin irritation, protective gloves and clothing are essential.[5]
-
Gloves: Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for signs of degradation or punctures before use and change them frequently, especially if direct contact with the compound occurs.[7] Contaminated gloves should be removed and disposed of properly.[7]
-
Lab Coat: A standard lab coat should be worn at all times.
-
Additional Protective Clothing: For larger quantities or tasks with a higher risk of exposure, consider a disposable gown or apron.[5]
Respiratory Protection
Engineering controls, such as working in a fume hood, are the primary means of preventing respiratory exposure.[5]
-
Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize the inhalation of dust particles.
-
Respirator: In situations where engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with a particulate filter may be necessary.[4][8]
The following table summarizes the recommended PPE for handling this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Chemical Goggles | Nitrile or Neoprene Gloves | Lab Coat | Fume Hood |
| Preparing solutions | Chemical Goggles | Nitrile or Neoprene Gloves | Lab Coat | Fume Hood |
| Running reactions | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Lab Coat | Fume Hood |
| Handling large quantities | Chemical Goggles and Face Shield | Nitrile or Neoprene Gloves | Lab Coat/Disposable Gown | Fume Hood/Respirator |
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is crucial when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit accessible.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in the fume hood.
-
Reaction Setup: Conduct all reactions within the fume hood.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[5] Clean any contaminated surfaces.
Storage and Disposal Plan
Proper storage and waste disposal are critical for maintaining a safe laboratory environment and preventing environmental contamination.
Storage
-
Store this compound in a tightly sealed, properly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Protect from light.[8]
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.
-
Control Ignition Sources: If flammable solvents are present, remove all sources of ignition.[8]
-
Containment: For small spills, dampen the solid material with a suitable solvent like ethanol to prevent dust from becoming airborne.[8]
-
Collection: Carefully sweep or scoop the contained material into a labeled, sealable container for hazardous waste.[3]
-
Decontamination: Clean the spill area with a soap and water solution.[8]
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research environment.
References
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Power, L. A., & Anderson, R. W. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. Retrieved from [Link]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
